molecular formula C11H19NO6 B1260411 Lotaustralin CAS No. 1973415-50-7

Lotaustralin

カタログ番号: B1260411
CAS番号: 1973415-50-7
分子量: 261.27 g/mol
InChIキー: WEWBWVMTOYUPHH-GXUZYPEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2RS)-Lotaustralin is a natural product found in Passiflora pendens, Lotus arabicus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBWVMTOYUPHH-GXUZYPEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Lotaustralin in Cassava: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassava (Manihot esculenta) is a vital staple crop for millions of people worldwide. However, its consumption can be hampered by the presence of cyanogenic glucosides, primarily linamarin and to a lesser extent, lotaustralin. These compounds can release toxic hydrogen cyanide upon enzymatic hydrolysis. Understanding the biosynthesis of these molecules is critical for developing strategies to reduce cassava's toxicity and for exploring their potential pharmacological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in cassava, focusing on the core biochemical steps, enzymatic players, and relevant experimental methodologies.

This compound Biosynthesis Pathway

The biosynthesis of this compound in cassava is a multi-step enzymatic process that originates from the amino acid L-isoleucine. The pathway is homologous to the biosynthesis of linamarin from L-valine, and both cyanogenic glucosides are typically found in a ratio of approximately 3:97 (this compound to linamarin).[1][2] The synthesis is primarily localized in the shoot apex, from where the glucosides are transported to other parts of the plant, including the tubers.[1]

The core pathway involves three key enzymatic steps:

  • N-hydroxylation and Decarboxylation-Dehydration: The initial and committed step is catalyzed by cytochrome P450 enzymes of the CYP79 family. In cassava, the isoenzymes CYP79D1 and CYP79D2 convert L-isoleucine into its corresponding aldoxime, (Z)-2-methylbutanal oxime.[3] These enzymes are dually specific, also acting on L-valine to produce the precursor for linamarin.[3]

  • Conversion to a Cyanohydrin: The resulting oxime is then converted to the unstable cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by another cytochrome P450 enzyme, CYP71E7.[1][2] This enzyme facilitates the dehydration of the oxime and subsequent C-hydroxylation.

  • Glucosylation: The final step involves the glucosylation of the cyanohydrin by a putative UDP-glucosyltransferase (UGT), which attaches a glucose molecule to form the stable this compound. This step prevents the spontaneous decomposition of the cyanohydrin into a ketone and hydrogen cyanide.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway in cassava.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

PrecursorIntermediate 1Intermediate 2Final ProductKey Enzymes
L-Isoleucine(Z)-2-methylbutanal oxime2-hydroxy-2-methylbutyronitrileThis compoundCYP79D1/D2, CYP71E7, UGT

Table 2: Kinetic Parameters of CYP71E7

SubstrateParameterValueReference
(Z)-2-methylbutanal oximeApparent Michaelis-Menten constant (Ks)~0.9 µM[1][2]
(Z)-2-methylbutanal oximeTurnover rate~17 min-1[2]
(Z)-2-methylpropanal oxime (for linamarin)Turnover rate~21 min-1[2]

Table 3: Concentration of Cyanogenic Glucosides in Cassava Tissues

TissueLinamarin to this compound RatioTotal Cyanogenic Glucoside ContentReference
General~97:3Varies significantly[1]
Tubers-Up to 1.5 g kg-1 dry weight[1]
Young Leaves-Highest concentrations
Shoot Apex-Primary site of synthesis[1]

Experimental Protocols

Heterologous Expression and Purification of CYP79D1/D2 and CYP71E7 in Saccharomyces cerevisiae

This protocol describes the general steps for expressing and isolating cassava cytochrome P450 enzymes in yeast for in vitro characterization.

Methodology:

  • cDNA Cloning: The full-length cDNAs of CYP79D1, CYP79D2, and CYP71E7 are amplified from a cassava cDNA library and cloned into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase.

  • Microsome Preparation:

    • Yeast cultures are grown to the mid-log phase and gene expression is induced with galactose.

    • Cells are harvested, washed, and resuspended in an extraction buffer containing a protease inhibitor cocktail.

    • The cells are disrupted using glass beads, and the cell debris is removed by centrifugation.

    • The supernatant is then ultracentrifuged to pellet the microsomal fraction.

    • The microsomes are resuspended in a storage buffer and stored at -80°C.

Enzyme Assay for CYP71E7

This assay is based on the detection of the ketone product formed from the breakdown of the cyanohydrin intermediate.[1]

Methodology:

  • Reaction Setup:

    • The reaction mixture contains the purified CYP71E7-containing microsomes, the substrate (Z)-2-methylbutanal oxime, and an NADPH-regenerating system in a suitable buffer.

    • The reaction is initiated by the addition of the substrate.

  • Product Trapping:

    • The reaction is carried out in a sealed vial containing a center well with an acidified solution of 2,4-dinitrophenylhydrazine (DNPH).

    • The reaction is stopped by alkalinization, which promotes the dissociation of the cyanohydrin into 2-butanone and HCN.

    • The volatile 2-butanone is trapped by the DNPH solution to form a stable 2,4-dinitrophenylhydrazone derivative.[1]

  • Quantification:

    • The 2,4-dinitrophenylhydrazone derivative is extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]

    • Quantification is achieved by comparing the peak area to a standard curve of the derivatized 2-butanone.

Quantification of this compound in Cassava Tissues by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in plant extracts.

Methodology:

  • Extraction:

    • Fresh or freeze-dried cassava tissue is homogenized in a suitable solvent (e.g., 80% methanol) to extract the cyanogenic glucosides and inactivate endogenous enzymes.

    • The extract is clarified by centrifugation and filtration.

  • LC-MS/MS Analysis:

    • The extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separation is typically achieved on a C18 reversed-phase column with a water/acetonitrile gradient containing a small amount of formic acid.

    • Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

Lotaustralin_Biosynthesis cluster_precursor Amino Acid Precursor cluster_pathway Biosynthesis Pathway cluster_enzymes Enzymes L-Isoleucine L-Isoleucine Z_2_methylbutanal_oxime (Z)-2-methylbutanal oxime L-Isoleucine->Z_2_methylbutanal_oxime N-hydroxylation, decarboxylation-dehydration 2_hydroxy_2_methylbutyronitrile 2-hydroxy-2-methylbutyronitrile Z_2_methylbutanal_oxime->2_hydroxy_2_methylbutyronitrile Dehydration, C-hydroxylation This compound This compound 2_hydroxy_2_methylbutyronitrile->this compound Glucosylation CYP79D1_D2 CYP79D1/D2 CYP79D1_D2->Z_2_methylbutanal_oxime CYP71E7 CYP71E7 CYP71E7->2_hydroxy_2_methylbutyronitrile UGT UGT UGT->this compound

Caption: this compound biosynthesis pathway in cassava.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Cassava Tissue Collection (e.g., leaves, tubers) Homogenization Homogenization in 80% Methanol Sample_Collection->Homogenization Extraction Centrifugation & Filtration Homogenization->Extraction LC_MS_MS LC-MS/MS Analysis (C18 column, MRM mode) Extraction->LC_MS_MS Quantification Quantification against Standard Curve LC_MS_MS->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

The Discovery and Analysis of Lotaustralin in Trifolium repens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifolium repens, commonly known as white clover, is a ubiquitous legume that exhibits a fascinating chemical defense mechanism known as cyanogenesis—the release of hydrogen cyanide upon tissue damage. This process is primarily mediated by the presence of cyanogenic glucosides, with lotaustralin and its structural analog linamarin being the key compounds. The discovery of this compound in T. repens has spurred extensive research into its biosynthesis, genetic control, and ecological significance. This technical guide provides an in-depth overview of the core aspects of this compound discovery in T. repens, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Introduction

The polymorphism of cyanogenesis in white clover, first observed in the early 20th century, is a classic example of adaptive evolution.[1] The ability to produce hydrogen cyanide (HCN) is a deterrent to herbivores.[2] This process is dependent on two key components: cyanogenic glucosides (this compound and linamarin) and the hydrolytic enzyme linamarase.[1] The genetic control of this trait is well-established and governed by two independent loci: Ac/ac, which controls the synthesis of the cyanogenic glucosides, and Li/li, which controls the presence of linamarase.[1][3] Plants must possess at least one dominant allele at both loci to be cyanogenic.[1] this compound is a cyanogenic glucoside derived from the amino acid L-isoleucine, while linamarin is derived from L-valine.[4][5]

Quantitative Analysis of this compound and Linamarin

The concentration of this compound and linamarin in Trifolium repens can vary significantly depending on genetic factors (cultivar), developmental stage, and environmental conditions.

Table 1: this compound and Linamarin Content in Trifolium repens under Various Conditions

ConditionCultivar/EcotypeThis compound (mg/g DW)Linamarin (mg/g DW)This compound/Linamarin RatioTotal Cyanogenic Glucosides (mg/g DW)Reference
Standard GrowthNot SpecifiedVariableVariable0.4 - 0.8Traces to 9-11[6]
EGS-affected PastureNot SpecifiedSignificantly HigherSignificantly HigherNot SpecifiedMedian Cyanide Potential: 497 mg/kg DM (range 307–1786)[6]
Increased SalinityCoastal EcotypeIncreased Cyanogenic PotentialIncreased Cyanogenic PotentialNot SpecifiedNot Specified[7]

DW: Dry Weight, DM: Dry Matter, EGS: Equine Grass Sickness

Experimental Protocols

Extraction of Cyanogenic Glucosides

A reliable extraction method is crucial for the accurate quantification of this compound and linamarin.

Protocol: Methanol Extraction

  • Sample Preparation: Harvest fresh T. repens leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness and grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of dried, powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) containing a known concentration of an internal standard (e.g., amygdalin).

    • Vortex vigorously for 1 minute.

    • Incubate at 70°C for 15 minutes to inactivate endogenous enzymes.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Sample Clarification:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Re-extract the pellet with another 1 mL of 80% methanol and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is the most common method for the separation and quantification of this compound and linamarin.

Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 30% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 210 nm.

  • Quantification: Create a standard curve using purified this compound and linamarin standards. Calculate the concentration in the samples based on the peak area relative to the standard curve and normalized to the internal standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity for the analysis of cyanogenic glucosides.

Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).[2]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound, linamarin, and the internal standard in Multiple Reaction Monitoring (MRM) mode.

    • Example Transitions (ESI+):

      • This compound: [M+Na]+

      • Linamarin: [M+Na]+

  • Quantification: Similar to HPLC-UV, use a standard curve of the pure compounds for quantification.

Linamarase Activity Assay

The activity of the hydrolytic enzyme linamarase is a key determinant of the cyanogenic potential.

Protocol: Spectrophotometric Assay

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0, containing protease inhibitors).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 6.0) and a known concentration of linamarin or this compound as the substrate.

    • Initiate the reaction by adding a small volume of the enzyme extract.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • HCN Quantification:

    • Quantify the released cyanide using a colorimetric method, such as the picrate paper method or a commercially available cyanide quantification kit.[8]

    • Measure the absorbance at the appropriate wavelength (e.g., 520 nm for the picrate method).

    • Calculate the enzyme activity based on the amount of HCN produced per unit time per milligram of protein.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in T. repens starts with the amino acid L-isoleucine and involves a series of enzymatic reactions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.

Lotaustralin_Biosynthesis Isoleucine L-Isoleucine N_hydroxy_Ile N-hydroxy-Isoleucine Isoleucine->N_hydroxy_Ile CYP79D15 N_N_dihydroxy_Ile N,N-dihydroxy-Isoleucine N_hydroxy_Ile->N_N_dihydroxy_Ile CYP79D15 E_oxime (E)-2-methylbutanal oxime N_N_dihydroxy_Ile->E_oxime CYP79D15 Z_oxime (Z)-2-methylbutanal oxime E_oxime->Z_oxime Cyanohydrin 2-hydroxy-2-methylbutyronitrile (Acyanohydrin) Z_oxime->Cyanohydrin CYP736A187 This compound This compound Cyanohydrin->this compound UGT85K17

Caption: Biosynthetic pathway of this compound from L-isoleucine in Trifolium repens.

Experimental Workflow for Cyanogenic Potential Analysis

A typical workflow for analyzing the cyanogenic potential of T. repens involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Harvest Harvest T. repens tissue Freeze Flash-freeze in liquid N2 Harvest->Freeze Lyophilize Lyophilize and grind Freeze->Lyophilize Extract Extract with 80% Methanol Lyophilize->Extract Enzyme_Assay Linamarase Activity Assay Lyophilize->Enzyme_Assay Centrifuge Centrifuge and collect supernatant Extract->Centrifuge Filter Filter through 0.22 µm filter Centrifuge->Filter HPLC HPLC-UV or LC-MS/MS Analysis Filter->HPLC Quantify Quantify this compound & Linamarin HPLC->Quantify Activity Calculate Enzyme Activity Enzyme_Assay->Activity Correlate Correlate with phenotype/genotype Quantify->Correlate Activity->Correlate

Caption: General experimental workflow for the analysis of cyanogenic potential in Trifolium repens.

Conclusion

The discovery and subsequent investigation of this compound in Trifolium repens have provided valuable insights into plant chemical defense, co-evolution, and the genetic basis of adaptive traits. The methodologies outlined in this guide offer a robust framework for researchers to accurately quantify this compound and linamarin, and to further explore the fascinating biology of cyanogenesis in this important legume. Continued research in this area holds promise for applications in agriculture, such as the development of pasture cultivars with optimized herbivore resistance, and in understanding the broader ecological roles of cyanogenic glucosides.

References

Lotaustralin: A Molecular Keystone in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

[December 14, 2025]

Abstract

Lotaustralin, a cyanogenic glycoside derived from the amino acid L-isoleucine, represents a critical component of the chemical defense arsenal in numerous plant species. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and physiological function of this compound in plant defense against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are presented, alongside quantitative data on its distribution and efficacy. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in plant science, chemical ecology, and drug development exploring the potential of plant-derived defensive compounds.

Introduction

Plants, as sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among these defenses, cyanogenic glycosides (CNGs) are a widespread class of nitrogen-containing secondary metabolites. This compound, alongside its structural analog linamarin, is a prominent CNG found in numerous plant families, including Fabaceae (e.g., Phaseolus lunatus - lima bean, Trifolium repens - white clover), Euphorbiaceae (e.g., Manihot esculenta - cassava), and Rosaceae.[1][2]

The defensive capacity of this compound lies in its ability to release toxic hydrogen cyanide (HCN) upon tissue disruption, a process termed cyanogenesis.[3] This "cyanide bomb" is a highly effective deterrent against a wide range of generalist herbivores. The biosynthesis and activation of this compound are tightly regulated processes, involving a specific set of enzymes and subcellular compartmentalization to prevent autotoxicity.

This guide delves into the molecular intricacies of this compound's role in plant defense, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this important plant-derived compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic pathway that begins with the amino acid L-isoleucine. The core pathway involves three key enzyme classes: cytochrome P450 monooxygenases of the CYP79 and CYP71 families, and a UDP-glucosyltransferase (UGT).[4][5]

The process can be summarized as follows:

  • Conversion of L-isoleucine to (Z)-2-methylbutanal oxime: This initial step is catalyzed by a multifunctional CYP79 enzyme (e.g., CYP79D1/D2 in cassava).[4]

  • Conversion of the oxime to 2-hydroxy-2-methylbutyronitrile (an unstable cyanohydrin): This reaction is catalyzed by a CYP71 enzyme (e.g., CYP71E7 in cassava).[2][5]

  • Glycosylation of the cyanohydrin: The unstable cyanohydrin is stabilized by the addition of a glucose molecule from UDP-glucose, a reaction catalyzed by a specific UGT, to form this compound.[6][7]

This biosynthetic pathway is often localized in specific tissues, such as the shoot apex, with the resulting this compound being transported to other parts of the plant, including the roots.[4]

lotaustralin_biosynthesis L_Isoleucine L-Isoleucine Intermediate1 (Z)-2-Methylbutanal oxime L_Isoleucine->Intermediate1 CYP79 Intermediate2 2-Hydroxy-2-methyl- butyronitrile (Cyanohydrin) Intermediate1->Intermediate2 CYP71 This compound This compound Intermediate2->this compound UGT lotaustralin_activation cluster_vacuole Vacuole cluster_cytoplasm Cytoplasm / Cell Wall This compound This compound Intermediate 2-Hydroxy-2-methyl- butyronitrile This compound->Intermediate Linamarase Linamarase Linamarase (β-glucosidase) TissueDamage Tissue Damage (Herbivory) HCN Hydrogen Cyanide (HCN) Intermediate->HCN Spontaneous or Hydroxynitrile Lyase Ketone 2-Butanone Intermediate->Ketone jasmonate_signaling Herbivory Herbivore Feeding JA_synthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses DefenseGenes CYP79, CYP71, etc. Gene Expression MYC2->DefenseGenes activates Lotaustralin_synthesis This compound Biosynthesis DefenseGenes->Lotaustralin_synthesis experimental_workflow start Plant Tissue (e.g., Leaves) extraction Extraction with 80% Methanol start->extraction bioassay Herbivore Feeding Bioassay start->bioassay cleanup Solid Phase Extraction (C18 Cleanup) extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc quantification Quantification of This compound hplc->quantification end Data Analysis & Conclusion quantification->end deterrence Assessment of Feeding Deterrence bioassay->deterrence deterrence->end

References

Lotaustralin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine, is a significant secondary metabolite found in a variety of plant species. Its presence is of considerable interest to researchers in fields ranging from plant defense mechanisms to food toxicology and drug development due to its potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, biosynthetic pathway, and detailed analytical methodologies for the extraction, quantification, and structural elucidation of this compound. Furthermore, it explores the signaling role of its toxic breakdown product, hydrogen cyanide, in plant defense pathways.

Natural Sources and Distribution of this compound

This compound is found across a range of plant families, often co-occurring with its structural analog, linamarin, which is derived from L-valine.[1][2][3] Notable plant species containing this compound include:

  • Fabaceae (Legume Family): Lima bean (Phaseolus lunatus), white clover (Trifolium repens), and birdsfoot trefoil (Lotus japonicus) are well-documented sources of this compound.[3][4][5]

  • Euphorbiaceae (Spurge Family): Cassava (Manihot esculenta) is a major food crop that contains significant amounts of this compound, alongside higher concentrations of linamarin.[6][7]

  • Linaceae (Flax Family): Flax (Linum usitatissimum) contains this compound.[8]

  • Crassulaceae (Stonecrop Family): Roseroot (Rhodiola rosea) is a medicinal plant known to contain this compound.[2][9]

The distribution of this compound within these plants is not uniform and varies depending on the species, cultivar, age, and environmental conditions. Generally, the highest concentrations are found in the leaves and reproductive tissues, consistent with its proposed role in defending against herbivores.[6][10] In cassava, for instance, the leaves contain significantly higher levels of cyanogenic glycosides than the roots.[6][11]

Table 1: Quantitative Distribution of this compound and Linamarin in Various Plant Species
Plant SpeciesPlant PartThis compound ConcentrationLinamarin ConcentrationReference(s)
Manihot esculenta (Cassava)Leaves<10% of total cyanogens>90% of total cyanogens[6]
Roots (parenchyma)5% of total cyanogens95% of total cyanogens[10]
Roots (peel)Higher than parenchymaHigher than parenchyma[12]
Phaseolus lunatus (Lima Bean)SeedsVariable among populationsPredominant cyanogenic glucoside[4]
Trifolium repens (White Clover)LeavesPresentPresent[5]
Rhodiola rosea (Roseroot)RhizomeIdentifiedNot reported[9][13]

Note: Concentrations can vary significantly based on genetic and environmental factors. Data is often reported as total cyanogenic potential (mg HCN equivalents/kg fresh or dry weight).

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that takes place in the plant cell, originating from the amino acid L-isoleucine. The pathway involves a channeled sequence of reactions catalyzed by enzymes organized in a metabolon, which is thought to increase efficiency and sequester toxic intermediates. The key enzymatic steps are:

  • N-hydroxylation of L-isoleucine: The initial step is the conversion of L-isoleucine to N-hydroxy-L-isoleucine, catalyzed by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79D71 in Phaseolus lunatus).[3][12]

  • Conversion to an Aldoxime: The N-hydroxy-L-isoleucine is further converted to (Z)-2-methylbutanal oxime. This is also catalyzed by the same CYP79 enzyme.

  • Conversion to a Cyanohydrin: The aldoxime is then converted to the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile, by another cytochrome P450 enzyme, typically from the CYP71 family (e.g., CYP71E7 in cassava).[14][15]

  • Glucosylation: The final step is the glucosylation of the unstable cyanohydrin by a UDP-glucosyltransferase (UGT) to form the stable this compound molecule.[12]

lotaustralin_biosynthesis L_Isoleucine L-Isoleucine N_Hydroxy_Isoleucine N-Hydroxy-L-Isoleucine L_Isoleucine->N_Hydroxy_Isoleucine CYP79 Aldoxime (Z)-2-Methylbutanal Oxime N_Hydroxy_Isoleucine->Aldoxime CYP79 Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile Aldoxime->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound and other cyanogenic glycosides from plant tissues.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Mortar and pestle

  • Boiling 80% (v/v) methanol or ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity. Alternatively, use lyophilized (freeze-dried) tissue.

  • Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a flask.

  • Add boiling 80% (v/v) methanol or ethanol at a ratio of 10:1 (v/w) to the plant material. The boiling solvent helps to inactivate endogenous β-glucosidases that could degrade the cyanogenic glycosides.

  • Reflux or sonicate the mixture for 15-30 minutes.

  • Cool the extract and centrifuge at 10,000 x g for 15 minutes to pellet the plant debris.

  • Carefully decant the supernatant.

  • Repeat the extraction of the pellet with 80% methanol or ethanol to ensure complete recovery.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried extract in a known volume of water or a suitable solvent for analysis.

  • For cleaner samples, the aqueous extract can be passed through a C18 SPE cartridge to remove nonpolar compounds. Elute the cyanogenic glycosides with water or a low percentage of methanol.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-UV method for the quantification of this compound. For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is recommended.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Structural Elucidation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of natural products.

Sample Preparation:

  • Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).

NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure.

Expected ¹H and ¹³C NMR Data for this compound:

Specific chemical shifts will vary slightly depending on the solvent used. The following are representative values.

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Aglycone
C-1' (CN)~120-
C-2'~75-
C-3'~30~1.8 (m)
C-4'~10~1.0 (t)
2'-CH₃~25~1.5 (s)
Glucose
C-1~100~4.5 (d)
C-2~74~3.3 (m)
C-3~77~3.5 (m)
C-4~70~3.4 (m)
C-5~77~3.6 (m)
C-6~61~3.7, 3.9 (m)

Signaling Pathways and Biological Activity

The primary biological activity of this compound is linked to its ability to release toxic hydrogen cyanide (HCN) upon tissue damage.[1] This "cyanide bomb" is a potent defense mechanism against herbivores.[1] The process, known as cyanogenesis, is initiated when chewing insects or other herbivores disrupt plant cells, bringing this compound into contact with β-glucosidases, which are typically stored in separate compartments.[1] The β-glucosidase hydrolyzes this compound to glucose and an unstable cyanohydrin, which then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release HCN and 2-butanone.[16]

HCN is a potent inhibitor of cellular respiration by binding to the iron in cytochrome c oxidase in the mitochondrial electron transport chain.[16] However, at sub-lethal concentrations, HCN is now recognized as a signaling molecule in plants, involved in various physiological processes, including plant defense responses.[16][17]

hcn_signaling cluster_plant_cell Plant Cell cluster_signaling Downstream Signaling This compound This compound Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile This compound->Cyanohydrin β-Glucosidase beta_Glucosidase β-Glucosidase HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Ketone 2-Butanone Cyanohydrin->Ketone ROS Reactive Oxygen Species (ROS) Burst HCN->ROS SA_JA_ET SA, JA, ET Pathways ROS->SA_JA_ET Gene_Expression Defense Gene Expression (e.g., PR proteins) SA_JA_ET->Gene_Expression Defense_Response Systemic Acquired Resistance (SAR) Gene_Expression->Defense_Response Herbivory Herbivore Attack (Tissue Damage) Herbivory->this compound Herbivory->beta_Glucosidase

HCN signaling pathway in plant defense.

HCN can induce the expression of defense-related genes, including those involved in the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling pathways.[17][18] This leads to the production of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR), which provides broad-spectrum and long-lasting protection against a variety of pathogens.[16]

Conclusion

This compound is a widely distributed cyanogenic glucoside with significant implications for plant defense, food safety, and potentially, drug discovery. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and detailed methodologies for its analysis. A thorough understanding of these aspects is crucial for researchers and professionals working with cyanogenic plants. Future research should focus on further elucidating the specific roles of this compound in different plant-herbivore interactions, exploring the full potential of HCN as a signaling molecule, and developing rapid and efficient methods for the detoxification of this compound-containing food crops.

References

Lotaustralin: A Technical Guide to its Role as a Cyanogenic Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin is an isoleucine-derived cyanogenic glycoside found in numerous plant species, where it serves as a critical component of a potent chemical defense mechanism. Upon tissue disruption, this compound is enzymatically hydrolyzed to release toxic hydrogen cyanide (HCN), a process known as cyanogenesis. This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanism of toxic action, and distribution. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its metabolic pathways and analytical workflows to serve as a resource for researchers in plant science, toxicology, and drug development.

Introduction

This compound is a cyanogenic glucoside chemically identified as (2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile.[1] It is structurally related to the more commonly known linamarin, differing only by the presence of an additional ethyl group on the aglycone. This compound is found in a variety of plants, often co-occurring with linamarin, including important food crops like cassava (Manihot esculenta) and lima beans (Phaseolus lunatus), as well as forage legumes such as white clover (Trifolium repens) and species of Lotus.[2][3]

The biological significance of this compound lies in its role as a phytoanticipin—a pre-formed defense compound. In intact plant cells, this compound is spatially separated from its activating enzyme, linamarase (a β-glucosidase).[4] When herbivores or pathogens damage the plant tissue, this compartmentalization is breached, allowing linamarase to hydrolyze this compound. This reaction releases an unstable cyanohydrin intermediate, which rapidly decomposes to form methyl ethyl ketone and the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).[1] This potent defense system deters a wide range of generalist herbivores.

Biosynthesis and Catabolism

The metabolic pathways governing the synthesis and breakdown of this compound are crucial to understanding its function. These processes involve a series of enzymatic steps that are tightly regulated within the plant.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the amino acid L-isoleucine and is primarily catalyzed by two key enzyme families: Cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).[2][5] The pathway proceeds as follows:

  • Conversion of L-Isoleucine to an Oxime: The initial and rate-limiting step is catalyzed by a multifunctional Cytochrome P450 enzyme, typically from the CYP79 family (e.g., CYP79D1/D2 in cassava).[5][6] This enzyme converts L-isoleucine into (Z)-2-methylbutanal oxime.

  • Conversion of Oxime to Cyanohydrin: The oxime is then converted to the corresponding α-hydroxynitrile (cyanohydrin), 2-hydroxy-2-methylbutyronitrile. This step is catalyzed by a second Cytochrome P450, belonging to the CYP71 family (e.g., CYP71E7 in cassava).[2][5]

  • Glucosylation: Finally, a UDP-glucosyltransferase (UGT) stabilizes the reactive cyanohydrin by attaching a glucose molecule, forming the stable this compound glucoside.[2][5]

This entire pathway is thought to operate as a highly efficient multienzyme complex, or "metabolon," to channel the reactive and toxic intermediates.[5]

Lotaustralin_Biosynthesis cluster_pathway This compound Biosynthesis cluster_enzymes Enzyme Classes Ile L-Isoleucine Oxime (Z)-2-Methylbutanal Oxime Ile->Oxime CYP79D1/D2 Cyanohydrin 2-Hydroxy-2- methylbutyronitrile (Cyanohydrin) Oxime->Cyanohydrin CYP71E7 This compound This compound Cyanohydrin->this compound UGT CYP79 Cytochrome P450 (CYP79) CYP71 Cytochrome P450 (CYP71) UGT_enzyme UDP-Glucosyltransferase (UGT)

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.
Catabolism and Cyanide Release (Cyanogenesis)

The release of hydrogen cyanide from this compound is a two-step process initiated by tissue damage:

  • Hydrolysis: The enzyme linamarase (a β-glucosidase) cleaves the β-glucosidic bond of this compound, releasing glucose and the unstable aglycone, 2-hydroxy-2-methylbutyronitrile.[1]

  • Decomposition: The cyanohydrin intermediate is unstable and can spontaneously dissociate to form methyl ethyl ketone and hydrogen cyanide. This decomposition can be accelerated by the enzyme hydroxynitrile lyase (HNL) in some plant species.

Lotaustralin_Catabolism cluster_process This compound Catabolism (Cyanogenesis) This compound This compound Cyanohydrin 2-Hydroxy-2- methylbutyronitrile This compound->Cyanohydrin hydrolysis TissueDamage Tissue Damage Linamarase Linamarase (β-glucosidase) TissueDamage->Linamarase releases Linamarase->this compound Glucose Glucose Ketone Methyl Ethyl Ketone Cyanohydrin:e->Ketone:w spontaneous or HNL-catalyzed decomposition HCN Hydrogen Cyanide (HCN) Cyanohydrin:e->HCN:w

Figure 2: Catabolic pathway of this compound leading to HCN release.

Quantitative Data

The concentration of this compound and the overall cyanogenic potential (HCNp) can vary significantly between plant species, cultivars, tissues, and developmental stages, and can be influenced by environmental conditions.[7]

This compound and Cyanide Content in Plants

The following table summarizes reported concentrations of this compound or total cyanide potential in various plant species.

Plant SpeciesTissueCompound MeasuredConcentration RangeReference(s)
Manihot esculenta (Cassava)TubersLinamarin + this compoundUp to 1.5 g/kg (dry weight)[4]
Manihot esculenta (Cassava)TubersLinamarin65 µmol CN/g (fresh weight)[6]
Trifolium repens (White Clover)LeavesCyanogenic Potential (HCNp)120 - 1110 µg HCN/g (dry matter)[8]
Rhodiola roseaRootsThis compound135.3 mg/100g (in hydroalcoholic extract)[9]
Rhodiola kirilowiiRootsThis compound74.8 mg/100g (in aqueous extract)[9]

Note: In cassava, this compound typically constitutes a minor fraction (~3-7%) of the total cyanogenic glucosides, with linamarin being predominant (~93-97%).[10][2]

Kinetic Parameters of Key Enzymes

The efficiency of this compound metabolism is determined by the kinetic properties of the enzymes involved in its biosynthesis and degradation.

EnzymeSource OrganismSubstrateKm / KS (µM)Vmax / Turnover (min-1)Reference(s)
CYP71E7Manihot esculenta2-Methylbutanal oxime (ileox)~0.9 (KS)~17[2][11]
CYP71E7Manihot esculenta2-Methylpropanal oxime (valox)Not Determined~21[2][11]
Linamarase (Engineered)Saccharomyces cerevisiaeLinamarin0.5 - 0.910.0 - 13.0 (µmol/min)[12]
Linamarase (Native)Saccharomyces cerevisiaeLinamarin0.0 - 0.90.0 - 10.0 (µmol/min)[12]

Note: Kinetic data for linamarase with this compound as a substrate is scarce; however, linamarin is commonly used as a proxy due to structural similarity.

Toxicity

The acute toxicity of this compound is directly attributable to the HCN released upon its hydrolysis. While data for this compound itself is limited, the lethal dose of ingested HCN for humans is estimated to be approximately 1 mg/kg of body weight.[13] Chronic, low-level exposure to cyanogens from improperly processed foods like cassava has been linked to severe health issues, including tropical ataxic neuropathy and konzo, a paralytic disease.[14]

Experimental Protocols

Accurate analysis of this compound requires standardized methods for extraction, quantification, and activity assessment.

Extraction of this compound from Plant Material

This protocol is a generalized method based on common procedures for cyanogenic glycoside extraction.[15][16][17]

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize (freeze-dry) the tissue and grind to a fine, homogenous powder using a mortar and pestle or a high-speed mill.

  • Solvent Selection: Prepare an extraction solvent of 75-80% aqueous methanol (v/v). This composition is effective for solubilizing glycosides while precipitating many interfering proteins and polysaccharides.[15]

  • Extraction:

    • Weigh approximately 0.5 g of powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex thoroughly to ensure complete wetting of the material.

    • Place the tube in a sonicating water bath at 40°C for 30 minutes to enhance extraction efficiency.

  • Clarification: Centrifuge the mixture at 3,000 x g for 15 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent, and the supernatants pooled.

  • Filtration and Storage: Filter the final supernatant through a 0.22 µm syringe filter into a clean vial. The extract is now ready for analysis or can be stored at -20°C.

Quantification by UPLC-MS/MS

This protocol is adapted from a validated method for this compound analysis and provides high sensitivity and specificity.[18]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQ detector) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: Isocratic elution with 80% aqueous mobile phase (e.g., water with 0.1% formic acid) and 20% organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 24°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion [M-H]- at m/z 260 → Product ion at m/z 161.

    • Source Parameters: Optimize source and desolvation temperatures (e.g., 100°C and 300°C, respectively) and gas flows for the specific instrument.

  • Quantification: Prepare a calibration curve using a certified this compound standard (100-1000 ng/mL). Quantify this compound in the plant extracts by comparing its peak area to the standard curve.

Determination of Cyanogenic Potential (HCNp) - Picrate Method

This semi-quantitative method is widely used for screening and estimating the total amount of cyanide that can be released from a sample.[19][20][21]

  • Reagent Preparation:

    • Picrate Solution: Dissolve picric acid in water to make a 0.05 M solution. Neutralize by adding sodium bicarbonate until effervescence ceases.

    • Picrate Papers: Cut Whatman No. 1 filter paper into uniform strips (e.g., 1 x 5 cm). Immerse the strips in the picrate solution, allow them to soak, then remove and air dry in the dark. Store in a sealed, dark container.

  • Assay Procedure:

    • Place approximately 100 mg of finely crushed fresh or rehydrated plant tissue into a small vial.

    • Add 0.5 mL of a suitable buffer (e.g., pH 6-7 phosphate buffer). To ensure complete hydrolysis, a small amount of exogenous linamarase can be added.

    • Add a few drops of chloroform to inhibit microbial growth.

    • Suspend a picrate paper strip in the vial's headspace, ensuring it does not touch the liquid. Seal the vial tightly.

    • Incubate at room temperature or 30-37°C overnight (16-24 hours).

  • Analysis:

    • Visual: A color change from yellow to orange or reddish-brown indicates the presence of HCN. The intensity can be compared to a pre-calibrated color chart for a semi-quantitative estimate.

    • Quantitative: Elute the color from the reacted picrate paper in a known volume of distilled water (e.g., 5 mL) for 30 minutes. Measure the absorbance of the solution at 510 nm and determine the HCN concentration from a standard curve prepared using KCN.

Experimental_Workflow cluster_workflow General Workflow for this compound Analysis cluster_analysis Analytical Methods PlantMaterial Plant Material (e.g., leaves, roots) Freezing 1. Freeze in Liquid N2 & Lyophilize PlantMaterial->Freezing Grinding 2. Grind to Fine Powder Freezing->Grinding Extraction 3. Extract with 75% Aqueous Methanol Grinding->Extraction Picrate Cyanogenic Potential (HCNp) (Picrate Assay) Grinding->Picrate (for fresh tissue) Centrifuge 4. Centrifuge & Collect Supernatant Extraction->Centrifuge Filter 5. Filter (0.22 µm) Centrifuge->Filter FinalExtract Final Extract Filter->FinalExtract UPLC Quantification of this compound (UPLC-MS/MS) FinalExtract->UPLC

Figure 3: Generalized experimental workflow for the analysis of this compound.

Conclusion

This compound is a key player in the chemical ecology of many plant species, providing an effective and inducible defense against herbivory. Its biosynthesis from L-isoleucine and subsequent catabolism to release hydrogen cyanide represent a sophisticated metabolic system. For researchers, understanding the quantitative distribution and enzymatic regulation of this compound is essential for applications ranging from crop improvement—to reduce toxicity in food sources like cassava—to exploring its potential in pest control or as a source of novel bioactive compounds. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study of this important cyanogenic glycoside.

References

An In-depth Technical Guide to the Stereoisomers of Lotaustralin and Their Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glycoside found in various plant species, plays a significant role in plant defense mechanisms due to its ability to release hydrogen cyanide upon enzymatic hydrolysis. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its known stereoisomers: (R)-lotaustralin and (S)-epithis compound. While the toxic potential of this compound is well-established, the nuanced differences in the biological activities of its stereoisomers remain an area of active investigation. This document delves into the biosynthesis of this compound, its mechanism of action, and presents available data on its stereoisomers. Furthermore, it outlines detailed experimental protocols for the analysis and quantification of this compound and discusses the importance of stereoisomer differentiation in research and drug development.

Introduction

This compound is a cyanogenic glycoside derived from the amino acid L-isoleucine.[1] It is commonly found alongside its structural analog, linamarin (derived from L-valine), in a variety of plants, most notably in cassava (Manihot esculenta).[2] The primary biological significance of this compound lies in its role as a chemical defense agent in plants. Upon tissue damage, the glycoside comes into contact with the enzyme linamarase, initiating a hydrolysis reaction that ultimately releases toxic hydrogen cyanide (HCN).[2] This process, known as cyanogenesis, is a potent deterrent to herbivores.

The this compound molecule possesses a chiral center at the C2 position of the butanenitrile moiety, giving rise to two stereoisomers: (R)-lotaustralin and (S)-epithis compound. The naturally occurring and more abundant form is (R)-lotaustralin. While the general toxicity of this compound is attributed to HCN release, the potential for stereoisomer-specific biological activities, including differences in the rate of cyanogenesis or other pharmacological effects, necessitates a deeper understanding of each isomer.

Stereochemistry of this compound

The chemical structure of this compound consists of a β-D-glucopyranose molecule linked to a 2-methyl-2-hydroxybutanenitrile aglycone. The stereochemistry at the anomeric carbon of the glucose moiety is fixed; however, the chirality at the C2 carbon of the aglycone leads to the existence of two diastereomers.

  • (R)-Lotaustralin: The commonly occurring natural stereoisomer. Its systematic IUPAC name is (2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile.[2]

  • (S)-Epithis compound: The epimer of (R)-lotaustralin, differing in the configuration at the C2 position of the aglycone.

The spatial arrangement of the ethyl and methyl groups around the chiral center can influence the interaction of these molecules with enzymes and receptors, potentially leading to differences in their biological profiles.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-isoleucine. The pathway involves the sequential action of cytochrome P450 enzymes and a UDP-glucosyltransferase.

Key Enzymes in this compound Biosynthesis:

Enzyme FamilySpecific Enzyme(s)Function
Cytochrome P450CYP79Catalyzes the initial conversion of L-isoleucine to the corresponding aldoxime.
Cytochrome P450CYP71E7Converts the aldoxime to a cyanohydrin intermediate.
UDP-glucosyltransferaseUGTCatalyzes the final step, the glucosylation of the cyanohydrin to form this compound.

Lotaustralin_Biosynthesis Isoleucine L-Isoleucine Aldoxime Aldoxime Intermediate Isoleucine->Aldoxime CYP79 Cyanohydrin Cyanohydrin Intermediate Aldoxime->Cyanohydrin CYP71E7 This compound (R)-Lotaustralin Cyanohydrin->this compound UDPG-glucosyltransferase

Significance of this compound Stereoisomers

The primary significance of this compound is its toxicity, which is a direct result of the release of hydrogen cyanide. HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.

While the toxicity of both (R)-lotaustralin and (S)-epithis compound is presumed to be mediated by HCN, the rate and extent of its release could differ between the two stereoisomers. This potential difference is critical in assessing the overall toxicity and biological impact of plant materials containing this compound. Factors that could be influenced by stereochemistry include:

  • Enzyme Kinetics: The affinity and turnover rate of linamarase for each stereoisomer may vary, leading to different rates of HCN release.

  • Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profiles of the two stereoisomers could differ, impacting their in vivo toxicokinetics.

  • Other Biological Activities: Beyond cyanogenesis, it is plausible that each stereoisomer possesses distinct biological activities, a phenomenon observed with other chiral natural products.

Currently, there is a notable lack of quantitative data directly comparing the biological activities of (R)-lotaustralin and (S)-epithis compound. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

Quantification of this compound using UPLC-ESI-MS/MS

This method is adapted from the analysis of this compound in Rhodiola species and can be modified for other plant matrices.

5.1.1. Sample Preparation (Plant Material)

  • Grinding: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for UPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

5.1.2. UPLC-ESI-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Grind Grind Plant Material Extract Solvent Extraction Grind->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect

Chiral Separation of this compound Stereoisomers (Hypothetical Method)

5.2.1. Suggested Approach for Method Development

  • Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating diastereomers.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Vary the ratio of the modifier to optimize resolution.

    • Reversed Phase: Use a mobile phase of water (with or without a buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Temperature: Evaluate the effect of column temperature on the separation, as this can significantly impact resolution.

  • Detection: Utilize a UV detector at a wavelength where this compound absorbs, or a mass spectrometer for more sensitive and specific detection.

Signaling Pathways and Future Directions

The primary mechanism of this compound's toxicity is the inhibition of cellular respiration by cyanide. However, the potential for this compound or its metabolites to interact with other cellular signaling pathways remains largely unexplored. Future research should investigate:

  • Apoptosis and Cell Cycle: Whether this compound stereoisomers can induce apoptosis or cause cell cycle arrest through mechanisms independent of cyanide.

  • Inflammatory Pathways: The potential for this compound to modulate inflammatory signaling cascades.

  • Neurological Effects: Given the neurotoxic potential of cyanogenic glycosides, investigating the specific effects of each stereoisomer on neuronal signaling pathways is warranted.

Research_Directions cluster_research Future Research Areas This compound This compound Stereoisomers ((R)-lotaustralin & (S)-epithis compound) Toxicity Comparative Toxicity Studies This compound->Toxicity Signaling Interaction with Cellular Signaling Pathways This compound->Signaling ADME Stereoisomer-Specific ADME Profiling This compound->ADME Separation Development of Chiral Separation Methods This compound->Separation

Conclusion

This compound and its stereoisomers represent an important class of natural products with significant biological activity. While the cyanogenic properties of this compound are well-documented, a detailed understanding of the distinct roles and activities of its (R) and (S) stereoisomers is lacking. This technical guide has provided an overview of the current knowledge and has highlighted the critical need for further research in this area. The development of robust analytical methods for the separation and quantification of this compound stereoisomers is paramount for accurately assessing their individual contributions to the biological effects of this compound-containing materials. Such research will be invaluable for scientists in the fields of natural product chemistry, toxicology, and drug development.

References

The Synthesis of Lotaustralin from Isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine, is a significant secondary metabolite in numerous plant species, playing a crucial role in defense mechanisms. The biosynthetic pathway of this compound is a multi-step enzymatic process involving cytochrome P450 monooxygenases and a UDP-glucosyltransferase. This technical guide provides an in-depth overview of the core biosynthetic pathway, encompassing the enzymatic conversions, key intermediates, and regulatory mechanisms. Detailed experimental protocols for the characterization of the involved enzymes are presented, alongside a comprehensive summary of the available quantitative data to facilitate comparative analysis. Furthermore, this guide includes visual representations of the signaling pathways and experimental workflows to provide a clear and concise understanding of this compound synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development who are investigating cyanogenic glucosides and their potential applications.

Introduction

Cyanogenic glucosides are a class of nitrogen-containing plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis. This defense mechanism is effective against a wide range of herbivores and pathogens. This compound, derived from L-isoleucine, and its structural analog linamarin, derived from L-valine, are among the most common cyanogenic glucosides.[1] Their biosynthesis is of significant interest for understanding plant defense strategies and for the biotechnological potential of engineering cyanogenesis in crop plants for enhanced pest resistance. This guide focuses on the synthesis of this compound from its precursor, L-isoleucine, providing a detailed technical overview for the scientific community.

The Core Biosynthetic Pathway of this compound from Isoleucine

The biosynthesis of this compound from L-isoleucine is a three-step pathway primarily localized to the endoplasmic reticulum and the cytosol. The pathway involves two distinct cytochrome P450 enzymes and a UDP-glucosyltransferase.[2][3]

The key steps in the pathway are:

  • Conversion of L-Isoleucine to (Z)-2-Methylbutanal Oxime: The initial and committed step is the conversion of L-isoleucine to the corresponding aldoxime, (Z)-2-methylbutanal oxime. This reaction is catalyzed by a multifunctional cytochrome P450 enzyme belonging to the CYP79 family, specifically CYP79D1 and CYP79D2 in cassava (Manihot esculenta).[2][4] These enzymes catalyze a series of reactions including N-hydroxylation, N,N-dihydroxyamino acid formation, and subsequent dehydration and decarboxylation to form the oxime.[2]

  • Conversion of (Z)-2-Methylbutanal Oxime to 2-Hydroxy-2-methylbutyronitrile: The second step involves the conversion of the oxime intermediate into the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by another cytochrome P450 enzyme. In cassava, this enzyme is identified as CYP71E7.[2][5] In other plant families, such as legumes, enzymes from the CYP83 or CYP736 families are involved in this step.[6]

  • Glucosylation of 2-Hydroxy-2-methylbutyronitrile to this compound: The final step is the glucosylation of the unstable cyanohydrin intermediate to form the stable this compound molecule. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) belonging to the UGT85 family, such as UGT85K4 and UGT85K5 in cassava.[7][8] This step occurs in the cytosol and utilizes UDP-glucose as the sugar donor.

Lotaustralin_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Isoleucine L-Isoleucine Oxime (Z)-2-Methylbutanal Oxime Cyanohydrin 2-Hydroxy-2-methylbutyronitrile This compound This compound Cyanohydrin->this compound UGT85K4/K5 UDP UDP This compound->UDP UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Quantitative Data on this compound Biosynthesis Enzymes

The efficiency of the this compound biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for the key enzymes in this pathway.

Enzyme FamilyEnzyme ExampleSubstrateKm (µM)kcat (s⁻¹) or Turnover (min⁻¹)Plant SourceReference(s)
CYP79 CYP79D1L-Isoleucine1300Not ReportedCassava[4]
CYP71 CYP71E7(Z)-2-Methylbutanal Oxime21 ± 217 ± 1 min⁻¹Cassava[2]
UGT85 UGT85 Family2-Hydroxy-2-methylbutyronitrileNot ReportedNot Reported--

Note: Kinetic data for the UGTs specifically involved in this compound synthesis is currently limited in the literature.

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at both the transcriptional and post-transcriptional levels, ensuring that this defense compound is produced in the appropriate tissues and at the necessary times.

Transcriptional Regulation

The expression of the genes encoding the biosynthetic enzymes is a key control point. In Lotus japonicus, a model legume for cyanogenic glucoside research, the expression of the CYP79 gene is induced by methyl jasmonate, a key signaling molecule in plant defense against herbivores.[2] This induction is mediated by a basic helix-loop-helix (bHLH) transcription factor that binds to G-box motifs in the CYP79 promoter.[2] In cassava, the expression of CYP79D1, CYP79D2, CYP71E7, and UGT85K5 exhibits a diurnal rhythm, with transcript levels increasing during the night and decreasing in the early morning light.[7] Analysis of the promoter regions of these genes has revealed the presence of binding motifs for transcription factors related to light, abiotic stress, and development.[7]

Transcriptional_Regulation Herbivory Herbivory/ Biotic Stress Jasmonate Jasmonic Acid (JA) Herbivory->Jasmonate bHLH_TF bHLH Transcription Factor Jasmonate->bHLH_TF activates CYP79_Gene CYP79 Gene bHLH_TF->CYP79_Gene binds to promoter Lotaustralin_Pathway This compound Biosynthesis CYP79_Gene->Lotaustralin_Pathway initiates

Metabolic Channeling

There is evidence to suggest that the enzymes of the cyanogenic glucoside biosynthetic pathway form a "metabolon," a multi-enzyme complex that facilitates the efficient transfer of intermediates between active sites. This metabolic channeling is thought to be crucial for sequestering the toxic and unstable oxime and cyanohydrin intermediates, preventing their diffusion into the cellular environment and increasing the overall efficiency of the pathway.[3][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the CYP79, CYP71/CYP83/CYP736, and UGT enzymes for in vitro characterization.

Methodology (Example for E. coli expression):

  • Gene Cloning: Amplify the full-length coding sequences of the target genes (CYP79, CYP71E7, UGT85K4, etc.) from plant cDNA using PCR. Clone the amplified fragments into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. Elute the target protein with an elution buffer (lysis buffer with 250 mM imidazole).

  • Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Experimental_Workflow Gene_ID Gene Identification (from transcriptome/genome) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Structural_Analysis Structural Analysis (Crystallography/Modeling) Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis

Enzyme Assays

Objective: To measure the activity of CYP79 enzymes in converting L-isoleucine to (Z)-2-methylbutanal oxime.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM L-isoleucine, 1 mM NADPH, and the purified CYP79 enzyme (1-5 µg).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the oxime product.

  • Analysis: Separate the organic phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a small volume of methanol. Analyze the sample by LC-MS or GC-MS to identify and quantify the (Z)-2-methylbutanal oxime product. A standard curve of the authentic oxime should be used for quantification.

Objective: To measure the activity of CYP71E7 in converting (Z)-2-methylbutanal oxime to 2-hydroxy-2-methylbutyronitrile.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 50 µM (Z)-2-methylbutanal oxime, 1 mM NADPH, and the purified CYP71E7 enzyme (1-5 µg).

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.

  • Cyanohydrin Detection (Indirect): The cyanohydrin product is unstable. To quantify its formation, the reaction can be stopped by adding a strong base (e.g., 1 M NaOH) to raise the pH, which promotes the dissociation of the cyanohydrin into 2-butanone and hydrogen cyanide. The volatile 2-butanone can then be trapped and derivatized with 2,4-dinitrophenylhydrazine and quantified by LC-MS.[2]

Objective: To measure the activity of UGTs in glycosylating 2-hydroxy-2-methylbutyronitrile to form this compound.

Methodology:

  • Substrate Preparation: The cyanohydrin substrate is unstable and should be prepared fresh by reacting 2-butanone with potassium cyanide in an acidic buffer.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM 2-hydroxy-2-methylbutyronitrile, 2 mM UDP-glucose, and the purified UGT enzyme (1-5 µg).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Analysis: Stop the reaction by adding an equal volume of methanol. Centrifuge to pellet any precipitated protein. Analyze the supernatant by LC-MS to identify and quantify the this compound product. A standard curve of authentic this compound should be used for quantification.

Conclusion

The biosynthesis of this compound from isoleucine is a well-defined pathway that serves as an excellent model for studying plant chemical defense. This technical guide has provided a comprehensive overview of the core biosynthetic steps, the enzymes involved, their quantitative properties, and the regulatory mechanisms that govern this pathway. The detailed experimental protocols are intended to equip researchers with the necessary tools to further investigate this fascinating area of plant biochemistry. A deeper understanding of this compound biosynthesis will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of crops with enhanced resilience to pests and pathogens.

References

Lotaustralin: A Technical Guide to its Toxicity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotaustralin is a cyanogenic glycoside found in various plant species, most notably in cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and white clover (Trifolium repens)[1][2]. Like other cyanogenic glycosides, this compound is a derivative of an amino acid, in this case, L-isoleucine[3][4]. While intact this compound itself is not considered acutely toxic, its hydrolysis product, hydrogen cyanide (HCN), is a potent and rapidly acting poison[5][6]. This guide provides an in-depth technical overview of the toxicity and mechanism of action of this compound, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways.

Chemical Properties

This compound is the glucoside of methyl ethyl ketone cyanohydrin. Its chemical structure is closely related to linamarin, the other major cyanogenic glycoside in cassava, which is derived from L-valine[2][3].

PropertyValueReference
Chemical Formula C₁₁H₁₉NO₆[7]
Molar Mass 261.27 g/mol [7]
IUPAC Name (2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile[2]
CAS Number 534-67-8[2]

Mechanism of Action: The Path to Cyanide Poisoning

The toxicity of this compound is indirect and contingent upon its metabolic activation to release hydrogen cyanide. This process involves a two-step enzymatic hydrolysis.

Step 1: Glycosidic Bond Cleavage

When plant tissues containing this compound are disrupted, for instance through chewing or processing, the compound comes into contact with the endogenous enzyme β-glucosidase (also known as linamarase)[8][9]. This enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing glucose and (R)-2-hydroxy-2-methylbutyronitrile (methyl ethyl ketone cyanohydrin)[9][10].

Step 2: Release of Hydrogen Cyanide

The resulting cyanohydrin is unstable and can spontaneously decompose to release hydrogen cyanide (HCN) and methyl ethyl ketone[8]. This decomposition can be accelerated by the enzyme hydroxynitrile lyase, which is also present in cyanogenic plants[10].

This compound Hydrolysis cluster_hydrolysis Enzymatic Hydrolysis This compound This compound Enzyme1 β-glucosidase (Linamarase) Intermediate (R)-2-hydroxy-2-methylbutyronitrile (Methyl ethyl ketone cyanohydrin) This compound->Intermediate + H₂O Glucose Glucose This compound->Glucose - Glucose Enzyme2 Hydroxynitrile lyase (or spontaneous) HCN Hydrogen Cyanide (HCN) Intermediate->HCN Ketone Methyl Ethyl Ketone Intermediate->Ketone

Figure 1: Enzymatic hydrolysis of this compound leading to the release of hydrogen cyanide.

Once absorbed into the bloodstream, HCN rapidly distributes throughout the body and exerts its primary toxic effect by inhibiting the mitochondrial electron transport chain[4]. Specifically, the cyanide ion (CN⁻) binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), a critical enzyme in cellular respiration[11][12]. This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP[4]. The resulting cytotoxic hypoxia is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart[4].

Mechanism of Cyanide Toxicity cluster_mitochondria Mitochondrion HCN Hydrogen Cyanide (HCN) CCO Cytochrome c Oxidase (Complex IV) HCN->CCO Inhibits ETC Mitochondrial Electron Transport Chain ETC->CCO e⁻ transfer O2 Oxygen (O₂) CCO->O2 e⁻ transfer ATP ATP Production CCO->ATP Drives Hypoxia Cytotoxic Hypoxia ATP->Hypoxia Cessation leads to CellDeath Cell Death Hypoxia->CellDeath

Figure 2: Simplified signaling pathway of hydrogen cyanide toxicity.

Quantitative Toxicological Data

CompoundSpeciesRouteLD₅₀Reference
LinamarinRatOral450 mg/kg[13]
AmygdalinMousei.p.0.1 mmol/kg[13]
PrulaurasinRatOral560 mg/kg[14]
Hydrogen Cyanide (HCN)Rati.v.0.81 mg/kg[13]
Potassium Cyanide (KCN)RatOral10-15 mg/kg[13]

Note: The toxicity of cyanogenic glycosides can be influenced by the presence of the hydrolytic enzyme linamarase and the nutritional status of the animal, particularly sulfur amino acid intake, which is crucial for cyanide detoxification[15].

Regarding the inhibition of cytochrome c oxidase, the IC₅₀ of cyanide for this enzyme in rat N27 mesencephalic cells has been determined to be 7.2 ± 0.1 µM[11].

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method for determining the acute oral toxicity of a substance.

OECD_423_Workflow start Start prep Animal Preparation (Fasting Rats, typically female) start->prep dose_step1 Administer Starting Dose (e.g., 300 mg/kg) to 3 Rats prep->dose_step1 observe1 Observe for 48 hours (Mortality/Moribundity) dose_step1->observe1 decision1 Outcome? observe1->decision1 dose_step2_lower Administer Lower Dose (e.g., 50 mg/kg) to 3 Rats decision1->dose_step2_lower 2-3 Deaths dose_step2_higher Administer Higher Dose (e.g., 2000 mg/kg) to 3 Rats decision1->dose_step2_higher 0-1 Deaths observe2 Observe for 48 hours dose_step2_lower->observe2 dose_step2_higher->observe2 decision2 Outcome? observe2->decision2 classify Classify Substance based on Mortality at Different Dose Levels decision2->classify end End classify->end

Figure 3: Experimental workflow for an acute oral toxicity study following OECD Guideline 423.

Methodology:

  • Animal Model: Healthy, young adult Wistar rats (female) are typically used[16]. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in appropriate cages with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing[16].

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., water or corn oil).

  • Administration: The test substance is administered as a single oral dose by gavage[16].

  • Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered to a group of 3 female rats.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days[16].

    • If 2 or 3 animals die, the test is repeated with a lower dose (e.g., 50 mg/kg) in a new group of 3 animals.

    • If 0 or 1 animal dies, the test is repeated with a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

    • This stepwise procedure continues until the toxicity class of the substance can be determined based on the number of mortalities at specific dose levels[17].

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is paid to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma[16].

Quantification of this compound in Plant Material by HPLC

This protocol is adapted from methods used for the analysis of cyanogenic glycosides in plant extracts[6][18].

HPLC_Workflow cluster_hplc HPLC Conditions start Start sample_prep Sample Preparation (Lyophilize and grind plant material) start->sample_prep extraction Extraction (e.g., with 80% methanol) sample_prep->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing hplc_conditions Column: C18 reverse-phase Mobile Phase: Acetonitrile/water gradient Detector: UV (e.g., 210 nm) or MS end End data_processing->end

Figure 4: General experimental workflow for the quantification of this compound by HPLC.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., cassava leaves or roots) is lyophilized and ground to a fine powder[6].

  • Extraction: The powdered sample is extracted with a suitable solvent, such as 80% methanol, often with heating or sonication to improve efficiency[19].

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed for separation.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, although mass spectrometry (LC-MS) provides higher specificity and sensitivity[4][20].

  • Quantification: A calibration curve is generated using pure this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Cytochrome c Oxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of cyanide (released from this compound) on cytochrome c oxidase activity.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver or brain) by differential centrifugation[21].

  • Enzymatic Hydrolysis of this compound: this compound is pre-incubated with β-glucosidase to generate HCN in the reaction buffer.

  • Assay Principle: The activity of cytochrome c oxidase is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c at 550 nm[21].

  • Procedure:

    • Isolated mitochondria are incubated in a reaction buffer containing reduced cytochrome c.

    • The reaction is initiated by the addition of the mitochondria.

    • The decrease in absorbance at 550 nm is monitored over time in the presence of varying concentrations of pre-hydrolyzed this compound.

  • Data Analysis: The rate of cytochrome c oxidation is calculated from the linear portion of the absorbance curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the cyanide concentration and fitting the data to a dose-response curve[11].

Conclusion

The toxicity of this compound is a significant concern, particularly in regions where cassava is a dietary staple. Its mechanism of action, involving the enzymatic release of hydrogen cyanide and subsequent inhibition of cellular respiration, is well-established. While specific quantitative toxicity data for this compound is limited, the available information on related compounds and the underlying toxic agent, HCN, provides a robust framework for risk assessment. The experimental protocols outlined in this guide offer standardized methods for further investigation into the toxicology of this compound and other cyanogenic glycosides, which is crucial for ensuring food safety and developing potential therapeutic interventions for cyanide poisoning.

References

Lotaustralin in the Fabaceae Family: A Technical Guide to its Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine, is a notable secondary metabolite within the Fabaceae (legume) family. Its presence, often alongside the structurally related linamarin, contributes to the chemical defense mechanisms of various plant species. This technical guide provides an in-depth overview of the occurrence of this compound in key Fabaceae genera, detailed experimental protocols for its detection and quantification, and a summary of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers in phytochemistry, plant biology, and drug development.

Introduction

Cyanogenic glucosides are a class of nitrogenous plant secondary metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a well-documented defense mechanism against herbivores and pathogens[1]. This compound, chemically (2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile, is one such compound found in several plant families, with a significant presence in the Fabaceae[2].

Within the Fabaceae, this compound is often found in conjunction with linamarin, a cyanogenic glucoside derived from L-valine[3]. The ratio of these two compounds can vary between species and even within different tissues of the same plant[4][5]. Understanding the distribution and concentration of this compound is crucial for assessing the toxic potential of forage crops, understanding plant-herbivore interactions, and exploring the potential pharmacological applications of these compounds and their derivatives. This guide focuses on the quantitative occurrence, analytical methodologies, and biosynthesis of this compound in the Fabaceae family.

Quantitative Occurrence of this compound in Fabaceae

The concentration of this compound and linamarin varies considerably among different species of the Fabaceae family and is influenced by genetic and environmental factors[1][6]. The following tables summarize the quantitative data available for key cyanogenic species within the family.

SpeciesPlant PartThis compound Content (mg/kg dry matter)Linamarin Content (mg/kg dry matter)Total Cyanide Potential (mg/kg dry matter)Reference
Trifolium repens (White Clover)LeavesVaries significantlyVaries significantly307 - 1786[7][8]
Lotus japonicusAerial Parts~10x higher than linamarinLower than this compoundVaries with developmental stage[4]

Table 1: Quantitative data on this compound and linamarin in select Fabaceae species.

SpeciesKey Findings on this compound and LinamarinReference
Phaseolus lunatus (Lima Bean)Both this compound and linamarin are the predominant cyanogenic glucosides.[2][9]
Lotus australis (Austral Trefoil)Contains this compound.[2]
Lotus corniculatusContains both this compound and linamarin.[4]

Table 2: Qualitative and relative occurrence of this compound and linamarin in other Fabaceae species.

Biosynthesis of this compound

The biosynthesis of this compound from L-isoleucine is a multi-step process involving several key enzymes, primarily from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families. The pathway is analogous to the biosynthesis of linamarin from L-valine, and both pathways often share the same enzymatic machinery[5][10].

The core biosynthetic pathway can be summarized as follows:

  • N-hydroxylation: The amino acid precursor, L-isoleucine, is converted to N-hydroxy-L-isoleucine by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79D1/D2 in cassava)[10].

  • Oxime formation: The N-hydroxy-L-isoleucine is further converted to (Z)-2-methylbutanal oxime.

  • Cyanohydrin formation: The oxime is then converted to the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile, by a cytochrome P450 enzyme of the CYP71 family[10].

  • Glucosylation: Finally, the cyanohydrin is glucosylated by a UDP-glucosyltransferase (UGT) to form this compound[9].

Lotaustralin_Biosynthesis L_Isoleucine L-Isoleucine N_Hydroxy_Ile N-Hydroxy-L-isoleucine L_Isoleucine->N_Hydroxy_Ile CYP79 Oxime (Z)-2-Methylbutanal Oxime N_Hydroxy_Ile->Oxime Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile Oxime->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols

Accurate detection and quantification of this compound are essential for research and safety assessment. A variety of methods are available, ranging from rapid qualitative tests to highly sensitive chromatographic techniques.

Qualitative Screening Methods

These methods are useful for rapid screening of plant material for the presence of cyanogenic glycosides.

This method relies on the release of HCN, which reacts with sodium picrate to produce a color change.

Protocol:

  • Place a small amount of fresh, crushed plant material (approx. 100-200 mg) into a small test tube or vial.

  • Add a few drops of water and a drop of chloroform to the tube to disrupt cell membranes.

  • Prepare a strip of filter paper by dipping it into a saturated aqueous solution of picric acid and then into a 10% aqueous solution of sodium carbonate. Allow the paper to air dry.

  • Suspend the picrate paper strip over the plant material inside the sealed tube, ensuring it does not touch the sample.

  • Incubate at room temperature for 2-24 hours.

  • Observation: A color change of the paper from yellow to reddish-brown indicates the presence of HCN.

This is a more sensitive qualitative test for HCN.

Protocol:

  • Prepare the Feigl-Anger paper by impregnating filter paper with a solution of copper ethylacetoacetate and 4,4'-tetramethyldiaminodiphenylmethane in chloroform.

  • Place a small amount of crushed plant material into a vial.

  • Suspend the Feigl-Anger paper strip in the headspace of the vial and seal it.

  • Incubate at 37°C for 30 minutes to 2 hours.

  • Observation: A blue color on the paper indicates the presence of HCN.

Quantitative Analysis

For accurate quantification of this compound, chromatographic methods are preferred.

  • Grinding: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Extract a known weight of the powdered plant material (e.g., 100 mg) with a suitable solvent, such as 80% methanol or ethanol, at a ratio of 1:10 (w/v).

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake overnight at room temperature to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Sample_Prep_Workflow Start Plant Material Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with 80% Methanol Grind->Extract Sonicate Sonicate/Shake Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial

Figure 2: General workflow for sample preparation for chromatographic analysis.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both often with 0.1% formic acid). A typical gradient might start at 5-10% acetonitrile and increase to 30-40% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at 210-220 nm.

  • Injection Volume: 10-20 µL.

Quantification:

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using authentic this compound standards of known concentrations.

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentrations of this compound.

Instrumentation and Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, using a gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for this compound.

Quantification:

Similar to HPLC, quantification is based on a calibration curve of this compound standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Conclusion

This compound is a significant cyanogenic glucoside in the Fabaceae family, playing a key role in the chemical ecology of numerous species. This guide has provided a summary of its quantitative occurrence in select species, a detailed overview of its biosynthetic pathway, and comprehensive experimental protocols for its qualitative and quantitative analysis. The methodologies described, from rapid screening tests to advanced chromatographic techniques, offer a range of options for researchers to investigate the presence and concentration of this compound in various plant materials. A deeper understanding of the distribution and regulation of this compound in legumes will continue to be a valuable area of research for plant science, agriculture, and the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Detection of Lotaustralin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotaustralin is a cyanogenic glucoside found in various plants, including cassava, lima beans, and Rhodiola species.[1] Upon plant tissue disruption, this compound can be hydrolyzed by enzymes to release hydrogen cyanide, a potent toxin.[1] Therefore, the sensitive and accurate detection of this compound is crucial for food safety, toxicological studies, and the quality control of herbal medicines. This document provides detailed application notes and protocols for the detection and quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound by UPLC-MS/MS.

Table 1: Mass Spectrometry Parameters for this compound Detection

ParameterValueReference
Parent Ion (m/z)260(Gryszczyńska et al., 2013)
Product Ion (m/z)161(Gryszczyńska et al., 2013)
Ionization ModeNegative Electrospray (ESI-)(Gryszczyńska et al., 2013)

Table 2: Method Validation Parameters for this compound Quantification

ParameterValueReference
Calibration Curve Range100 - 1000 ng/mL(Gryszczyńska et al., 2013)
Recovery88.2 - 91.6%(Gryszczyńska et al., 2013)
Limit of Detection (LOD) Range1 - 25 ng/g[2]
Limit of Quantification (LOQ) Range5 - 100 ng/g[2]

Note: The provided LOD and LOQ ranges are for a class of cyanogenic glucosides, including this compound, and may vary depending on the specific matrix and instrumentation.[2]

Experimental Protocols

Sample Preparation from Plant Material (e.g., Rhodiola roots)

This protocol is adapted from the method described by Gryszczyńska et al. (2013).

Materials:

  • Dried and powdered plant material

  • Methanol (70% v/v)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Volumetric flasks (5 mL or 10 mL)

  • Syringe filters (0.20 µm)

Procedure:

  • Weigh approximately 0.1 g of the powdered plant material and place it in a 100 mL round-bottom flask.

  • Add 20 mL of 70% (v/v) methanol.

  • Heat the mixture under a reflux condenser at the boiling point of the solvent for 45 minutes.

  • After cooling, filter the extract.

  • Repeat the extraction process two more times with the plant material residue.

  • Combine all the filtrates and evaporate the methanol using a rotary evaporator under vacuum until a dry residue is obtained.

  • Dissolve the dry residue in 3 mL of 70% (v/v) methanol.

  • Quantitatively transfer the solution to a volumetric flask (e.g., 5 mL or 10 mL) and bring it to volume with 70% (v/v) methanol.

  • Filter the final solution through a 0.20 µm membrane filter before UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol is based on the parameters reported by Gryszczyńska et al. (2013).

Instrumentation:

  • Waters Acquity UPLC system (or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm

  • Mobile Phase A: Methanol

  • Mobile Phase B: Water

  • Elution: Isocratic

  • Composition: 80% Mobile Phase B

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 24°C

MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Ion Source Temperature: 100°C

  • Desolvation Temperature: 300°C

  • Desolvation Gas Flow: 700 L/h

  • Cone Gas Flow: 10 L/h

  • MRM Transition: m/z 260 → 161

Visualizations

lotaustralin_biosynthesis Isoleucine Isoleucine N_hydroxy_Isoleucine N_hydroxy_Isoleucine Isoleucine->N_hydroxy_Isoleucine CYP79 Aldoxime Aldoxime N_hydroxy_Isoleucine->Aldoxime Nitrile Nitrile Aldoxime->Nitrile CYP71 alpha_Hydroxynitrile alpha_Hydroxynitrile Nitrile->alpha_Hydroxynitrile This compound This compound alpha_Hydroxynitrile->this compound UGT lotaustralin_cyanogenesis cluster_0 Plant Tissue Disruption This compound This compound alpha_Hydroxynitrile alpha_Hydroxynitrile This compound->alpha_Hydroxynitrile Linamarase Glucose Glucose This compound->Glucose Linamarase Methyl_ethyl_ketone Methyl_ethyl_ketone alpha_Hydroxynitrile->Methyl_ethyl_ketone Hydroxynitrile lyase HCN HCN alpha_Hydroxynitrile->HCN Hydroxynitrile lyase

References

Application Notes and Protocols for Lotaustralin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotaustralin is a cyanogenic glycoside found in various plant species, including those from the genera Rhodiola, Manihot (cassava), Trifolium (clover), and Linum (flax).[1] As a nitrile-containing compound, it holds potential interest for drug development and various research applications. The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological screening, and use as an analytical standard. This document provides detailed protocols for the extraction and purification of this compound from plant sources, focusing on methods suitable for obtaining high-purity material for research and development purposes.

Cyanogenic glycosides, upon enzymatic hydrolysis, can release hydrogen cyanide, a potent toxin. Therefore, appropriate safety precautions must be taken during all stages of extraction and handling.

Data Presentation: this compound Content in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, plant part, and growing conditions. The following tables summarize reported this compound content from different plant sources to aid in the selection of starting material.

Table 1: this compound Content in Rhodiola Species

Plant SpeciesPlant PartExtraction SolventThis compound Content (mg/100g dry weight)Reference
Rhodiola roseaRootsHydroalcoholic135.276[2]
Rhodiola kirilowiiRootsAqueous74.791[2]

Table 2: this compound and Linamarin Content in Trifolium repens (White Clover)

ConditionLinamarin (mg/kg dry matter)This compound (mg/kg dry matter)Total Cyanide Potential (mg/kg dry matter)Reference
Equine Grass Sickness (EGS) fieldsMedian: Not SpecifiedMedian: Not SpecifiedMedian: 497 (Range: 307–1786)[3]
Control fieldsNot SpecifiedNot SpecifiedNot Specified[3]

Table 3: this compound Content in Other Plant Species

Plant SpeciesPlant PartThis compound ContentReference
Linum sp. (Flax)Seeds12,600 - 37,734 µg/kg
Linum sp. (Flax)Oil793.86 µg/L
Manihot esculenta (Cassava)Leaves, RootsPresent, often with linamarin[1]

Experimental Protocols

The following protocols describe a general procedure for the extraction and purification of this compound from dried and powdered plant material, such as Rhodiola rosea roots.

Part 1: Extraction

This protocol is based on a hydroalcoholic extraction method, which has been shown to be effective for cyanogenic glycosides.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Rhodiola rosea roots)

  • 70% (v/v) Methanol or Ethanol

  • Reflux condenser

  • Heating mantle

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Maceration and Reflux:

    • Weigh 100 g of dried, powdered plant material and place it in a round-bottom flask.

    • Add 1 L of 70% methanol or ethanol to the flask.

    • Heat the mixture to reflux for 2 hours with continuous stirring. This process helps to inactivate endogenous enzymes that could degrade this compound.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Wash the plant material residue with an additional 200 mL of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Continue evaporation until the organic solvent is completely removed, resulting in a concentrated aqueous extract.

  • Lyophilization (Optional):

    • For long-term storage or to obtain a dry powder, freeze the concentrated aqueous extract and lyophilize it.

Part 2: Purification

This multi-step purification protocol employs solvent partitioning followed by column chromatography to isolate this compound.

2.1 Solvent Partitioning

Materials and Equipment:

  • Concentrated aqueous extract from Part 1

  • n-Hexane

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • Defatting:

    • Resuspend the concentrated aqueous extract in 200 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add 200 mL of n-hexane and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. Discard the upper n-hexane layer, which contains non-polar compounds like fats and waxes.

    • Repeat the n-hexane wash two more times.

  • Liquid-Liquid Extraction:

    • Return the defatted aqueous layer to the separatory funnel.

    • Add 200 mL of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate. This compound, being moderately polar, will partition into the ethyl acetate layer.

    • Drain the lower aqueous layer and collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction of the aqueous layer two more times, combining all ethyl acetate fractions.

  • Concentration:

    • Dry the combined ethyl acetate fractions over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.

2.2 Silica Gel Column Chromatography

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Mobile phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

  • Fraction collector

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

  • Staining reagent (e.g., vanillin-sulfuric acid)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (100% chloroform).

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% chloroform, gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of a defined volume (e.g., 10-20 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

    • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by heating.

    • Combine the fractions containing the pure this compound.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound.

2.3 Crystallization (Optional Final Purification Step)

Materials and Equipment:

  • Purified this compound

  • Suitable solvent system for crystallization (e.g., ethanol, ethyl acetate-hexane mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

Procedure:

  • Dissolution:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure crystalline this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification cluster_partitioning Solvent Partitioning cluster_chromatography Column Chromatography cluster_crystallization Crystallization (Optional) plant_material Dried & Powdered Plant Material reflux Reflux with 70% Methanol/Ethanol plant_material->reflux filtration1 Filtration reflux->filtration1 concentration1 Rotary Evaporation filtration1->concentration1 crude_extract Concentrated Aqueous Extract concentration1->crude_extract defatting Defatting with n-Hexane crude_extract->defatting lle Liquid-Liquid Extraction with Ethyl Acetate defatting->lle concentration2 Rotary Evaporation lle->concentration2 crude_this compound Crude this compound Extract concentration2->crude_this compound column_chrom Silica Gel Column Chromatography crude_this compound->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration3 Rotary Evaporation pooling->concentration3 purified_this compound Purified this compound concentration3->purified_this compound crystallization Crystallization purified_this compound->crystallization crystalline_this compound Crystalline this compound crystallization->crystalline_this compound

Caption: Workflow for this compound Extraction and Purification.

This compound Biosynthesis Pathway

Lotaustralin_Biosynthesis isoleucine L-Isoleucine cyp79d1_d2 CYP79D1/D2 isoleucine->cyp79d1_d2 oxime (Z)-2-Methylbutanal oxime cyp79d1_d2->oxime cyp71e7 CYP71E7 oxime->cyp71e7 cyanohydrin 2-Hydroxy-2-methylbutyronitrile (Cyanohydrin) cyp71e7->cyanohydrin ugt UDPG-glucosyltransferase (UGT) cyanohydrin->ugt UDP-Glucose This compound This compound ugt->this compound

Caption: Biosynthetic Pathway of this compound from L-Isoleucine.

References

Application Notes and Protocols for the Quantification of Lotaustralin in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of lotaustralin, a cyanogenic glucoside, in various plant tissues. The protocols detailed below are based on established methodologies, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and accurate analysis.

Introduction

This compound is a cyanogenic glucoside found in numerous plant species, including those from the Fabaceae, Euphorbiaceae, and Crassulaceae families such as cassava (Manihot esculenta), lima bean (Phaseolus lunatus), and roseroot (Rhodiola rosea)[1][2][3]. As a precursor to hydrogen cyanide, its quantification is crucial for food safety, toxicological studies, and understanding plant defense mechanisms[1][2][3]. These notes provide detailed protocols for the extraction and analysis of this compound from plant materials.

Quantitative Data Summary

The following table summarizes the this compound content found in different plant species and extracts as reported in the literature. This data is essential for comparative studies and for estimating the expected concentration range in analytical samples.

Plant SpeciesPlant Part/ExtractThis compound Content (mg/100g of dry powdered material)Reference
Rhodiola roseaRoot10.880[4]
Rhodiola rosea50% Ethanol Extract135.276[4][5]
Rhodiola roseaAqueous Extract106.582[4]
Rhodiola kirilowiiRoot3.226[4]
Rhodiola kirilowii50% Ethanol Extract53.773[4]
Rhodiola kirilowiiAqueous Extract74.791[4][5]
Biosynthesis of this compound

This compound is synthesized from the amino acid L-isoleucine. The biosynthetic pathway involves several enzymatic steps, including the conversion of the amino acid to an oxime, followed by conversion to a cyanohydrin, and finally glucosylation to form this compound.[6][7][8][9][10][11] The key enzymes involved are from the cytochrome P450 families, specifically CYP79 and CYP71.[6][7][8][9][10][11][12]

This compound Biosynthesis Pathway cluster_0 This compound Biosynthesis L-Isoleucine L-Isoleucine N-Hydroxy-L-isoleucine N-Hydroxy-L-isoleucine L-Isoleucine->N-Hydroxy-L-isoleucine CYP79D1/D2 2-Methylbutanal Oxime 2-Methylbutanal Oxime N-Hydroxy-L-isoleucine->2-Methylbutanal Oxime CYP79D1/D2 2-Hydroxy-2-methylbutyronitrile 2-Hydroxy-2-methylbutyronitrile 2-Methylbutanal Oxime->2-Hydroxy-2-methylbutyronitrile CYP71E7 This compound This compound 2-Hydroxy-2-methylbutyronitrile->this compound UGT

Caption: Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methodologies used for the extraction of cyanogenic glycosides from Rhodiola species and other plant materials.[4][5]

Materials:

  • Plant tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (MeOH) or Ethanol (EtOH), 50-80% aqueous solution

  • Water

  • Centrifuge

  • 0.20 µm membrane filter

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • For extraction, use a plant material to solvent ratio of 1:10 (w/v).

  • Hydroalcoholic Extraction:

    • To approximately 2.0 g of powdered plant material, add 20 mL of 50% ethanol.

    • Extract using percolation or by refluxing under a condenser at the solvent's boiling point for 45 minutes.

    • Allow the mixture to cool.

  • Aqueous Extraction:

    • To approximately 2.0 g of powdered plant material, add 20 mL of water.

    • Follow the same extraction procedure as for the hydroalcoholic extraction.

  • After extraction, centrifuge the sample to pellet the solid material.

  • Collect the supernatant. If the initial extraction was performed with heating, the residue can be redissolved in a smaller volume (e.g., 3 mL) of 70% methanol.[5]

  • Filter the supernatant through a 0.20 µm membrane filter prior to LC-MS/MS analysis.

UPLC-MS/MS Quantification of this compound

This protocol is based on a validated method for the determination of this compound in Rhodiola species.[4][5]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm

  • Mobile Phase A: Methanol

  • Mobile Phase B: Water

  • Elution: Isocratic at 80% Mobile Phase B

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 24°C

  • Injection Volume: Dependent on sample concentration and instrument sensitivity (typically 1-10 µL)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Source Temperature: 100°C

  • Desolvation Temperature: 300°C

  • Desolvation Gas Flow: 700 L/h

  • Cone Gas Flow: 10 L/h

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 260 → 161[5]

    • Internal Standard (Linustatin): m/z 408 → 323[5]

Calibration:

  • Prepare a series of calibration standards of this compound in the range of 100-1000 ng/mL.[5]

  • An internal standard, such as linustatin, should be used to improve accuracy and precision.

  • Perform a regression analysis to generate a calibration curve.

Experimental Workflow Diagram

This compound Quantification Workflow cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Plant_Tissue Plant Tissue Collection Freezing Freeze in Liquid Nitrogen Plant_Tissue->Freezing Grinding Grind to Fine Powder Freezing->Grinding Extraction Solvent Extraction (Aqueous or Hydroalcoholic) Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant (0.20 µm) Centrifugation->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Data_Reporting Report Results Quantification->Data_Reporting

Caption: Workflow for the quantification of this compound in plant tissues.

Alternative Analytical Method: HPLC

While LC-MS/MS is the preferred method for its sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be utilized, particularly for samples with higher concentrations of this compound.

Considerations for HPLC Method Development:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.

  • Detection: this compound does not have a strong chromophore, so detection is typically performed at low UV wavelengths (e.g., around 210 nm).[13] This can lead to interference from other compounds in the extract.

  • Method Validation: As with any quantitative method, validation for linearity, accuracy, precision, and limits of detection and quantification is essential.

Method Validation and Quality Control

To ensure reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant standards.[5] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range.

  • Precision: Determined by repeated analysis of a single sample (intra-day and inter-day precision).

  • Accuracy: Often evaluated through recovery studies by spiking a blank matrix with a known amount of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific application and instrumentation. Always adhere to laboratory safety protocols when handling chemicals and plant materials.

References

Application Notes and Protocols for Enzymatic Assay of Lotaustralin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotaustralin is a cyanogenic glucoside found in various plants, including cassava, lima beans, and white clover.[1] Its hydrolysis by the enzyme linamarase (a β-glucosidase) releases hydrogen cyanide (HCN), a toxic compound.[1] The enzymatic assay of this compound activity is crucial for food safety analysis, toxicological studies, and in the development of therapeutic agents that may target this pathway. These notes provide detailed protocols for determining the activity of enzymes that hydrolyze this compound, primarily focusing on linamarase.

Principle of the Assay

The enzymatic assay for this compound activity is based on the hydrolysis of this compound by a β-glucosidase, such as linamarase. This reaction yields glucose and methyl ethyl ketone cyanohydrin, which is an unstable intermediate that rapidly decomposes to form methyl ethyl ketone and hydrogen cyanide (HCN).[1] The enzyme activity can be quantified by measuring the rate of formation of any of these products: glucose, methyl ethyl ketone, or HCN.

Data Presentation

Table 1: Optimal Conditions for Linamarase Activity

ParameterOptimal RangeSource OrganismNotes
pH 6.0Lactobacillus plantarumActivity is stable for 100-120 minutes at this pH.
pH 4.5Lactobacillus delbrueckii NRRL B-763The enzyme shows 100% stability in the pH range of 5.0 to 6.0.
Temperature 50°CLactobacillus plantarumActivity is maintained at 65% stability between 40 to 60 minutes.[2]
Temperature 50°CLactobacillus delbrueckii NRRL B-763Maximum stability is observed in the range of 40 to 50°C.

Table 2: Kinetic Parameters of Enzymes Involved in Cyanogenic Glucoside Metabolism

EnzymeSubstrateKm (µM)Turnover Rate (min⁻¹)Source Organism
CYP71E72-methylbutanal oxime (ileox)21 ± 1117.1 ± 1.0Manihot esculenta (Cassava)
CYP71E72-methylpropanal oxime (valox)Not Determined21.2 ± 2.2Manihot esculenta (Cassava)

Experimental Protocols

Protocol 1: Colorimetric Determination of Hydrogen Cyanide (HCN)

This protocol is a common method for determining this compound-hydrolyzing enzyme activity by quantifying the released HCN.

Materials:

  • This compound substrate solution (1 mM in 50 mM phosphate buffer, pH 6.0)

  • Linamarase enzyme extract (or other β-glucosidase)

  • Phosphate buffer (50 mM, pH 6.0)

  • 2% KOH solution

  • Picric acid solution

  • Spectrophotometer

  • 96-well microplate (optional)

  • Incubator or water bath

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 0.5 mL of the this compound substrate solution.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the enzyme extract to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-30 minutes).

    • A blank reaction should be prepared using a heat-inactivated enzyme or by omitting the enzyme extract.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 2 mL of 2% KOH.

    • Add 1 mL of picric acid solution and mix well.

    • Incubate the mixture at room temperature for a sufficient time for color development (typically 30-60 minutes). The color will change from yellow to reddish-brown in the presence of cyanide.

  • Quantification:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

    • A standard curve should be prepared using known concentrations of potassium cyanide (KCN) to determine the amount of HCN released in the enzymatic reaction.

Protocol 2: Glucose Quantification using a Glucometer

This method offers a simplified and rapid approach by measuring the glucose produced during the hydrolysis of this compound.

Materials:

  • This compound substrate solution (e.g., 0.03 g/mL in 0.05 M citric acid-sodium citrate buffer, pH 5.0)

  • β-glucosidase enzyme extract

  • Citric acid-sodium citrate buffer (0.05 M, pH 5.0)

  • Water bath

  • Personal Glucose Meter (PGM) and corresponding test strips

Procedure:

  • Enzyme Reaction:

    • Preheat 1.5 mL of the this compound substrate solution in a water bath at 50°C for 5 minutes.

    • Add 0.5 mL of the enzyme solution to initiate the reaction.

    • Incubate the mixture at 50°C for 30 minutes.[3]

    • Stop the reaction by incubating the mixture in boiling water for 10 minutes.[3]

    • A blank control with an inactivated enzyme should be included.[3]

  • Glucose Measurement:

    • After cooling the reaction mixture to room temperature, use a personal glucose meter to measure the concentration of liberated glucose.

    • The β-glucosidase activity can be calculated based on the amount of glucose released per unit of time. One unit of activity is defined as the amount of enzyme required to release 1 μmol of glucose per minute under the specified conditions.[3]

Protocol 3: HPLC-MS Method for this compound and its Metabolites

This method is highly sensitive and specific, allowing for the simultaneous quantification of the substrate (this compound) and its breakdown products.

Materials:

  • This compound

  • Linamarase or other β-glucosidase

  • Reaction buffer (e.g., 10 mM Tricine, pH 7.9)

  • NADPH (if assaying biosynthetic enzymes)

  • LC-MS system with a C18 column

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the enzyme, this compound substrate, and appropriate buffer.

    • Incubate at the optimal temperature for a specific time.

    • Stop the reaction, for example, by adding an organic solvent like methanol or by heat inactivation.

  • Sample Preparation:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a suitable mobile phase gradient (e.g., water and methanol with formic acid) to separate this compound and its enzymatic products.

    • The mass spectrometer can be operated in a selected ion monitoring (SIM) mode to specifically detect and quantify the compounds of interest.

Visualizations

Enzymatic_Hydrolysis_of_this compound sub This compound int Methyl ethyl ketone cyanohydrin (Unstable Intermediate) sub->int Hydrolysis prod1 Glucose sub->prod1 Hydrolysis enz Linamarase (β-glucosidase) enz->int prod2 Methyl ethyl ketone int->prod2 prod3 Hydrogen Cyanide (HCN) int->prod3

Caption: Enzymatic breakdown of this compound.

Lotaustralin_Assay_Workflow sub 1. Prepare Substrate (this compound solution) enz 2. Add Enzyme (Linamarase) sub->enz inc 3. Incubate (e.g., 50°C, 30 min) enz->inc stop 4. Stop Reaction (e.g., Heat, KOH) inc->stop detect 5. Detect Product stop->detect hcn HCN (Colorimetric) detect->hcn glc Glucose (Glucometer) detect->glc lcms LC-MS Analysis detect->lcms

Caption: General workflow for this compound enzymatic assay.

References

Application Notes & Protocols for Lotaustralin Isolation from Lotus japonicus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lotaustralin is a cyanogenic glucoside found in the model legume Lotus japonicus.[1][2] As a defense compound, it plays a role in protecting the plant against herbivores.[3][4] Upon tissue damage, this compound is hydrolyzed to release toxic hydrogen cyanide.[5] This document provides a detailed protocol for the isolation and purification of this compound from L. japonicus, along with information on its biosynthesis and role in plant defense signaling.

Data Presentation

Table 1: Distribution and Concentration of this compound in Lotus japonicus

Plant TissueDevelopmental StageThis compound Concentration (relative abundance)Reference
Apical LeavesMature PlantHigh[1][2]
Young SeedlingsEarly GrowthHigh[1][6]
FlowersMature PlantHigh[6]
StemsMature PlantModerate[1]
RootsAll StagesVery Low to Undetectable[1][6]
SeedsDormantAcyanogenic (Undetectable)[1][6]

Note: this compound is the predominant cyanogenic glucoside in L. japonicus, with concentrations approximately 10 times higher than linamarin.[1]

Experimental Protocols

Protocol 1: Cultivation and Harvesting of Lotus japonicus

1. Plant Growth:

  • Grow Lotus japonicus (e.g., ecotype Gifu B-129) in a controlled environment.

  • Use a well-drained soil mixture or a hydroponic system.

  • Maintain a photoperiod of 16 hours light and 8 hours dark at a constant temperature of 22°C.

2. Harvesting:

  • For maximal this compound yield, harvest the aerial parts (leaves and stems) of 4-6 week old plants.[1][6]

  • Young, actively growing tissues, particularly the apical leaves, have the highest concentration of this compound.[1][2]

  • Immediately freeze the harvested plant material in liquid nitrogen to prevent enzymatic degradation of this compound.

  • Store the frozen material at -80°C until extraction.

Protocol 2: Extraction of this compound

1. Sample Preparation:

  • Grind the frozen plant material to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

2. Extraction:

  • Suspend the powdered plant material in 80% methanol (v/v) at a ratio of 1:10 (plant material:solvent, w/v).

  • Incubate the mixture at 70°C for 10 minutes to inactivate endogenous β-glucosidases.[7]

  • Allow the extraction to proceed for 24 hours at 4°C with gentle agitation.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the plant debris.

  • Collect the supernatant containing the crude extract.

  • Repeat the extraction process on the pellet with fresh 80% methanol to ensure complete extraction.

  • Pool the supernatants.

3. Solvent Evaporation:

  • Evaporate the methanol from the pooled supernatants under reduced pressure using a rotary evaporator at 40°C.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for purification.

Protocol 3: Purification of this compound by Column Chromatography

1. Column Preparation:

  • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent such as hexane.

2. Sample Loading:

  • Dissolve the dried crude extract in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the extract onto a small amount of silica gel and load the dried powder onto the top of the column.

3. Elution:

  • Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system for cyanogenic glucoside purification is a mixture of ethyl acetate and methanol.

  • Start with a low polarity mobile phase (e.g., 95:5 ethyl acetate:methanol) and gradually increase the polarity (e.g., to 80:20 ethyl acetate:methanol).

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate.

  • Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC: Spot the fractions on a silica gel TLC plate and develop with an appropriate solvent system (e.g., ethyl acetate:methanol, 85:15). Visualize the spots by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid) and heating.

    • HPLC: Use a C18 reverse-phase column with a water:acetonitrile gradient. Monitor the eluate at a low UV wavelength (e.g., 210 nm).

5. Final Purification:

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent to obtain the purified compound.

  • The purity can be confirmed by LC-MS analysis. This compound can be detected as its sodium adduct [M+Na]⁺ at m/z 284.[8]

Mandatory Visualization

This compound Biosynthesis Pathway

lotaustralin_biosynthesis L_Isoleucine L-Isoleucine Oxime (Z)-2-Methylbutanal oxime L_Isoleucine->Oxime Cyanohydrin 2-Hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin This compound This compound Cyanohydrin->this compound CYP79D3_D4 CYP79D3 / CYP79D4 CYP736A2 CYP736A2 UGT85K3 UGT85K3

Caption: Biosynthesis of this compound in Lotus japonicus.

Experimental Workflow for this compound Isolation

lotaustralin_isolation_workflow start Harvest Lotus japonicus (aerial parts) freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge evaporate Evaporate Methanol centrifuge->evaporate purify Column Chromatography (Silica Gel) evaporate->purify analyze Analyze Fractions (TLC/HPLC) purify->analyze pool Pool Pure Fractions analyze->pool final_product Purified this compound pool->final_product defense_signaling herbivore Herbivore Attack/ Tissue Damage hydrolysis This compound Hydrolysis herbivore->hydrolysis hcn Hydrogen Cyanide (HCN) Production hydrolysis->hcn downstream Downstream Signaling Events hcn->downstream ros Reactive Oxygen Species (ROS) Production downstream->ros mapk MAP Kinase Cascade Activation downstream->mapk hormone Defense Hormone Signaling (e.g., SA, JA) downstream->hormone defense_genes Expression of Defense-Related Genes ros->defense_genes mapk->defense_genes hormone->defense_genes response Plant Defense Response defense_genes->response

References

Application Note: Derivatization of Lotaustralin for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lotaustralin, a cyanogenic glycoside found in various plant species, presents a challenge for analysis by gas chromatography-mass spectrometry (GC-MS) due to its low volatility and thermal lability. This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility, making it amenable to GC-MS analysis. The proposed method utilizes trimethylsilylation (TMS), a robust and widely used derivatization technique for polar metabolites. This protocol is intended for researchers, scientists, and drug development professionals working on the identification and quantification of this compound in various matrices.

Introduction

This compound is a cyanogenic glycoside that can release hydrogen cyanide upon enzymatic hydrolysis, posing a potential toxicological risk. Accurate and sensitive quantification of this compound is crucial in food safety, toxicology, and plant science. While liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of cyanogenic glycosides, GC-MS offers high chromatographic resolution and established libraries for spectral matching. However, the direct analysis of intact this compound by GC-MS is hindered by its polar nature, attributed to multiple hydroxyl groups.

Derivatization is a chemical modification process that converts analytes into a form more suitable for a chosen analytical technique. For GC-MS, derivatization aims to increase the volatility and thermal stability of the analyte. Silylation, particularly trimethylsilylation, is a highly effective method for derivatizing compounds with active hydrogens, such as those in hydroxyl groups.[1][2] This process replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group, thereby reducing the polarity and increasing the volatility of the molecule.

This application note outlines a comprehensive protocol for the extraction and subsequent TMS derivatization of this compound for GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS involves sample extraction, derivatization, and subsequent chromatographic separation and mass spectrometric detection.

Lotaustralin_GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plant Material Extraction Extraction of this compound Sample->Extraction e.g., 80% Methanol Drydown Evaporation to Dryness Extraction->Drydown Nitrogen Stream Derivatization TMS Derivatization Drydown->Derivatization Add Derivatizing Reagent GCMS GC-MS Injection Derivatization->GCMS DataAnalysis Data Acquisition & Analysis GCMS->DataAnalysis Mass Spectra

Figure 1: Experimental workflow for the GC-MS analysis of this compound following TMS derivatization.

Detailed Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (fresh or lyophilized)

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of homogenized plant tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute.

  • Incubate at 60°C for 20 minutes with intermittent vortexing.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new 2 mL glass vial.

  • Dry the extract completely under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Trimethylsilyl (TMS) Derivatization of this compound

This protocol is based on established methods for the silylation of polar metabolites.[1][3]

Materials:

  • Dried this compound extract or standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of TMS-derivatized this compound. Optimization may be necessary.

ParameterSuggested Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-700
Scan ModeFull Scan

Data Presentation

The derivatization process adds TMS groups to the this compound molecule, resulting in a significant mass increase. The number of TMS groups added will depend on the number of active hydrogens in the molecule. This compound has four hydroxyl groups, and therefore, the fully derivatized product is expected to have four TMS groups.

Table 1: Expected Mass Spectral Data for TMS-Derivatized this compound

CompoundMolecular Weight ( g/mol )Derivatizing AgentExpected Molecular Ion (M+) of Derivatized Product (m/z)Key Fragment Ions (m/z)
This compound261.26BSTFA + 1% TMCS549 (as tetra-TMS derivative)73 (TMS), [M-15]+, [M-89]+, other characteristic fragments
Internal Standard (e.g., Sorbitol)182.17BSTFA + 1% TMCS614 (as hexa-TMS derivative)73 (TMS), 217, 319

Note: The molecular ion of silylated compounds can sometimes be weak or absent. Characteristic fragment ions are crucial for identification.

Discussion

The derivatization of this compound with BSTFA + TMCS is a critical step to enable its analysis by GC-MS. The TMS groups mask the polar hydroxyl groups, significantly increasing the volatility and thermal stability of the analyte. The proposed GC-MS method provides a robust platform for the separation and identification of derivatized this compound. The mass spectrum of the derivatized compound is expected to show a characteristic molecular ion and fragment ions, which can be used for confirmation and quantification.

It is important to note that the derivatization reaction is sensitive to moisture, which can lead to incomplete derivatization and reduced analytical sensitivity. Therefore, the use of anhydrous solvents and reagents, as well as thoroughly dried extracts, is essential for successful derivatization. The inclusion of an internal standard is recommended for accurate quantification to compensate for any variations in extraction efficiency and derivatization yield.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the derivatization of this compound for GC-MS analysis. By converting this compound to its more volatile TMS derivative, researchers can leverage the high separation efficiency and sensitivity of GC-MS for its determination in complex matrices. The provided experimental details and GC-MS parameters serve as a valuable starting point for method development and validation.

References

Application Notes and Protocols for Studying the In Vivo Effects of Lotaustralin on Herbivores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotaustralin is a cyanogenic glucoside, a secondary metabolite produced by various plant species, including cassava (Manihot esculenta), lima bean (Phaseolus lunatus), and white clover (Trifolium repens), as a defense mechanism against herbivores.[1] Upon tissue damage by an herbivore, this compound is hydrolyzed by the enzyme linamarase, releasing a cyanohydrin that rapidly decomposes to produce toxic hydrogen cyanide (HCN).[1] This process, known as cyanogenesis, can act as a potent deterrent or be lethal to herbivores.[2] Understanding the in vivo effects of this compound is crucial for developing pest-resistant crops, for the safety assessment of animal feed, and for exploring potential pharmacological applications of plant-derived compounds.

These application notes provide a comprehensive overview of the methodologies required to study the in vivo effects of this compound on herbivores, focusing on toxicity, metabolism, and feeding behavior.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data related to the effects of cyanogenic glycosides on herbivores. It is important to note that specific data for this compound is limited in the scientific literature. Therefore, some data presented here is based on studies of closely related cyanogenic glycosides, such as linamarin, or on the combined effects of linamarin and this compound.

Table 1: Acute Toxicity of Cyanogenic Glycosides in Herbivores (LD50 Values)

Herbivore SpeciesCompoundRoute of AdministrationLD50 (mg/kg body weight)Source
Spodoptera eridania (Southern Armyworm)This compoundOralData Not Available-
Melanoplus sanguinipes (Migratory Grasshopper)LinamarinOral~500[Fictional Data for Illustration]
Rodent (Rat)LinamarinOral~450[Fictional Data for Illustration]
Epilachna varivestis (Mexican Bean Beetle)Cyanogenic Precursors (Linamarin & this compound) from Phaseolus lunatusDietaryNot an LD50, but significant negative effects on development and fecundity observed at high concentrations[3]

Note: The LD50 values for Melanoplus sanguinipes and Rodent (Rat) are illustrative examples based on general toxicity data for cyanogenic glycosides and are not from specific studies on isolated this compound. The lack of specific LD50 data for this compound highlights a significant research gap.

Table 2: Metabolic Fate of this compound in a Generalist Herbivore (Hypothetical Data)

Time Post-Ingestion (hours)This compound in Hemolymph (µg/mL)Thiocyanate in Hemolymph (µg/mL)This compound in Frass (% of ingested dose)Thiocyanate in Frass (% of ingested dose)
115.2 ± 2.15.8 ± 0.92.5 ± 0.410.3 ± 1.5
48.5 ± 1.518.2 ± 2.515.8 ± 2.235.7 ± 4.1
82.1 ± 0.425.6 ± 3.130.1 ± 3.555.2 ± 5.8
24< 0.510.3 ± 1.845.3 ± 4.978.9 ± 7.2

Note: This table presents hypothetical data for a generalist herbivore like Spodoptera eridania to illustrate the expected metabolic conversion of this compound to the less toxic thiocyanate. This data is not derived from a specific experimental study.

Experimental Protocols

Protocol 1: Determination of Acute Oral Toxicity (LD50) of this compound in a Lepidopteran Larva (e.g., Spodoptera eridania)

Objective: To determine the median lethal dose (LD50) of this compound when administered orally to a generalist herbivore.

Materials:

  • This compound (purified)

  • Late-instar larvae of Spodoptera eridania (or other relevant herbivore)

  • Artificial diet

  • Micropipette

  • Micro-applicator or syringe

  • Rearing containers

  • Analytical balance

  • Solvent for this compound (e.g., distilled water)

Procedure:

  • Dose Preparation: Prepare a series of this compound solutions of varying concentrations in the chosen solvent. A preliminary range-finding study is recommended to determine the appropriate dose range.

  • Herbivore Preparation: Starve the larvae for 2-4 hours before dosing to ensure ingestion of the treated diet. Weigh each larva individually.

  • Dosing:

    • Diet Incorporation Method: Incorporate a known amount of this compound into a small, defined volume of artificial diet. Present the treated diet to individual larvae in separate containers.

    • Direct Oral Administration: For more precise dosing, use a micro-applicator to deliver a small, known volume of the this compound solution directly into the oral cavity of the larva.

  • Observation: Observe the larvae at regular intervals (e.g., 1, 4, 8, 12, 24, 48, and 72 hours) after dosing. Record mortality and any signs of toxicity, such as paralysis, regurgitation, or developmental abnormalities.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals from the mortality data.

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis DosePrep Prepare this compound Solutions DietIncorp Diet Incorporation DosePrep->DietIncorp OralAdmin Direct Oral Administration DosePrep->OralAdmin LarvaPrep Starve and Weigh Larvae LarvaPrep->DietIncorp LarvaPrep->OralAdmin Observation Record Mortality and Toxicity Signs DietIncorp->Observation OralAdmin->Observation DataAnalysis Calculate LD50 (Probit Analysis) Observation->DataAnalysis

Workflow for LD50 Determination of this compound.
Protocol 2: In Vivo Metabolism and Detoxification of this compound

Objective: To quantify the rate of this compound metabolism and identify its major metabolites in a herbivore.

Materials:

  • This compound (purified, and if available, radiolabeled, e.g., with ¹⁴C)

  • Herbivore larvae (e.g., Spodoptera eridania)

  • Artificial diet

  • Metabolic cages or containers designed to separate frass and urine (if applicable)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Liquid Scintillation Counter (for radiolabeled studies)

  • Homogenizer

  • Centrifuge

  • Solvents for extraction (e.g., methanol, acetonitrile)

Procedure:

  • Dosing: Administer a known dose of this compound to the larvae, either through a treated diet or direct oral administration as described in Protocol 1. If using radiolabeled this compound, the dose should have a known specific activity.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-dosing), collect hemolymph, fat body, gut tissue, and frass from a subset of larvae.

  • Sample Preparation:

    • Tissues: Homogenize the collected tissues in a suitable extraction solvent. Centrifuge to pellet debris and collect the supernatant.

    • Frass: Extract the frass with a suitable solvent.

  • Metabolite Analysis:

    • HPLC Analysis: Analyze the extracts using HPLC to separate and quantify this compound and its metabolites (e.g., thiocyanate). Use analytical standards for identification and quantification.

    • Radiolabeled Analysis: If using ¹⁴C-lotaustralin, use a radio-HPLC detector or collect fractions and analyze them using a liquid scintillation counter to track the distribution of radioactivity among different metabolites.

  • Data Analysis: Calculate the concentration of this compound and its metabolites in different tissues over time. Determine the rate of this compound clearance and the rate of metabolite formation.

G Start Oral Administration of this compound Collection Sample Collection (Hemolymph, Tissues, Frass) Start->Collection Extraction Metabolite Extraction Collection->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis Quant Quantification of this compound and Metabolites Analysis->Quant Kinetics Determine Metabolic Kinetics Quant->Kinetics

Workflow for In Vivo Metabolism Study.
Protocol 3: Herbivore Feeding Preference Assay

Objective: To determine if herbivores exhibit a feeding preference between a diet containing this compound and a control diet.

Materials:

  • This compound (purified)

  • Herbivore larvae or adults

  • Artificial diet or leaf discs from a non-host plant

  • Petri dishes or choice arenas

  • Filter paper

  • Image analysis software (optional)

Procedure:

  • Diet Preparation: Prepare two batches of artificial diet or leaf discs. In one batch (treatment), incorporate a known, sub-lethal concentration of this compound. The other batch (control) should be prepared identically but without this compound.

  • Choice Arena Setup: In a petri dish or choice arena, place a portion of the control diet and an equal-sized portion of the treatment diet on opposite sides.

  • Herbivore Introduction: Place a single herbivore in the center of the arena, equidistant from both food choices.

  • Observation and Measurement:

    • Consumption: After a set period (e.g., 24 hours), measure the amount of each diet consumed. This can be done by weighing the remaining diet or by measuring the area of leaf disc consumed using image analysis software.

    • First Choice: Record which diet the herbivore first makes contact with and begins to feed on.

  • Data Analysis: Use a paired t-test or a Wilcoxon signed-rank test to determine if there is a statistically significant difference in the consumption of the control and treatment diets. A chi-square test can be used to analyze the first-choice data.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis DietPrep Prepare Control and This compound Diets ArenaSetup Set Up Choice Arena DietPrep->ArenaSetup HerbivoreIntro Introduce Herbivore ArenaSetup->HerbivoreIntro Observation Record Consumption and First Choice HerbivoreIntro->Observation DataAnalysis Statistical Analysis (e.g., t-test, Chi-square) Observation->DataAnalysis

Workflow for Herbivore Feeding Preference Assay.

Signaling Pathways and Logical Relationships

Cyanogenesis and Detoxification Pathway

Upon ingestion by a herbivore and subsequent tissue damage, this compound is exposed to β-glucosidases, initiating the cyanogenesis pathway. Herbivores that can tolerate cyanogenic glycosides possess detoxification mechanisms, primarily involving the enzyme rhodanese, which converts cyanide to the less toxic thiocyanate.

G cluster_plant Plant Cell cluster_herbivore Herbivore Gut This compound This compound Cyanohydrin 2-hydroxy-2-methylbutyronitrile (unstable cyanohydrin) This compound->Cyanohydrin Hydrolysis by Linamarase Linamarase β-glucosidase (Linamarase) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous decomposition Thiocyanate Thiocyanate (SCN-) HCN->Thiocyanate Detoxification Rhodanese Rhodanese Rhodanese->Thiocyanate Sulfur_Donor Sulfur Donor (e.g., thiosulfate) Sulfur_Donor->Rhodanese

Cyanogenesis and Detoxification Pathway of this compound.

Disclaimer: The quantitative data presented in the tables are, in part, illustrative due to the limited availability of specific experimental data for this compound in the public domain. Researchers should perform their own experiments to obtain precise values for their specific herbivore model and experimental conditions. The provided protocols are intended as a guide and may require optimization.

References

Synthesis of Lotaustralin in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lotaustralin is a glucoside of (2R)-2-hydroxy-2-methylbutyronitrile. Its biosynthesis in plants originates from the amino acid L-isoleucine, which undergoes a series of enzymatic transformations. Understanding this natural pathway provides a roadmap for its synthesis in a laboratory setting. The key steps in the biosynthesis involve the conversion of L-isoleucine to an oxime, followed by the formation of a cyanohydrin, and finally, glucosylation to yield this compound.[1][2][3]

This document will detail two primary approaches for laboratory synthesis:

  • A Proposed Chemo-enzymatic Synthesis: This method mimics the natural pathway by using a combination of chemical and enzymatic steps.

  • A Proposed Multi-step Chemical Synthesis: This approach outlines a purely chemical route involving the synthesis of the aglycone and its subsequent glycosylation.

Due to the hazardous nature of cyanide compounds, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Biosynthetic Pathway of this compound

The natural synthesis of this compound serves as the foundation for its laboratory preparation. The pathway involves three key enzymatic steps:

  • Oxime Formation: L-isoleucine is converted to (Z)-2-methylbutanal oxime. This reaction is catalyzed by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79D1/D2 in cassava).[1][3]

  • Cyanohydrin Formation: The oxime is then converted to the cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This step is mediated by another cytochrome P450 enzyme, typically from the CYP71 family (e.g., CYP71E7 in cassava).[1][3]

  • Glucosylation: The final step is the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin, forming this compound. This is catalyzed by a UDP-glucosyltransferase (UGT).[1][3]

This compound Biosynthesis L_Isoleucine L-Isoleucine Oxime (Z)-2-Methylbutanal Oxime L_Isoleucine->Oxime CYP79 Cyanohydrin 2-Hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Caption: Biosynthetic pathway of this compound from L-isoleucine.

Proposed Chemo-enzymatic Synthesis Protocol

This approach aims to replicate the biosynthetic pathway in vitro. It requires the expression and purification of the necessary enzymes.

Experimental Protocol

1. Expression and Purification of Enzymes:

  • Clone the genes for CYP79, CYP71, and UGT from a known this compound-producing plant (e.g., Manihot esculenta) into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).

  • Express the proteins in the chosen host system.

  • Purify the enzymes using standard protein purification techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. In Vitro Synthesis of this compound:

  • Reaction Mixture: In a reaction vessel, combine L-isoleucine, purified CYP79, NADPH-cytochrome P450 reductase, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate the mixture to allow for the conversion of L-isoleucine to the oxime intermediate. Monitor the reaction progress by LC-MS.

  • Second Step: To the reaction mixture containing the oxime, add purified CYP71 and continue the incubation to form the cyanohydrin.

  • Final Glucosylation: Add UDP-glucose and purified UGT to the cyanohydrin-containing mixture. Incubate until the formation of this compound is complete.

  • Purification: The final product can be purified from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge, followed by preparative HPLC.[4]

Data Presentation

StepStarting MaterialEnzymeKey ReagentsProductEstimated Yield (%)
1L-IsoleucineCYP79NADPH(Z)-2-Methylbutanal Oxime70-80
2(Z)-2-Methylbutanal OximeCYP71NADPH2-Hydroxy-2-methylbutyronitrile60-70
32-Hydroxy-2-methylbutyronitrileUGTUDP-GlucoseThis compound80-90

Yields are estimates and will depend on enzyme activity and reaction optimization.

Proposed Multi-step Chemical Synthesis

This route involves the chemical synthesis of the aglycone followed by glycosylation.

Logical Workflow

Chemical Synthesis Workflow Start 2-Butanone Cyanohydrin 2-Hydroxy-2-methylbutyronitrile Start->Cyanohydrin Cyanohydrin Formation Protected_Glycoside Protected this compound Cyanohydrin->Protected_Glycoside Glycosylation This compound This compound Protected_Glycoside->this compound Deprotection

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-2-methylbutyronitrile (2-Butanone Cyanohydrin)

This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-butanone.

  • Materials: 2-butanone, sodium cyanide (NaCN), acetic acid, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-butanone in diethyl ether.

    • Slowly add a solution of sodium cyanide in water to the stirred solution.

    • Carefully add glacial acetic acid dropwise to the reaction mixture. The pH should be maintained around 4-5 to generate HCN in situ.

    • Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.

    • Once the reaction is complete, perform a liquid-liquid extraction with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-2-methylbutyronitrile.

    • Purify the product by vacuum distillation.

Step 2: Glycosylation of 2-Hydroxy-2-methylbutyronitrile (Koenigs-Knorr Reaction)

This is a classical method for forming glycosidic bonds. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.[5] The glycosylation of a tertiary alcohol like the cyanohydrin can be challenging.

  • Materials: 2-Hydroxy-2-methylbutyronitrile, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), dry dichloromethane (DCM), molecular sieves.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 2-hydroxy-2-methylbutyronitrile, acetobromoglucose, and activated molecular sieves in dry DCM.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the silver salt promoter (e.g., silver carbonate) to the mixture.

    • Stir the reaction at room temperature in the dark until TLC analysis indicates the consumption of the starting materials.

    • Filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected this compound by silica gel column chromatography.

Step 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)

The final step is the removal of the acetyl protecting groups from the glucose moiety.

  • Materials: Protected this compound, dry methanol, sodium methoxide (catalytic amount).

  • Procedure:

    • Dissolve the protected this compound in dry methanol.

    • Add a catalytic amount of sodium methoxide solution in methanol.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).[1]

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

    • The final product can be further purified by recrystallization or preparative HPLC.

Data Presentation

StepReactionKey ReagentsPromoter/CatalystProductExpected Yield (%)
1Cyanohydrin Formation2-Butanone, NaCN, Acetic Acid-2-Hydroxy-2-methylbutyronitrile60-70
2GlycosylationAcetobromoglucoseSilver CarbonateTetra-O-acetyl-lotaustralin30-50
3Deprotection-Sodium MethoxideThis compound>90

Yields are estimates and highly dependent on reaction conditions and purification efficiency. The glycosylation of tertiary alcohols is often low-yielding.

Safety Precautions

  • Cyanide Compounds: Sodium cyanide and hydrogen cyanide (generated in situ) are highly toxic. All manipulations must be performed in a certified chemical fume hood. A cyanide antidote kit should be readily available.

  • Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Acids and Bases: Handle acetic acid and sodium methoxide with care, using appropriate personal protective equipment.

Conclusion

The synthesis of this compound in the laboratory can be approached through both chemo-enzymatic and purely chemical routes. The chemo-enzymatic method offers high specificity and potentially higher yields but requires expertise in molecular biology and protein purification. The proposed chemical synthesis, while conceptually straightforward, presents challenges, particularly in the stereoselective glycosylation of the tertiary alcohol aglycone. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize the synthesis of this compound for various scientific applications. Further research into alternative glycosylation methods may improve the efficiency of the chemical synthesis route.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lotaustralin Extraction from Cassava Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of lotaustralin from cassava leaves.

Frequently Asked Questions (FAQs)

Q1: What are the primary cyanogenic glycosides present in cassava leaves?

A1: Cassava leaves contain two main cyanogenic glycosides: linamarin and this compound.[1][2][3][4][5] Linamarin is the more abundant of the two, typically accounting for over 90% of the total cyanogen content.[2]

Q2: Why is it crucial to inactivate the linamarase enzyme during extraction?

A2: Cassava leaves contain the enzyme linamarase, which hydrolyzes this compound and linamarin into unstable cyanohydrins. These cyanohydrins then decompose to release toxic hydrogen cyanide (HCN).[1][5][6] If linamarase is not inactivated, it will degrade the target compound, this compound, leading to significantly lower yields and inaccurate quantification.

Q3: What are the most effective solvents for extracting this compound from cassava leaves?

A3: Aqueous methanol and ethanol solutions are commonly used and have been shown to be effective. Specifically, 70-80% methanol solutions have been reported as superior for extracting cyanogenic glycosides.[7][8] Boiling 80% v/v methanol has also been utilized for extraction.[9] The choice of solvent can significantly impact the extraction efficiency.[10][11]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as UPLC-MS/MS, is a highly sensitive and specific method for quantifying this compound.[12][13] High-performance thin-layer chromatography (HPTLC) with densitometric scanning is another viable method.[9]

Q5: What are the optimal storage conditions for cassava leaf samples and extracts to prevent this compound degradation?

A5: To prevent enzymatic degradation, fresh cassava leaves should be processed immediately or frozen in liquid nitrogen and stored at -20°C or below.[14] Extracts should be stored at low temperatures (refrigerated or frozen) to maintain stability.[8] Acidification of the extract, for instance with dilute HCl, can also help to inactivate linamarase and stabilize linamarin and this compound.[1]

Troubleshooting Guides

This section addresses common problems encountered during this compound extraction and provides step-by-step solutions.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure the cassava leaf tissue is thoroughly ground to a fine powder, preferably using a high-speed impact mill or by freezing in liquid nitrogen followed by grinding with a mortar and pestle.[14]
Inefficient extraction solvent Optimize the solvent system. While 70-80% methanol is often effective,[7][8] it may be beneficial to test different concentrations of methanol or ethanol to determine the optimal solvent for your specific sample matrix.
Insufficient extraction time or temperature Increase the extraction time or consider using a sonication water bath to enhance extraction efficiency.[7][8] However, be cautious with high temperatures as they can potentially degrade the target compound.
Degradation by linamarase Immediately inactivate the linamarase enzyme upon tissue disruption. This can be achieved by grinding the leaves in boiling 80% methanol[9] or by using an acidified extraction solvent (e.g., 0.1 M HCl).[1]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Variability in plant material Use cassava leaves of the same age and from plants grown under consistent conditions, as the concentration of cyanogenic glycosides can vary.[1]
Inconsistent sample preparation Standardize the sample preparation protocol, including the grinding method, sample-to-solvent ratio, and extraction time.
Degradation of this compound during processing Ensure that all steps, from harvesting to extraction and analysis, are performed promptly and at appropriate temperatures to minimize degradation.
Instrumental variability Calibrate analytical instruments regularly and use an internal standard during quantification to account for variations in instrument performance.

Issue 3: Presence of Interfering Compounds in the Extract

Possible Cause Troubleshooting Step
Co-extraction of other plant metabolites Employ a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds before chromatographic analysis.
Broad peaks in chromatography Optimize the chromatographic conditions, including the mobile phase composition, gradient, and column temperature, to improve the separation of this compound from other compounds.
Matrix effects in mass spectrometry Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects that can suppress or enhance the analyte signal.

Experimental Protocols

Protocol 1: Hot Methanol Extraction of this compound

This protocol is adapted from methods that emphasize the inactivation of endogenous enzymes.[9]

  • Sample Preparation: Harvest fresh, young cassava leaves. Immediately flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh 1 g of the powdered leaf sample into a flask.

    • Add 10 mL of boiling 80% (v/v) methanol.

    • Maintain the mixture at boiling temperature with mechanical stirring for 10 minutes.

    • Filter the mixture while hot through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with 10 mL of boiling 80% methanol each.

    • Combine the filtrates.

  • Concentration: Evaporate the combined filtrate to dryness under vacuum at 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume (e.g., 2.0 mL) of 80% (v/v) methanol for subsequent analysis.[9]

Protocol 2: Acidified Aqueous Extraction of this compound

This method is designed to stabilize this compound by inactivating the linamarase enzyme with acid.[1]

  • Sample Preparation: Use 5 g of very young, fresh cassava leaves. Cut them into small pieces.

  • Extraction:

    • Immediately grind the cut leaves in a glass pestle and mortar with 5 mL of 0.1 M HCl.

    • Add another 5 mL of 0.1 M HCl and continue grinding to a pasty consistency.

    • Pour the mixture through a cloth and squeeze to collect the liquid.

  • Clarification: Centrifuge the collected liquid to pellet any solid debris.

  • Collection: Carefully remove the clear supernatant, which contains the extracted this compound. This solution can be stored frozen at -20°C.[1]

Quantitative Data Summary

Table 1: Comparison of Solvents for Cyanogenic Glycoside Extraction from Flaxseed (Relevant for Cassava)

Data adapted from a study on flaxseed, which contains similar cyanogenic glycosides.[7][8]

SolventRelative Extraction Efficiency (%)
50% MethanolLower
60% MethanolModerate
70% Methanol High
80% Methanol High
90% MethanolModerate
100% MethanolLower
50-100% EthanolGenerally lower than optimal methanol concentrations

Note: 70% and 80% methanol solutions were found to be equal and superior to other combinations.[7][8]

Visualizations

Lotaustralin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Harvest Harvest Cassava Leaves Grind Grind to Fine Powder Harvest->Grind AddSolvent Add Extraction Solvent (e.g., 80% Methanol) Grind->AddSolvent HeatStir Heat and Stir AddSolvent->HeatStir Filter Filter HeatStir->Filter Evaporate Evaporate Solvent Filter->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis UPLC-MS/MS or HPTLC Quantification Reconstitute->Analysis

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Degradation Enzymatic Degradation Start->Degradation InefficientExtraction Inefficient Extraction Start->InefficientExtraction IncompleteLysis Incomplete Cell Lysis Start->IncompleteLysis InactivateEnzyme Inactivate Linamarase (Hot Solvent/Acid) Degradation->InactivateEnzyme OptimizeSolvent Optimize Solvent & Extraction Time/Temp InefficientExtraction->OptimizeSolvent ImproveGrinding Improve Grinding Method IncompleteLysis->ImproveGrinding

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Lotaustralin Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, quantification, and yield improvement of lotaustralin from various plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is a cyanogenic glucoside found in various plant species. Commercially relevant and frequently studied sources include cassava (Manihot esculenta), lima bean (Phaseolus lunatus), white clover (Trifolium repens), and roseroot (Rhodiola rosea).[1] Cassava leaves and tubers are particularly notable, containing this compound alongside its structural analog, linamarin.[1][2]

Q2: What is the biosynthetic pathway of this compound?

A2: this compound biosynthesis originates from the amino acid L-isoleucine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes (CYP79s and CYP71s) and a UDP-glucosyltransferase (UGT). The process begins with the conversion of L-isoleucine to the corresponding oxime by a CYP79 enzyme, which is then converted to a cyanohydrin by a CYP71 enzyme. Finally, a UGT catalyzes the glucosylation of the cyanohydrin to form this compound.[3]

Q3: What factors can influence the yield of this compound in plants?

A3: The concentration of this compound in plants is influenced by a combination of genetic and environmental factors.

  • Genetics: The genetic makeup of the plant variety plays a crucial role in its capacity to produce cyanogenic glucosides.[4]

  • Plant Age and Tissue: Younger plant tissues, such as young leaves, tend to have higher concentrations of cyanogenic glucosides.[4]

  • Environmental Stress: Abiotic stressors such as drought and salinity can impact the concentration of cyanogenic glucosides, though the response can vary depending on the plant's age and the specific stress conditions.[5]

  • Nutrient Availability: The availability of nitrogen, a key component of amino acids and cyanogenic glucosides, can influence their production.

Q4: Are there methods to genetically enhance this compound production?

A4: Yes, metabolic engineering techniques can be employed to potentially increase this compound yield. These strategies may include:

  • Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the this compound biosynthetic pathway, such as CYP79s, CYP71s, and UGTs, can enhance production.

  • Gene Knock-out or Repression: Techniques like RNA interference (RNAi) or CRISPR/Cas can be used to downregulate competing metabolic pathways, thereby redirecting metabolic flux towards this compound synthesis.[6][7]

  • Transcription Factor Engineering: Modifying transcription factors that regulate the expression of the entire biosynthetic pathway can lead to a coordinated upregulation of all necessary enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and analysis.

Issue 1: Low this compound Yield During Extraction
Potential Cause Troubleshooting Step Explanation
Incomplete Cell Lysis Ensure thorough grinding of plant material, preferably after flash-freezing in liquid nitrogen to make the tissue brittle.[8]Inadequate disruption of plant cell walls will prevent the solvent from accessing and extracting the intracellular this compound.
Enzymatic Degradation Immediately inactivate endogenous enzymes (e.g., linamarase) by boiling the plant material in the extraction solvent (e.g., 80% ethanol) for a short period (5-10 minutes) at the start of the extraction process.[9] Alternatively, using acidic conditions (e.g., 0.1 M HCl) can also inhibit enzyme activity.[4]Plant tissues contain enzymes that can hydrolyze this compound upon cell disruption, leading to lower yields.[1][10]
Inappropriate Extraction Solvent Use a polar solvent, as this compound is water-soluble. Aqueous methanol (70-80%) or ethanol are commonly effective.[5][11] The choice of solvent can significantly impact extraction efficiency.This compound's polarity dictates that a polar solvent system is required for efficient extraction. The addition of water to organic solvents can enhance the solubility of polar compounds like cyanogenic glycosides.[12]
Insufficient Extraction Time/Repeats Perform multiple extraction rounds (e.g., 3 times) with fresh solvent and pool the extracts.[11][13] Use sonication to improve solvent penetration.A single extraction may not be sufficient to recover all the this compound from the plant matrix. Repeated extractions ensure more complete recovery.
Degradation During Storage Store extracts at low temperatures (-20°C or -80°C) to prevent degradation.[11] Ground plant material should also be stored frozen and used promptly.This compound can degrade over time, especially at room temperature. Proper storage of both the plant material and the extracts is crucial for accurate quantification.[11]
Issue 2: Poor Results in LC-MS Quantification
Potential Cause Troubleshooting Step Explanation
Matrix Effects (Ion Suppression/Enhancement) Dilute the sample extract to reduce the concentration of co-eluting matrix components.[14] Incorporate a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. Use a matrix-matched calibration curve or an isotopically labeled internal standard for more accurate quantification.Co-extracted compounds from the plant matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification.[14][15]
Poor Peak Shape or Resolution Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. Check the column for degradation or contamination.Issues with chromatography can lead to broad or tailing peaks, making accurate integration and quantification difficult.
Low Signal Intensity Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Check for any blockages in the system.A low signal-to-noise ratio can make it difficult to detect and quantify low levels of this compound.[16]
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of this compound in the vials while awaiting injection.This compound can degrade over time, even in the autosampler.

Data Presentation

Table 1: Effect of Extraction Solvent on Cyanogenic Glycoside Yield from Flaxseed

Extraction SolventRelative Extraction Efficiency (%)
70% Methanol~100
80% Methanol~100
80% Ethanol~88
WaterSignificantly Lower

Data adapted from Barthet and Bacala, 2010.[11][13] This table illustrates the superior efficiency of aqueous methanol for extracting cyanogenic glycosides compared to aqueous ethanol and water.

Table 2: this compound Content in Different Rhodiola Species and Extracts

SampleThis compound Content (mg/100g dry material)
Rhodiola rosea roots10.880
Rhodiola kirilowii roots3.226
R. rosea hydroalcoholic extract135.276
R. kirilowii aqueous extract74.791

Data from Gryszczyńska et al., 2013.[17][18] This demonstrates the variability of this compound content between species and the concentrating effect of extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaves
  • Sample Preparation: Harvest fresh, young leaves and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity.[8] Lyophilize (freeze-dry) the leaves to remove water and then grind them into a fine, homogenous powder using a mortar and pestle or a mill.[19]

  • Extraction: a. Weigh approximately 100 mg of the dried, powdered leaf material into a microcentrifuge tube. b. Add 1 mL of 80% aqueous methanol. c. Vortex vigorously for 1 minute. d. Place the tube in a sonicating water bath for 30 minutes at 40°C.[11] e. Centrifuge at 10,000 x g for 10 minutes. f. Carefully transfer the supernatant to a new tube. g. Repeat the extraction (steps b-f) two more times on the plant material pellet, pooling all three supernatants.[13]

  • Sample Cleanup and Preparation for Analysis: a. Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis (e.g., 10% acetonitrile in water). c. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[17]

Protocol 2: Quantification of this compound by LC-MS/MS
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, increasing linearly to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ion mode should be optimized. This compound can form adducts such as [M+H]+, [M+Na]+, or [M+NH4]+ in positive mode.

    • Multiple Reaction Monitoring (MRM): Develop an MRM method using a pure this compound standard. Select a precursor ion (e.g., the [M+H]+ ion) and one or two characteristic product ions for quantification and confirmation.

  • Quantification: Prepare a calibration curve using a serial dilution of a pure this compound standard in a matrix-matched solvent (or a solvent blank if matrix effects are negligible). Plot the peak area against the concentration and use linear regression to determine the concentration of this compound in the samples.

Visualizations

Lotaustralin_Biosynthesis L_Isoleucine L-Isoleucine Oxime (Z)-2-methylbutanal oxime L_Isoleucine->Oxime Cyanohydrin 2-hydroxy-2-methyl- butyronitrile Oxime->Cyanohydrin This compound This compound Cyanohydrin->this compound CYP79 CYP79 CYP79->L_Isoleucine:n CYP71 CYP71 CYP71->Oxime:n UGT UGT UGT->Cyanohydrin:n

Caption: this compound biosynthetic pathway starting from L-isoleucine.

Extraction_Workflow start Plant Material (e.g., leaves) freeze Flash Freeze & Lyophilize start->freeze grind Grind to Fine Powder freeze->grind extract Solvent Extraction (e.g., 80% MeOH, Sonication) grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet pool Pool Supernatants supernatant->pool repeat_ext Repeat Extraction (2x) pellet->repeat_ext repeat_ext->extract dry Evaporate to Dryness pool->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter analyze LC-MS/MS Analysis filter->analyze

Caption: General workflow for this compound extraction from plant tissue.

References

lotaustralin stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of lotaustralin under various storage conditions, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term storage of pure this compound, it is recommended to store it at -20°C or below in a tightly sealed container to minimize degradation. For short-term storage of a few days, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q2: How does pH affect the stability of this compound?

This compound, like other cyanogenic glycosides, is most stable in slightly acidic to neutral conditions (pH 5-7). Alkaline conditions (pH > 7) can lead to the hydrolysis of the glycosidic bond and the nitrile group, resulting in the release of hydrogen cyanide. Strongly acidic conditions (pH < 4) can also promote hydrolysis, although generally at a slower rate than alkaline conditions. For experiments involving different pH values, it is advisable to prepare fresh solutions and use them promptly.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is limited, it is a general best practice for all natural products to protect them from light to prevent potential photodegradation. Store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.

Q4: What are the recommended solvents for dissolving and storing this compound?

This compound is soluble in water and polar organic solvents. For analytical purposes and storage of stock solutions, a mixture of methanol and water (e.g., 70-80% methanol) is commonly used.[1] Pure organic solvents like methanol or ethanol are also suitable. When preparing aqueous solutions, use of a buffer to maintain a stable pH is recommended if the solution is to be stored for any length of time.

Q5: How can I tell if my this compound sample has degraded?

Degradation of this compound can be detected by a decrease in the peak area or concentration when analyzed by chromatography (e.g., HPLC or LC-MS/MS). The appearance of new, unexpected peaks in the chromatogram can also indicate the presence of degradation products. The primary degradation pathway involves the enzymatic or chemical hydrolysis to form glucose and methyl ethyl ketone cyanohydrin, which can further decompose to release hydrogen cyanide.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound concentration in stock solution over time. 1. Improper storage temperature: Storage at room temperature or even refrigeration for extended periods can lead to degradation. 2. Inappropriate solvent pH: Unbuffered aqueous solutions can have a pH that promotes hydrolysis. 3. Exposure to light: Photodegradation may be occurring. 4. Repeated freeze-thaw cycles: This can accelerate the degradation of the compound.1. Store stock solutions at -20°C or -80°C for long-term storage. 2. Use a buffered solvent system (pH 5-7) for aqueous solutions or store in an appropriate organic solvent like methanol. 3. Store solutions in amber vials or protect them from light. 4. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Inconsistent results in bioassays. 1. Degradation of this compound in the assay medium: The pH or temperature of the assay medium may be causing rapid degradation. 2. Enzymatic degradation: If using biological systems (e.g., cell cultures, tissue homogenates), endogenous enzymes may be hydrolyzing the this compound.1. Assess the stability of this compound in your specific assay medium under the experimental conditions (time, temperature, pH). Prepare fresh solutions immediately before use. 2. Consider the presence of β-glucosidases in your experimental system. If necessary, use purified enzyme inhibitors or heat-inactivated biological samples.
Appearance of unexpected peaks in chromatograms. 1. Sample degradation: The new peaks are likely degradation products of this compound. 2. Contamination of the sample or solvent. 1. Review storage conditions and sample handling procedures. Analyze a freshly prepared standard to confirm. 2. Use high-purity solvents and clean labware. Run a solvent blank to check for contamination.
Low recovery of this compound during extraction from plant material. 1. Incomplete extraction: The solvent or extraction method may not be optimal. 2. Enzymatic degradation during extraction: Endogenous plant enzymes (linamarase) can degrade this compound once the plant tissue is disrupted.[2]1. Use a solvent system known to be effective for cyanogenic glycosides, such as 70-80% methanol. Sonication or other mechanical disruption methods can improve extraction efficiency. 2. Immediately freeze plant material in liquid nitrogen after harvesting and keep it frozen during grinding. Perform extraction with cold solvents to minimize enzymatic activity. Boiling the solvent during extraction can also help to inactivate enzymes.

Summary of this compound Stability Data

Storage Condition Parameter Recommendation for High Stability Potential Consequences of Non-compliance
Temperature Solid Compound≤ -20°CIncreased rate of chemical degradation.
In Solution≤ -20°C (long-term), 2-8°C (short-term)Accelerated hydrolysis and other degradation reactions.
pH Aqueous SolutionpH 5-7Hydrolysis of the glycosidic bond and nitrile group, leading to loss of the parent compound.
Light Solid and SolutionStore in the dark (amber vials or foil-wrapped)Potential for photodegradation.
Solvent Stock SolutionsMethanol, Ethanol, or aqueous Methanol (70-80%)Use of inappropriate solvents may lead to poor solubility or accelerated degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Buffered Solution

This protocol outlines a method to evaluate the stability of this compound at a specific pH and temperature over time.

  • Preparation of Buffered Stock Solution:

    • Prepare a buffer solution of the desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5).

    • Accurately weigh a known amount of pure this compound and dissolve it in the buffer to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the stock solution into several amber HPLC vials.

    • Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 25°C, 37°C).

    • Include a control set of vials stored at -20°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubation and one from the control group.

    • Immediately analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Visualizations

Lotaustralin_Degradation_Pathway This compound This compound MEK_Cyanohydrin Methyl Ethyl Ketone Cyanohydrin This compound->MEK_Cyanohydrin Hydrolysis (Enzymatic or Chemical) Glucose Glucose This compound->Glucose Hydrolysis HCN Hydrogen Cyanide MEK_Cyanohydrin->HCN Decomposition MEK Methyl Ethyl Ketone MEK_Cyanohydrin->MEK Decomposition

This compound Degradation Pathway

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Buffer Prep_Stock Prepare this compound Stock Solution Prep_Buffer->Prep_Stock Aliquot Aliquot into Vials Prep_Stock->Aliquot Incubate Incubate at Set Temperature Aliquot->Incubate Control Store Control at -20°C Aliquot->Control Time_Points Collect Samples at Time Points Incubate->Time_Points Control->Time_Points Analysis Analyze by HPLC or LC-MS/MS Time_Points->Analysis Data_Analysis Calculate Degradation Rate Analysis->Data_Analysis

Workflow for this compound Stability Assessment

References

Lotaustralin Quantification by LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of lotaustralin using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS quantification of this compound in a question-and-answer format, offering potential causes and solutions.

Question 1: Why am I observing a weak or no signal for this compound?

Answer:

A weak or absent signal for this compound can stem from several factors related to sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Sample Degradation: this compound is a cyanogenic glycoside and can be susceptible to enzymatic hydrolysis by β-glucosidases present in the plant matrix, leading to its degradation before analysis.[1] It is crucial to inhibit enzymatic activity during sample extraction.

    • Solution: Use a boiling solvent (e.g., 80% methanol or ethanol) for initial extraction to denature enzymes. Store samples at low temperatures (-20°C or -80°C) and minimize sample handling time.

  • Poor Ionization Efficiency: this compound, like many glycosides, may not ionize efficiently as a protonated molecule ([M+H]⁺). It predominantly forms a sodium adduct ([M+Na]⁺) in the mass spectrometer's ion source.[2][3][4]

    • Solution: Ensure your mass spectrometer is set to monitor for the sodium adduct of this compound (m/z 284.1).[2] The addition of a small amount of sodium salt (e.g., sodium acetate or formate) to the mobile phase can enhance the formation of this adduct, but excessive amounts can cause signal suppression and contaminate the system.[5]

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts chromatographic separation and ionization.

    • Solution: The use of mobile phase additives like ammonium formate can improve chromatographic peak shape and ionization efficiency for cyanogenic glycosides.[4] An ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for various cyanogenic glycosides, including this compound, utilized a C18 column with gradient elution.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. This is a common issue in the analysis of complex samples like plant extracts.

    • Solution: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) to remove interfering matrix components.[3][6] Diluting the sample extract can also mitigate matrix effects, although this may compromise the limit of detection. The use of a matrix-matched calibration curve is highly recommended for accurate quantification.

Question 2: My this compound peak shape is poor (e.g., broad, tailing, or split). What could be the cause?

Answer:

Poor peak shape can compromise the accuracy and precision of quantification. Several factors related to the LC system and methodology can contribute to this issue.

  • Column Issues: The analytical column is a primary suspect for peak shape problems.

    • Solution:

      • Column Contamination: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.

      • Column Degradation: If flushing does not improve the peak shape, the column may be degraded and require replacement.

      • Improper Column Choice: Ensure you are using a suitable column for the analysis. A C18 column is commonly used for the separation of cyanogenic glycosides.[3]

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and additives, affects analyte interaction with the stationary phase.

    • Solution: As mentioned, incorporating ammonium formate into the mobile phase can improve peak shape for cyanogenic glycosides.[4] Ensure the mobile phase is properly degassed to prevent bubble formation, which can cause peak splitting.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.

Question 3: I am having difficulty with the MS/MS fragmentation of the this compound sodium adduct for MRM analysis. Why is this happening?

Answer:

This is a known challenge in the analysis of some cyanogenic glycosides.

  • High Stability of Sodium Adducts: The sodium adducts of certain cyanogenic glycosides, including this compound, can be highly stable.[3][4] This stability can make it difficult to induce fragmentation in the collision cell of the mass spectrometer, even at high collision energies.

    • Solution:

      • Optimize Collision Energy: Systematically optimize the collision energy to find the optimal setting for fragmentation.

      • Single Ion Monitoring (SIM): If fragmentation is not achievable or reproducible, consider using Single Ion Monitoring (SIM) mode for quantification, targeting the [M+Na]⁺ ion (m/z 284.1). While less selective than Multiple Reaction Monitoring (MRM), it can still provide accurate quantification when coupled with good chromatographic separation.

      • Ammonium Adduct Formation: Investigate the formation of an ammonium adduct ([M+NH₄]⁺) by using an ammonium-based salt (e.g., ammonium formate or acetate) in the mobile phase. Ammonium adducts are often less stable than sodium adducts and may fragment more readily.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass-to-charge ratios (m/z) to monitor for this compound?

A1: The most commonly observed ion for this compound in positive electrospray ionization (ESI) mode is the sodium adduct, [M+Na]⁺, at an m/z of 284.1.[2] Depending on the mobile phase composition, the ammonium adduct, [M+NH₄]⁺, at m/z 279.1 may also be observed. The protonated molecule, [M+H]⁺, at m/z 262.1 is generally less abundant.

Q2: What is a suitable internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₆-lotaustralin). However, this may not be commercially available. A suitable alternative is a structurally similar cyanogenic glycoside that is not present in the sample, such as linamarin, provided it exhibits similar extraction recovery and ionization efficiency.

Q3: How can I prevent the degradation of this compound during sample storage?

A3: To ensure the stability of this compound in extracted samples, store them at low temperatures, preferably at -80°C, in a tightly sealed container to prevent solvent evaporation.[7] For short-term storage (up to a week), refrigeration at 4°C may be sufficient.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the LC-MS analysis of this compound.

ParameterValueReference
Chemical FormulaC₁₁H₁₉NO₆
Molecular Weight261.27 g/mol
Monoisotopic Mass261.1212 Da
Primary Adduct Ion (ESI+)[M+Na]⁺[2][3]
m/z of Primary Adduct Ion284.1[2]
Potential Adduct Ion (ESI+)[M+NH₄]⁺[4]
m/z of Potential Adduct Ion279.1

Experimental Protocol: Quantification of this compound in Plant Material

This protocol outlines a general methodology for the extraction and quantification of this compound from plant samples using LC-MS.

1. Sample Preparation and Extraction:

  • Homogenization: Freeze the plant material in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation.

  • Extraction:

    • Weigh approximately 100 mg of the homogenized plant powder into a centrifuge tube.

    • Add 1 mL of 80% methanol (pre-heated to 80°C) to the tube to denature endogenous enzymes.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in a water bath for 30 minutes at room temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • For exhaustive extraction, repeat the extraction process on the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Cleanup (Optional but Recommended):

    • Pass the combined supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute this compound with an appropriate solvent (e.g., 80% methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a high organic wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Single Ion Monitoring (SIM) of m/z 284.1 ([M+Na]⁺) or Multiple Reaction Monitoring (MRM) if a stable fragment ion can be identified.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • To account for matrix effects, it is highly recommended to prepare matrix-matched standards by spiking known concentrations of the standard into a blank matrix extract.

  • Quantify the this compound concentration in the samples by interpolating their peak areas against the calibration curve.

Visualizations

TroubleshootingWorkflow Start Problem: Weak or No this compound Signal Degradation Potential Cause: Sample Degradation Start->Degradation Ionization Potential Cause: Poor Ionization Start->Ionization Matrix Potential Cause: Matrix Effects Start->Matrix Solution_Degradation Solution: - Use boiling solvent for extraction - Inhibit enzymatic activity - Store samples at low temp Degradation->Solution_Degradation Solution_Ionization Solution: - Monitor for [M+Na]⁺ (m/z 284.1) - Add sodium salt to mobile phase (low conc.) - Use ammonium formate Ionization->Solution_Ionization Solution_Matrix Solution: - Improve sample cleanup (SPE) - Dilute sample - Use matrix-matched calibration Matrix->Solution_Matrix ExperimentalWorkflow Sample Plant Sample Homogenization Extraction Extraction with Hot 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Drydown Dry Down & Reconstitute Supernatant->Drydown w/o Cleanup Cleanup->Drydown Analysis LC-MS Analysis (Monitor m/z 284.1) Drydown->Analysis

References

Technical Support Center: Lotaustralin Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of lotaustralin in food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor sensitivity, and lack of reproducibility in your results.[1][2] The matrix comprises all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous substances.[1]

Q2: Which food matrices are particularly challenging for this compound analysis?

A: this compound is a cyanogenic glucoside found in various plants, and its analysis can be challenging in complex food matrices.[3] Foods such as cassava, flaxseed, lima beans, and white clover are known to contain this compound and present significant matrix complexity.[3][4][5] For instance, cassava has a starchy matrix, while flaxseed is rich in oils and lignans, both of which can contribute to significant matrix effects.[1][6][7]

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution assay (SIDA) is widely regarded as the most effective method to compensate for matrix effects.[8][9] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, behaves nearly identically to the unlabeled analyte during sample preparation and ionization, thus effectively correcting for variations in signal response.[8] When a SIL-IS is not available, matrix-matched calibration is a recommended alternative.

Troubleshooting Guide

Issue 1: Poor Recovery of this compound

Symptom: The amount of this compound detected in your spiked samples is significantly lower than the spiked amount, even before LC-MS/MS analysis.

Possible Causes & Solutions:

  • Inefficient Extraction: The extraction solvent and conditions may not be optimal for releasing this compound from the food matrix.

    • Solution: For cassava, extraction with boiling 80% v/v methanol has been shown to be effective.[10] For flaxseed, a two-step extraction with different solvents may be necessary to improve recovery.[11] Optimization of extraction parameters such as solvent composition, temperature, and time is crucial.

  • Enzymatic Degradation: The enzyme linamarase, naturally present in many this compound-containing plants, can hydrolyze this compound if the plant tissue is disrupted without deactivating the enzyme.[3]

    • Solution: Denature enzymes by using hot solvents (e.g., boiling methanol) or acidic conditions during the initial extraction step.[11]

Issue 2: Ion Suppression or Enhancement in LC-MS/MS

Symptom: You observe a significant decrease (suppression) or increase (enhancement) in the this compound signal when analyzing matrix samples compared to a pure standard solution. This can be confirmed by a post-column infusion experiment.[12][13]

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Other compounds from the food matrix are eluting at the same time as this compound and competing for ionization.

    • Solution 1: Optimize Chromatographic Separation. Adjust the mobile phase gradient, flow rate, or column chemistry to separate this compound from the interfering compounds. A longer gradient or a different column stationary phase can improve resolution.

    • Solution 2: Improve Sample Cleanup. Implement a more rigorous sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[14]

  • Interaction with HPLC System: Some compounds can interact with metal components of the HPLC system, such as the column housing, leading to ion suppression.[15]

    • Solution: Consider using metal-free columns and PEEK tubing, especially if you suspect chelation of this compound with metal ions.[15]

Issue 3: Inconsistent and Irreproducible Results

Symptom: You are observing high variability in your quantitative results across different injections of the same sample or between different sample preparations.

Possible Causes & Solutions:

  • Variable Matrix Effects: The composition of the matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement.

    • Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust way to account for sample-to-sample variations in matrix effects.[9] The SIL-IS is added at the beginning of the sample preparation process and co-elutes with the analyte, providing a reliable reference for quantification.

  • Inadequate Method Validation: The analytical method may not be properly validated for the specific food matrix being analyzed.

    • Solution: Perform a thorough method validation according to established guidelines (e.g., FDA, SANTE).[16][17] This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects for each food matrix.[16][17]

Data Presentation

Table 1: Matrix Effects for this compound in Different Food Matrices

Food MatrixPredominant Interfering ComponentsTypical Matrix EffectRecommended Mitigation Strategy
Cassava Starch, SugarsIon SuppressionHot solvent extraction, SPE, SIL-IS
Flaxseed Lipids, LignansIon SuppressionDefatting, SPE, SIL-IS
Lima Beans Proteins, SaponinsIon Suppression/EnhancementProtein precipitation, SPE, SIL-IS

Note: The extent of matrix effects can vary depending on the specific sample and analytical conditions.

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound Analysis
  • Homogenization: Homogenize the food sample to a fine powder or paste.

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of SIL-IS for this compound.

    • Add 10-20 mL of extraction solvent (e.g., 80% methanol in water, acidified with 1% acetic acid).

    • Vortex vigorously for 1-2 minutes.

    • For matrices with high enzymatic activity like cassava, use boiling solvent to deactivate enzymes.[10]

  • Centrifugation: Centrifuge at 4000-5000 x g for 10 minutes.

  • Cleanup (if necessary):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18 or a mixed-mode cation exchange) to remove interferences.

    • Elute the this compound with an appropriate solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[18]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound and its SIL-IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Homogenization 1. Homogenize Sample Extraction 2. Extract this compound Homogenization->Extraction Add SIL-IS Centrifugation 3. Centrifuge Extraction->Centrifugation Cleanup 4. Sample Cleanup Centrifugation->Cleanup e.g., SPE Evaporation 5. Evaporate Solvent Cleanup->Evaporation Reconstitution 6. Reconstitute Evaporation->Reconstitution Filtration 7. Filter Reconstitution->Filtration LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for this compound analysis in food samples.

Troubleshooting_Workflow cluster_recovery_solutions Recovery Issues cluster_ms_solutions Matrix Effect Solutions start Inaccurate/Inconsistent This compound Results check_recovery Check Pre-LC Recovery start->check_recovery check_ms Evaluate Matrix Effects (MS) check_recovery->check_ms Recovery OK optimize_extraction Optimize Extraction (Solvent, Temp, Time) check_recovery->optimize_extraction Poor Recovery inactivate_enzymes Inactivate Enzymes (Hot Solvent/Acid) check_recovery->inactivate_enzymes Poor Recovery optimize_chromatography Optimize Chromatography (Gradient, Column) check_ms->optimize_chromatography Matrix Effects Present improve_cleanup Improve Sample Cleanup (e.g., SPE) check_ms->improve_cleanup Matrix Effects Present use_sil_is Use Stable Isotope-Labeled Internal Standard check_ms->use_sil_is Matrix Effects Present end Accurate & Reproducible Results check_ms->end No Significant Matrix Effects optimize_extraction->check_recovery inactivate_enzymes->check_recovery optimize_chromatography->check_ms improve_cleanup->check_ms use_sil_is->end

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

References

Technical Support Center: Degradation Kinetics of Lotaustralin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of lotaustralin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general degradation pathway of this compound in an aqueous solution?

A1: this compound, a cyanogenic glycoside, degrades in aqueous solutions primarily through hydrolysis of the β-glucosidic bond. This non-enzymatic hydrolysis is catalyzed by acid or base and is temperature-dependent. The degradation proceeds in two main steps:

  • Hydrolysis of the glycosidic bond: this compound breaks down into glucose and methyl ethyl ketone cyanohydrin.

  • Decomposition of the cyanohydrin: Methyl ethyl ketone cyanohydrin is unstable and spontaneously decomposes to form methyl ethyl ketone and toxic hydrogen cyanide (HCN)[1][2]. This decomposition is pH-dependent, occurring more rapidly at pH > 5.0[3].

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation products are glucose, methyl ethyl ketone, and hydrogen cyanide (HCN)[1][2]. At neutral to alkaline pH, the cyanohydrin intermediate is unstable and rapidly decomposes[3].

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

A3: The stability of cyanogenic glycosides like this compound is significantly influenced by pH and temperature. Generally, they are more stable in acidic conditions. As the pH increases (becomes more alkaline), the rate of hydrolysis increases. Similarly, higher temperatures accelerate the degradation rate[4]. For the structurally similar cyanogenic glycoside dhurrin, hydrolysis follows first-order kinetics with respect to both the glycoside and hydroxyl ion concentrations[4][5].

Q4: Are there any validated analytical methods to quantify this compound and its degradation products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the quantification of this compound and other cyanogenic glycosides[6]. These methods offer high sensitivity and selectivity, allowing for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates in my experiment.

  • Possible Cause 1: pH fluctuations in the buffer solution.

    • Troubleshooting Tip: Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment, especially if the degradation products have acidic or basic properties. Regularly calibrate your pH meter and verify the pH of your reaction solutions at the beginning and end of the experiment.

  • Possible Cause 2: Temperature variations in the incubator or water bath.

    • Troubleshooting Tip: Use a calibrated and stable temperature-controlled environment. For high-precision kinetics, a circulating water bath is recommended over an air incubator to ensure uniform temperature distribution. Place a calibrated thermometer directly in a control vessel within the experimental setup to monitor the actual temperature.

  • Possible Cause 3: Contamination with enzymes.

    • Troubleshooting Tip: this compound can be rapidly hydrolyzed by β-glucosidases[2]. Ensure all glassware is thoroughly cleaned and autoclaved if necessary to denature any contaminating enzymes. Use high-purity water and reagents.

Issue 2: Difficulty in detecting and quantifying hydrogen cyanide (HCN).

  • Possible Cause 1: Volatility of HCN.

    • Troubleshooting Tip: HCN is a volatile compound, and losses can occur from the sample solution. Conduct experiments in sealed vials. For quantification, consider headspace gas chromatography (GC) or derivatization of cyanide in the solution immediately after sampling.

  • Possible Cause 2: Insensitive detection method.

    • Troubleshooting Tip: Colorimetric methods like the picrate assay can be used for screening, but for accurate quantification, more sensitive methods are recommended. Consider using an ion-selective electrode for cyanide or validated chromatographic methods following derivatization.

Issue 3: The observed degradation rate is much faster than expected based on literature for similar compounds.

  • Possible Cause 1: Presence of metal ions.

    • Troubleshooting Tip: Certain metal ions can catalyze the hydrolysis of glycosidic bonds. Use high-purity water and consider using a chelating agent like EDTA in your buffer if metal ion contamination is suspected.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Tip: While not extensively reported for this compound, some organic molecules are susceptible to photodegradation. Conduct your experiments in amber vials or protect your reaction vessels from light, especially if using a UV detector for analysis.

Quantitative Data

Direct quantitative data on the non-enzymatic degradation kinetics of this compound in aqueous solutions is limited in publicly available literature. However, the degradation kinetics of dhurrin, a structurally similar cyanogenic glycoside, have been studied and can serve as a valuable proxy.

Table 1: Hydrolysis Half-lives of Dhurrin in Aqueous Solution at 25°C as a Function of pH

pHHalf-life (days)
4.0530
5.0170
6.053
7.05.3
8.00.5
8.60.05 (1.2 hours)

Data extracted from Forslund and Kirkegaard (2006)[4][5]. The hydrolysis was found to be a first-order reaction with respect to dhurrin and hydroxyl ion concentrations[4][5].

Table 2: Effect of Temperature on the Hydrolysis Half-life of Dhurrin at pH 7.0

Temperature (°C)Half-life (days)
1517
255.3
351.7

Calculated based on the activation energy provided in Forslund and Kirkegaard (2006)[4][5].

Activation Energy of Hydrolysis:

The activation energy for the hydrolysis of dhurrin was determined to be 112 ± 9 kJ/mol[4][5]. This value can be used in the Arrhenius equation to estimate the rate constant at different temperatures.

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics using HPLC

This protocol outlines a stability-indicating HPLC method to study the degradation kinetics of this compound in aqueous solutions at different pH and temperatures.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer salts (e.g., phosphate, citrate, borate) for preparing buffers of desired pH

  • Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • HPLC vials

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., 4, 7, 9).

    • Prepare a stock solution of this compound in HPLC-grade water.

  • Kinetic Study Setup:

    • For each pH and temperature condition, pipette a known volume of the this compound stock solution into a series of sealed vials containing the pre-equilibrated buffer.

    • Place the vials in the temperature-controlled environment.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from a vial for each condition.

    • Immediately quench the reaction by diluting the aliquot in the mobile phase or a cold buffer at a stable pH (e.g., pH 4) to prevent further degradation.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of water with 0.1% phosphoric acid and acetonitrile).

    • Equilibrate the column.

    • Inject the samples and a series of calibration standards.

    • Monitor the elution of this compound at an appropriate wavelength (e.g., around 210 nm).

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Degradation_Pathway This compound This compound MEK_Cyanohydrin Methyl Ethyl Ketone Cyanohydrin This compound->MEK_Cyanohydrin Hydrolysis (+H2O) Glucose Glucose This compound->Glucose Hydrolysis MEK Methyl Ethyl Ketone MEK_Cyanohydrin->MEK Spontaneous Decomposition HCN Hydrogen Cyanide MEK_Cyanohydrin->HCN Spontaneous Decomposition

Caption: Non-enzymatic degradation pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Buffers Prepare Buffers (various pH) Mix Mix this compound and Buffer in Sealed Vials Prep_Buffers->Mix Prep_this compound Prepare this compound Stock Solution Prep_this compound->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC Plot Plot ln[C] vs. Time HPLC->Plot Calculate Calculate k and t½ Plot->Calculate

References

Technical Support Center: Troubleshooting Lotaustralin and Linamarin Co-elution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution issues with the cyanogenic glucosides lotaustralin and linamarin during chromatographic analysis. The close structural similarity of these compounds often presents a separation challenge.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and linamarin frequently co-elute?

A1: this compound and linamarin are structural isomers. Linamarin is the glucoside of acetone cyanohydrin, while this compound is the glucoside of methyl ethyl ketone cyanohydrin, making it a methylated relative of linamarin.[1] Their similar chemical structures and polarities result in comparable interactions with both the stationary and mobile phases in many common chromatographic systems, leading to overlapping peaks.

Q2: What is the primary difference between this compound and linamarin?

A2: The primary structural difference lies in the aglycone portion of the molecule. Linamarin is derived from the amino acid valine, while this compound is derived from isoleucine.[2] This results in an additional methyl group on the aglycone of this compound compared to linamarin.

Q3: What are the common analytical techniques used for the analysis of this compound and linamarin?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS), are the most common techniques for the separation and quantification of these compounds.[1][3][4] C18 columns are frequently used for separation.

Troubleshooting Guide for this compound and Linamarin Co-elution

Co-elution of this compound and linamarin can be systematically addressed by optimizing various chromatographic parameters. This guide provides a step-by-step approach, from simple adjustments to more significant method modifications.

Step 1: Initial Assessment and System Suitability

Before modifying the method, ensure your HPLC system is performing optimally. Check for sharp, symmetrical peaks for standard compounds. Peak tailing or fronting for other analytes can indicate issues with the column or system that need to be addressed first.

Step 2: Optimizing the Mobile Phase

The composition of the mobile phase is a critical factor in achieving separation.

2.1. Adjusting the Organic Modifier Percentage (Isocratic Elution)

If you are using an isocratic method, a small change in the percentage of the organic modifier (acetonitrile or methanol) can significantly impact resolution.

  • Action: Decrease the percentage of the organic modifier in the mobile phase. This will increase the retention times of both compounds, providing more opportunity for separation.

  • Example: If you are using 80:20 water:acetonitrile, try 85:15 or 90:10.

2.2. Changing the Organic Modifier

Acetonitrile and methanol have different selectivities. If one does not provide adequate separation, the other might.

  • Action: Replace acetonitrile with methanol, or vice versa, at a similar mobile phase strength.

2.3. Modifying the Aqueous Phase pH

While this compound and linamarin are neutral compounds, adjusting the pH of the aqueous mobile phase can influence their interaction with the stationary phase, especially if there are secondary interactions with residual silanols on the column.

  • Action: Add a small amount of a modifier like formic acid (e.g., 0.1%) to the aqueous phase. This can improve peak shape and potentially enhance resolution.

Step 3: Implementing a Gradient Elution

A shallow gradient can often effectively separate closely eluting compounds.

  • Action: If using an isocratic method, switch to a gradient elution. If already using a gradient, make it shallower (i.e., decrease the rate of change of the organic modifier concentration over time).

Step 4: Adjusting the Column Temperature

Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting selectivity.[5][6][7][8]

  • Action: Experiment with different column temperatures. Try decreasing the temperature first, as this often increases retention and can improve the resolution of closely eluting peaks.[5] Conversely, in some cases, increasing the temperature can alter selectivity and improve separation.[6] A systematic approach, testing temperatures at 5°C intervals (e.g., 25°C, 30°C, 35°C), is recommended.

Step 5: Evaluating Different Stationary Phases

If optimizing the mobile phase and temperature does not resolve the co-elution, changing the stationary phase may be necessary.

5.1. C18 Columns with Different Properties

Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the necessary selectivity.

5.2. Phenyl-Hexyl Columns

Phenyl-hexyl columns offer different selectivity compared to C18 columns due to pi-pi interactions, which can be beneficial for separating structurally similar compounds.

5.3. Hydrophilic Interaction Liquid Chromatography (HILIC)

For these polar glycosides, HILIC can be an effective alternative to reversed-phase chromatography.[9][10][11] HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent.

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)
  • Grinding: Freeze the plant material in liquid nitrogen and grind it into a fine powder.

  • Extraction: Extract the powdered material with a solvent such as 80% methanol in water. Use sonication or vigorous shaking to ensure thorough extraction.

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

UHPLC-MS/MS Method for Separation of Cyanogenic Glucosides

This method has been shown to successfully separate and quantify eight cyanogenic glucosides, including this compound and linamarin.[1]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 30
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode with multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical parameters for the UHPLC-MS/MS analysis of this compound and linamarin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Linamarin265.1103.1
This compound279.1117.1

Note: The specific precursor and product ions may vary slightly depending on the instrument and ionization conditions.

Visualizations

G cluster_compounds Structural Relationship This compound This compound Linamarin Linamarin This compound->Linamarin Structural Isomers

Caption: Structural relationship of this compound and linamarin.

G cluster_step1 Mobile Phase Optimization cluster_step4 Stationary Phase Options start Co-elution of this compound and Linamarin step1 Step 1: Optimize Mobile Phase start->step1 step2 Step 2: Adjust Column Temperature step1->step2 If co-elution persists Adjust Organic % Adjust Organic % step1->Adjust Organic % step3 Step 3: Implement Gradient Elution step2->step3 If co-elution persists step4 Step 4: Change Stationary Phase step3->step4 If co-elution persists end Successful Separation step4->end Different C18 Different C18 step4->Different C18 Change Organic Modifier Change Organic Modifier Adjust Organic %->Change Organic Modifier Modify Aqueous pH Modify Aqueous pH Change Organic Modifier->Modify Aqueous pH Phenyl-Hexyl Phenyl-Hexyl Different C18->Phenyl-Hexyl HILIC HILIC Phenyl-Hexyl->HILIC

Caption: Troubleshooting workflow for co-elution.

References

Technical Support Center: Enhancing the Recovery of Lotaustralin from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges encountered during the extraction and purification of lotaustralin from complex matrices. This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound

Question Possible Cause Troubleshooting/Solution
Why is my this compound yield consistently low? Incomplete Cell Lysis: The extraction solvent may not be efficiently penetrating the plant tissue to release this compound.Optimize Grinding: Ensure the plant material is finely ground to increase the surface area for solvent extraction. For some samples, cryogenic grinding may be beneficial.
Enzymatic Degradation: Endogenous β-glucosidases (like linamarase) present in the plant matrix can hydrolyze this compound upon tissue disruption, leading to its degradation.[1][2]Enzyme Inactivation: Immediately after harvesting and grinding, treat the sample with boiling solvents (e.g., 80% methanol or ethanol) for a short period to denature the enzymes.[3][4] Alternatively, extraction with acidic solutions (e.g., 0.1 M HCl) can also help to inactivate these enzymes.[1]
Suboptimal Extraction Solvent: The chosen solvent may not have the appropriate polarity to efficiently solubilize this compound.Solvent Selection: Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are effective for extracting cyanogenic glycosides.[3][4] Methanol is often cited for its high extractability of a wide range of phytochemicals.[5] For less polar matrices, a different solvent system may be required.
Insufficient Extraction Time/Repeats: A single, short extraction may not be sufficient to recover all the this compound from the matrix.Optimize Extraction Parameters: Increase the extraction time and/or perform multiple extraction cycles on the plant material and pool the extracts.[3][4]

Issue 2: Poor Purity of this compound Extract

Question Possible Cause Troubleshooting/Solution
My this compound extract contains many impurities. How can I improve its purity? Co-extraction of Contaminants: The extraction solvent is likely extracting other compounds with similar solubility to this compound, such as pigments, lipids, and other glycosides.Implement a Purification Step: Utilize solid-phase extraction (SPE) to clean up the crude extract. C18 cartridges are commonly used for the purification of cyanogenic glycosides.[6]
Co-elution with Structurally Similar Compounds: this compound is often found alongside linamarin, a structurally similar cyanogenic glucoside, which can be difficult to separate.[2]Optimize Chromatographic Separation: Develop a gradient elution profile in your HPLC or flash chromatography method to improve the resolution between this compound and linamarin. Reverse-phase C18 columns are typically effective.[7]

Issue 3: this compound Degradation During Storage

Question Possible Cause Troubleshooting/Solution
I suspect my purified this compound is degrading over time. How can I store it properly? Residual Enzyme Activity: Trace amounts of active β-glucosidases in the purified extract can cause degradation.Ensure Complete Enzyme Removal/Inactivation: Re-purify the extract or ensure that the initial enzyme inactivation step was thorough.
Inappropriate Storage Conditions: Exposure to light, elevated temperatures, or non-optimal pH can lead to the degradation of this compound.[8][9]Optimal Storage: Store purified this compound extracts or solutions at low temperatures (-20°C for long-term storage) in the dark.[4][8] Using amber vials or wrapping containers in aluminum foil can prevent photodegradation.[8] For solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation: this compound Content in Various Plant Matrices

The following table summarizes the this compound content found in different plant materials, as reported in the literature. This data can help researchers estimate the expected yield from their starting material.

Plant Species Plant Part Extraction Solvent This compound Content (mg/100g of dry powdered material) Reference
Rhodiola roseaRootsHydroalcoholicup to 135.276[10][11]
Rhodiola kirilowiiRootsAqueous74.791[10][11]
Rhodiola roseaRoots-10.880[11]
Rhodiola kirilowiiRoots-3.226[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Preparation:

    • Harvest fresh, young plant material as it typically has a higher concentration of secondary metabolites.

    • Immediately freeze the material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation.

  • Enzyme Inactivation and Extraction:

    • Weigh the powdered plant material.

    • For every 1 gram of plant material, add 10 mL of pre-heated 80% aqueous methanol (heated to boiling).

    • Immediately vortex or sonicate the mixture for 1-2 minutes to ensure thorough mixing and enzyme inactivation.

    • Continue extraction for 1-2 hours at room temperature with continuous agitation (e.g., on a shaker).

  • Clarification:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant debris.

    • Carefully decant the supernatant.

    • For a cleaner extract, filter the supernatant through a 0.45 µm syringe filter.

  • Solvent Evaporation:

    • Evaporate the methanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The remaining aqueous extract can be used for purification or lyophilized for long-term storage of the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a basic method for cleaning up the crude this compound extract.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of the initial mobile phase used for HPLC analysis (e.g., 5% methanol in water).

    • Load the dissolved extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove highly polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of 70-80% methanol. The optimal percentage should be determined empirically.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the methanol from the eluate under reduced pressure.

    • The purified extract can then be analyzed by HPLC or stored appropriately.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage start Plant Material grinding Cryogenic Grinding start->grinding Homogenize extraction Hot Solvent Extraction (e.g., 80% MeOH) grinding->extraction Inactivate Enzymes centrifugation Centrifugation & Filtration extraction->centrifugation Separate Solids crude_extract Crude this compound Extract centrifugation->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe Cleanup hplc HPLC Purification spe->hplc Fractionate pure_this compound Pure this compound hplc->pure_this compound analysis LC-MS/UPLC-MS Analysis pure_this compound->analysis Quantify storage Storage (-20°C, Dark) pure_this compound->storage Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield? cause1 Enzymatic Degradation issue->cause1 Yes cause2 Incomplete Extraction issue->cause2 Yes cause3 Poor Cell Lysis issue->cause3 Yes solution1 Hot Solvent Inactivation / Acidic Extraction cause1->solution1 solution2 Increase Extraction Time / Repeat Extractions cause2->solution2 solution3 Optimize Grinding / Homogenization cause3->solution3

References

addressing peak tailing issues for lotaustralin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of lotaustralin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during chromatographic analysis, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Is only the this compound peak tailing, or are all peaks in the chromatogram tailing?

  • All peaks are tailing: This typically indicates a physical problem with the HPLC system or a void at the head of the column.

  • Only the this compound peak is tailing: This suggests a specific chemical interaction between this compound and the stationary phase.

Diagram of the Troubleshooting Workflow for this compound Peak Tailing

This compound Peak Tailing Troubleshooting start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks physical_issue Likely a physical issue. all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction. all_peaks->chemical_issue No check_fittings Check and tighten all fittings. Minimize tubing length. physical_issue->check_fittings column_void Inspect for column void. Backflush or replace column. check_fittings->column_void end Peak Shape Improved column_void->end silanol_interaction Primary suspect: Silanol Interactions (this compound is a neutral glycoside) chemical_issue->silanol_interaction solution_path Solutions to Mitigate Silanol Interactions column_choice Use an end-capped C18 column or a polar-embedded column. solution_path->column_choice mobile_phase_ph Adjust mobile phase pH to be acidic (e.g., pH 2.5-4) to suppress silanol ionization. solution_path->mobile_phase_ph mobile_phase_additives Consider mobile phase additives (e.g., 0.1% Formic Acid or Acetic Acid). solution_path->mobile_phase_additives column_overload Check for column overload. Dilute sample and re-inject. solution_path->column_overload column_choice->end mobile_phase_ph->end mobile_phase_additives->end column_overload->end

Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak where the tailing edge is broader than the leading edge. For this compound, this can lead to inaccurate integration and quantification, reduced resolution from nearby peaks, and decreased sensitivity. An ideal peak should be symmetrical, often described as a Gaussian peak.

Q2: What are the most common causes of peak tailing for a neutral compound like this compound?

A2: Since this compound is a neutral cyanogenic glycoside, the most probable causes for peak tailing are:

  • Secondary interactions with residual silanol groups: Free silanol groups on the surface of silica-based stationary phases (like C18) can interact with polar analytes, causing tailing.[1]

  • Column overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.[2]

  • Column degradation or contamination: An old or contaminated column can have active sites that cause tailing.

  • Extra-column effects: Issues like excessive tubing length, dead volumes in fittings, or a void at the column inlet can cause all peaks, including this compound, to tail.[3]

Q3: How can I minimize silanol interactions when analyzing this compound?

A3: To reduce the impact of silanol interactions on the peak shape of this compound, consider the following:

  • Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups.[2]

  • Adjust mobile phase pH: Operating at a lower pH (e.g., 2.5-4.0) can suppress the ionization of residual silanol groups, thereby reducing their interaction with polar analytes.[1]

  • Use mobile phase additives: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to improve peak shape.

Q4: Can the choice of organic modifier in the mobile phase affect peak tailing for this compound?

A4: Yes, the choice between common reversed-phase organic modifiers like acetonitrile and methanol can influence peak shape.[1] While both are effective, their different viscosities and interaction mechanisms with the stationary phase can lead to variations in peak symmetry. If you are experiencing tailing with one, it is worthwhile to evaluate the other.

Q5: How do I know if my column is overloaded with this compound?

A5: A simple diagnostic test for column overload is to dilute your sample and reinject it. If the peak shape improves and the tailing is reduced at a lower concentration, then column overload was likely the cause.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the troubleshooting of this compound peak tailing.

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC-UV analysis of this compound.

ParameterRecommended Condition
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Protocol 2: Investigating the Effect of Mobile Phase pH on Peak Tailing

This experiment will help determine the optimal mobile phase pH to minimize peak tailing.

  • Prepare Mobile Phases: Prepare separate aqueous mobile phase A solutions with pH values of 2.5, 3.0, 4.0, 5.0, 6.0, and 7.0 using appropriate buffers (e.g., phosphate or acetate buffer at 20 mM) or by adding formic acid.

  • Equilibrate the System: For each pH condition, thoroughly flush the HPLC system and equilibrate the column with the new mobile phase for at least 30 column volumes.

  • Inject this compound Standard: Inject a standard solution of this compound at a concentration known not to cause column overload.

  • Analyze Peak Shape: For each pH, record the chromatogram and calculate the USP tailing factor (Tf) for the this compound peak. A value close to 1.0 indicates a symmetrical peak.

  • Compare Results: Create a table to compare the tailing factor at each pH and identify the optimal condition.

Data Presentation

The following table summarizes the expected impact of various parameters on the peak tailing of this compound.

ParameterCondition 1Tailing Factor (Tf) 1Condition 2Tailing Factor (Tf) 2Rationale
Mobile Phase pH pH 7.0> 1.5 (Expected)pH 3.0~1.1 (Expected)Lower pH suppresses silanol ionization, reducing secondary interactions.[1]
Column Type Standard C18> 1.4 (Expected)End-capped C18< 1.2 (Expected)End-capping blocks residual silanol groups.[2]
Sample Concentration 100 µg/mL> 1.6 (Expected)10 µg/mL~1.2 (Expected)Higher concentrations can lead to column overload and peak distortion.[2]
Organic Modifier MethanolVariableAcetonitrileVariableThe choice of organic solvent can influence interactions and peak shape.[1]
Flow Rate 1.5 mL/minPotentially Higher1.0 mL/minPotentially LowerSlower flow rates can sometimes improve peak shape by allowing for better mass transfer.
Column Temperature 25 °CPotentially Higher40 °CPotentially LowerIncreased temperature can improve mass transfer and reduce peak tailing.

References

Technical Support Center: Minimizing Lotaustralin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lotaustralin degradation during sample preparation. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this resource addresses common challenges to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

Q2: What are the main factors that cause this compound degradation?

A2: The primary driver of this compound degradation is enzymatic hydrolysis catalyzed by endogenous β-glucosidases.[2][4] Key factors that influence the rate of degradation include:

  • Tissue Disruption: Homogenizing or grinding plant material brings this compound into contact with β-glucosidases, initiating the degradation process.[5]

  • Temperature: Elevated temperatures can accelerate the rate of both enzymatic and non-enzymatic degradation.

  • pH: The stability of this compound is highly pH-dependent. Alkaline conditions can promote hydrolysis.[6][7]

Q3: How can I prevent enzymatic degradation of this compound during sample homogenization?

A3: Inactivating endogenous β-glucosidases is crucial. This can be achieved through several methods:

  • Solvent Choice: Immediately homogenize fresh or frozen plant material in a solvent that denatures enzymes, such as boiling 80% ethanol or methanol.

  • Freezing: Snap-freezing the plant tissue in liquid nitrogen immediately after collection and keeping it frozen during homogenization can significantly slow down enzymatic activity.

  • Temperature Control: Performing the entire extraction process at low temperatures (e.g., on ice or in a cold room) will reduce the rate of enzymatic degradation.

Q4: What is the optimal pH for this compound stability in solution?

A4: this compound is most stable in acidic conditions. While specific kinetic data for this compound is limited, studies on the closely related cyanogenic glycoside dhurrin show that its hydrolysis is significantly slower at acidic pH.[6][7] It is recommended to maintain a pH below 5 during extraction and storage to minimize non-enzymatic hydrolysis.

Q5: What are the recommended solvents for extracting this compound?

A5: Aqueous solutions of methanol or ethanol are commonly used for extracting cyanogenic glycosides. A solution of 70-80% methanol or ethanol is often effective. Using boiling solvent can aid in the inactivation of degradative enzymes.

Q6: How should I store my samples and extracts to ensure this compound stability?

A6: Proper storage is critical for preventing this compound degradation over time.

  • Plant Material: Store fresh plant material at -80°C immediately after collection.

  • Extracts: Store extracts in a tightly sealed container in the dark at or below -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For long-term storage, amber vials are recommended to protect from light.

Troubleshooting Guides

Issue 1: Low or no detection of this compound in my samples.
Possible Cause Troubleshooting Steps
Enzymatic Degradation 1. Review your sample homogenization procedure. Were steps taken to inactivate β-glucosidases, such as using boiling solvent or snap-freezing in liquid nitrogen? 2. Ensure the time between tissue disruption and enzyme inactivation is minimized.
Inappropriate Extraction Solvent 1. Verify that the solvent used is appropriate for this compound extraction (e.g., 70-80% methanol or ethanol). 2. Ensure the solvent-to-sample ratio is sufficient to achieve complete extraction.
Improper Storage 1. Check the storage temperature of your samples and extracts. They should be stored at -20°C or lower. 2. Assess if the samples have undergone multiple freeze-thaw cycles.
pH-Related Degradation 1. Measure the pH of your extraction solvent and final extract. If it is neutral or alkaline, consider acidifying to a pH below 5.
Issue 2: Inconsistent or variable this compound concentrations between replicate samples.
Possible Cause Troubleshooting Steps
Incomplete Homogenization 1. Ensure your homogenization procedure is consistent and thorough for all samples. 2. Visually inspect the homogenate for any remaining large tissue fragments.
Inconsistent Enzyme Inactivation 1. Standardize the time and temperature for any heat-based enzyme inactivation steps. 2. If using a boiling solvent, ensure the sample is added directly to the boiling liquid and that the temperature does not drop significantly.
Sample Matrix Effects in Analysis 1. If using LC-MS, matrix effects can cause ion suppression or enhancement, leading to variability. 2. Prepare matrix-matched calibration standards by spiking a blank extract (from a plant known not to contain this compound) with known concentrations of this compound standard.
Issue 3: Appearance of unexpected peaks in my chromatogram.
Possible Cause Troubleshooting Steps
This compound Degradation Products 1. This compound degradation proceeds through an unstable cyanohydrin intermediate to form 2-butanone and hydrogen cyanide.[2] 2. Depending on your analytical method, you may be able to detect the ketone degradation product. If using LC-MS, look for the corresponding mass-to-charge ratio of 2-butanone.
Co-eluting Compounds 1. Optimize your chromatographic method to improve the separation of this compound from other plant metabolites. This may involve adjusting the mobile phase composition, gradient, or column chemistry.

Data Presentation

Table 1: Stability of a Cyanogenic Glycoside (Dhurrin) at Different pH Values.

Data is for dhurrin, a cyanogenic glycoside with similar stability characteristics to this compound, at 25°C. This table should be used as a guideline for understanding the impact of pH on this compound stability.[6][7]

pHHalf-life
4.0530 days
8.61.2 hours

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue with Minimized Degradation

  • Sample Collection: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

  • Homogenization:

    • Pre-heat 80% aqueous methanol to boiling.

    • Weigh the frozen plant tissue and record the weight.

    • Immediately add the frozen tissue to the boiling methanol at a 1:10 (w/v) ratio.

    • Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.

  • Extraction:

    • Continue to heat the homogenate at 60-70°C for 15-30 minutes with constant stirring.

    • Allow the mixture to cool to room temperature.

  • Clarification:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.

  • Storage: Store the clarified extract at -20°C or below in an amber vial until analysis.

Visualizations

Lotaustralin_Degradation_Pathway cluster_products Degradation Products This compound This compound Cyanohydrin Methyl Ethyl Ketone Cyanohydrin (Unstable Intermediate) This compound->Cyanohydrin Hydrolysis Glucose Glucose This compound->Glucose releases Enzyme β-glucosidase (Linamarase) Tissue_Disruption Tissue Disruption Tissue_Disruption->Enzyme releases HCN Hydrogen Cyanide Cyanohydrin->HCN Spontaneous breakdown Ketone 2-Butanone Cyanohydrin->Ketone

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow Start Start: Sample Collection Flash_Freeze Flash-freeze in Liquid Nitrogen Start->Flash_Freeze Homogenize Homogenize in Boiling 80% Methanol Flash_Freeze->Homogenize Extract Extract at 60-70°C Homogenize->Extract Clarify Centrifuge and Filter Extract->Clarify Analyze LC-MS/MS Analysis Clarify->Analyze Store Store at ≤ -20°C Clarify->Store End End: Data Acquisition Analyze->End Store->Analyze Troubleshooting_Tree Start Low/Inconsistent this compound Concentration Check_Homogenization Was sample homogenization adequate and consistent? Start->Check_Homogenization Yes1 Yes Check_Homogenization->Yes1 No1 No Check_Homogenization->No1 Check_Enzyme_Inactivation Was β-glucosidase effectively inactivated? Yes2 Yes Check_Enzyme_Inactivation->Yes2 No2 No Check_Enzyme_Inactivation->No2 Check_Storage Were samples and extracts stored correctly? Yes3 Yes Check_Storage->Yes3 No3 No Check_Storage->No3 Check_pH Is the pH of the extract acidic (pH < 5)? Yes4 Yes Check_pH->Yes4 No4 No Check_pH->No4 Check_Analysis Are there potential matrix effects in the analysis? Yes5 Yes Check_Analysis->Yes5 No5 No Check_Analysis->No5 Yes1->Check_Enzyme_Inactivation Solution1 Optimize homogenization protocol. No1->Solution1 Yes2->Check_Storage Solution2 Use boiling solvent or immediate freezing. No2->Solution2 Yes3->Check_pH Solution3 Store at ≤ -20°C and avoid freeze-thaw cycles. No3->Solution3 Yes4->Check_Analysis Solution4 Adjust pH of extraction solvent. No4->Solution4 Solution5 Use matrix-matched calibration. Yes5->Solution5 No5->Start Re-evaluate from start

References

Validation & Comparative

A Comparative Analysis of Lotaustralin Content in Cassava Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of lotaustralin content in various cassava (Manihot esculenta) varieties, tailored for researchers, scientists, and drug development professionals. Cassava is a vital staple crop in many tropical regions, but its tissues contain the cyanogenic glucosides linamarin and this compound. Upon tissue damage, these compounds can break down to release toxic hydrogen cyanide. This compound, derived from the amino acid L-isoleucine, is a minor but significant cyanogenic glucoside in cassava, typically found in a ratio of approximately 3:97 with the valine-derived linamarin.[1] Understanding the variation of this compound content among different cassava cultivars is crucial for food safety, nutritional security, and exploring the therapeutic potential of these compounds.

Quantitative Comparison of Cyanogenic Glucoside Content in Cassava Varieties

Direct comparative studies detailing this compound content across a wide range of named cassava varieties are limited in publicly available literature. Most research focuses on the total cyanogenic potential (CNp) or the predominant glucoside, linamarin. However, based on the consistently reported approximate ratio of linamarin to this compound (97:3), it is possible to estimate the this compound content from total cyanide measurements.

The following table presents data on the total cyanide content in different cassava varieties and provides an estimated this compound content based on a 3% proportion of the total cyanogenic glucosides. It is critical to note that these this compound values are estimations and may vary from direct measurements. Cassava varieties are often broadly categorized as "sweet" (low cyanide) or "bitter" (high cyanide).[2]

Cassava VarietyTypeTotal Cyanide Content (mg/kg fresh weight)Estimated this compound Content (mg/kg fresh weight)
KomboBitter104.3 ± 3.9~3.13
NigeriaBitter171.6 ± 5.4~5.15
SoyaBitter231.2 ± 10.2~6.94
GniarguiBitter270.8 ± 12.0~8.12
Sweet Cultivars (General)Sweet< 50< ~1.5
Bitter Cultivars (General)Bitter> 100> ~3.0

Data for total cyanide content is sourced from a study on cassava varieties in Senegal. The estimated this compound content is calculated by the author of this guide based on a 3% ratio of the total cyanogenic potential.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for comparative analysis. Several methods can be employed, often involving enzymatic hydrolysis followed by chromatographic or spectrophotometric detection.

Enzymatic Assay for Total Cyanide Content (precursor to this compound estimation)

This method determines the total cyanogenic potential, from which this compound can be estimated based on the known ratio.

Principle: The cyanogenic glucosides (linamarin and this compound) are hydrolyzed by the enzyme linamarase to release hydrogen cyanide (HCN). The HCN is then quantified spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of fresh cassava tissue (e.g., 1 gram) in a suitable buffer (e.g., 0.1 M orthophosphoric acid) to inactivate endogenous enzymes.

    • Centrifuge the homogenate and collect the supernatant.

  • Enzymatic Hydrolysis:

    • Neutralize an aliquot of the supernatant and incubate it with exogenous linamarase for a defined period (e.g., 15 minutes) at an optimal temperature (e.g., 30°C). This step breaks down both linamarin and this compound.

  • Colorimetric Detection:

    • Add a colorimetric reagent, such as alkaline picrate, to the reaction mixture.

    • Incubate at a specific temperature (e.g., 95°C) for a set time to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

    • Calculate the cyanide concentration based on a standard curve prepared with known concentrations of potassium cyanide.

High-Performance Liquid Chromatography (HPLC) for Direct Quantification of Linamarin and this compound

HPLC allows for the separation and direct quantification of individual cyanogenic glucosides.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column.

Methodology:

  • Extraction:

    • Extract the cyanogenic glucosides from finely ground cassava tissue using a solvent such as 80% methanol. This is often done with heating to inactivate endogenous enzymes.

    • Filter the extract to remove solid particles.

  • Chromatographic Separation:

    • Inject the filtered extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Use a mobile phase gradient (e.g., a mixture of water and acetonitrile) to elute the compounds. Linamarin and this compound will have different retention times, allowing for their separation. For example, in one reported method, linamarin and this compound had retention times of approximately 5.7 and 11.7 minutes, respectively.

  • Detection and Quantification:

    • Detect the separated compounds using a detector such as a UV detector or a mass spectrometer (LC-MS).

    • Quantify the amount of this compound by comparing its peak area to that of a known standard.

Visualizing Key Pathways and Workflows

To better understand the processes involved in this compound analysis and its biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cassava_sample Cassava Tissue Sample homogenization Homogenization in Acid cassava_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant enzymatic_hydrolysis Enzymatic Hydrolysis (with Linamarase) supernatant->enzymatic_hydrolysis For Enzymatic Assay hplc_separation HPLC Separation supernatant->hplc_separation For HPLC Analysis detection Detection & Quantification enzymatic_hydrolysis->detection hplc_separation->detection

Caption: Experimental workflow for the quantification of this compound in cassava.

biosynthesis_pathway L_Isoleucine L-Isoleucine Oxime (Z)-2-methylbutanal oxime L_Isoleucine->Oxime CYP79D1/D2 Cyanohydrin 2-hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71E7 This compound This compound Cyanohydrin->this compound UGT (Glucosylation)

Caption: Biosynthetic pathway of this compound in cassava.[1][3]

This guide provides a foundational understanding of the comparative analysis of this compound in cassava varieties. Further research focusing on the direct quantification of this compound in a broader range of cultivars is needed to enhance our knowledge in this area.

References

Lotaustralin to Linamarin Ratio: A Comparative Analysis in Cyanogenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative abundance of the cyanogenic glucosides lotaustralin and linamarin across various plant species. This report includes quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow.

The cyanogenic glucosides this compound and linamarin are important secondary metabolites involved in plant defense, releasing hydrogen cyanide upon tissue disruption. Their relative abundance varies significantly among plant species, a factor of considerable interest in fields ranging from toxicology and food science to drug development. This guide provides a comparative overview of the this compound to linamarin ratio in several key plant species, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of this compound and Linamarin Content

The ratio of this compound to linamarin is a distinctive feature of different plant species. The following table summarizes the quantitative data from various studies.

Plant SpeciesThis compound:Linamarin RatioPlant Part AnalyzedReference(s)
Manihot esculenta (Cassava)~ 3:97All parts[1]
Trifolium repens (White Clover)0.4:1 to 0.8:1Not Specified
Lotus japonicus~ 10:1Not Specified
Phaseolus lunatus (Lima Bean)Highly VariableSeeds[2]
Hevea brasiliensis (Rubber Tree)Linamarin is the dominant formLeaves, Latex[3][4]
Rhodiola roseaThis compound is the primary cyanogenic glucosideRoots
Rhodiola kirilowiiThis compound is the primary cyanogenic glucosideRoots
Passiflora spp.Presence of various cyanogenic glycosides, but specific this compound/linamarin ratios are not well-documented.Not Specified[5][6]

Experimental Methodologies for Quantification

The accurate quantification of this compound and linamarin is crucial for determining their ratio. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of cyanogenic glucosides from plant material.

G General Workflow for Cyanogenic Glucoside Analysis A Plant Material Collection & Preparation (e.g., freezing, grinding) B Extraction (e.g., boiling 80% methanol, acidified water) A->B C Filtration / Centrifugation B->C D Sample Cleanup (Optional) (e.g., Solid Phase Extraction) C->D E Analytical Separation & Quantification (HPLC, UPLC-MS/MS, HPTLC) D->E F Data Analysis (Peak integration, concentration calculation) E->F G Ratio Determination F->G G Biosynthesis of this compound and Linamarin cluster_0 L-Isoleucine Pathway cluster_1 L-Valine Pathway Ile L-Isoleucine Oxime_Ile (Z)-2-Methylbutanal oxime Ile->Oxime_Ile CYP79 Cyanohydrin_Ile 2-Hydroxy-2-methylbutyronitrile Oxime_Ile->Cyanohydrin_Ile CYP71 This compound This compound Cyanohydrin_Ile->this compound UGT Val L-Valine Oxime_Val (Z)-2-Methylpropanal oxime Val->Oxime_Val CYP79 Cyanohydrin_Val Acetone cyanohydrin Oxime_Val->Cyanohydrin_Val CYP71 Linamarin Linamarin Cyanohydrin_Val->Linamarin UGT

References

A Comparative Guide to the Validation of Analytical Methods for Lotaustralin in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of lotaustralin in animal feed. This compound, a cyanogenic glycoside, can release toxic hydrogen cyanide upon hydrolysis, making its accurate detection and quantification crucial for animal safety. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound determination in animal feed hinges on a variety of factors, including sensitivity, accuracy, precision, and the specific capabilities of the laboratory. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful and widely used techniques for this purpose.

Table 1: Comparison of HPLC-Based Methods for Cyanogenic Glycoside Analysis

Parameter HPLC-ELSD HPLC-UV/Vis LC-MS/MS
Linearity (Range) 2.5 - 250.0 mg/L Analyte Dependent 0.05 - 10 µg/mL
Correlation Coefficient (r) 0.9993[1] >0.99 >0.99
Limit of Detection (LOD) 0.5 mg/L[1] Analyte Dependent 0.3 ng/mL
Limit of Quantitation (LOQ) 2.0 mg/kg[1] Analyte Dependent 1 - 12 ng/g
Accuracy (Recovery %) 89.3 - 114.9%[1] 80.4 - 92.5% 70.3 - 119%
Precision (RSD %) < 5.0%[1] < 15.0% 1.3 - 28%

HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detector) offers a robust and reliable method for quantifying non-chromophoric compounds like this compound.[1] LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) provides the highest sensitivity and selectivity, making it ideal for detecting trace amounts of this compound.[2][3]

Experimental Protocol: HPLC-ELSD Method for this compound in Animal Feed

This protocol is adapted from a validated method for the analysis of cyanogenic glycosides in plant-based matrices.[1]

1. Sample Preparation and Extraction

  • Grinding: Mill the animal feed sample to a fine powder (<0.5 mm) to ensure homogeneity.

  • Extraction:

    • Weigh 1.0 g of the ground sample into a centrifuge tube.

    • Add 10 mL of 0.1 M sulfuric acid solution.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector (HPLC-ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 2.5 to 250.0 mg/L.

  • Inject the standard solutions to construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Inject the prepared sample extracts and determine the concentration of this compound by interpolating from the calibration curve.

Methodology Workflow and Biosynthetic Pathway

To provide a clearer understanding of the analytical process and the biological origin of this compound, the following diagrams illustrate the experimental workflow and the biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Animal Feed Sample Grinding Grinding Sample->Grinding Extraction Extraction with 0.1M H2SO4 Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-ELSD Analysis Filtration->HPLC Data Data Acquisition HPLC->Data Quantify Quantification of this compound Data->Quantify Calibration Calibration Curve Calibration->Quantify

Caption: Experimental workflow for the analysis of this compound in animal feed using HPLC-ELSD.

lotaustralin_biosynthesis Isoleucine L-Isoleucine Oxime (Z)-2-Methylbutanal Oxime Isoleucine->Oxime CYP79D1/D2 Cyanohydrin 2-Hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71E7 This compound This compound Cyanohydrin->this compound UGT

Caption: Biosynthetic pathway of this compound from L-isoleucine.[4][5]

References

A Comparative Analysis of the Toxicity of Lotaustralin and Other Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of lotaustralin with other prevalent cyanogenic glycosides, namely amygdalin, linamarin, dhurrin, and prunasin. This document summarizes key quantitative toxicity data, details the experimental methodologies for assessing acute oral toxicity, and illustrates the underlying signaling pathway of cyanide toxicity.

Quantitative Toxicity Data

Cyanogenic GlycosideChemical StructureOral LD50 (rat)Reference(s)
This compound this compound chemical structureData not available-
Amygdalin Amygdalin chemical structure522 - 880 mg/kg[1]
Linamarin Linamarin chemical structure450 mg/kg (lethal at 250-500 mg/kg)[1][2]
Dhurrin Dhurrin chemical structureData not available-
Prunasin Prunasin chemical structure560 mg/kg (racemic mixture)

Note: The toxicity of these compounds is directly related to the amount of HCN they can release upon enzymatic hydrolysis.

Experimental Protocols: Determining Acute Oral Toxicity (LD50)

The determination of LD50 values for cyanogenic glycosides typically follows standardized guidelines for acute oral toxicity testing, such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), and 425 (Acute Oral Toxicity - Up-and-Down Procedure). A general workflow for such an experiment is outlined below.

General Experimental Workflow for LD50 Determination

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., Wistar rats, specific age and weight range) acclimatization Acclimatization (Standard laboratory conditions, e.g., 7 days) animal_selection->acclimatization fasting Fasting (e.g., overnight prior to dosing) acclimatization->fasting dose_admin Dose Administration (Oral gavage) fasting->dose_admin dose_prep Test Substance Preparation (e.g., dissolved in water or vehicle) dose_prep->dose_admin clinical_signs Clinical Signs Observation (e.g., at 30 min, 1, 2, 4, 24 hours, and daily for 14 days) dose_admin->clinical_signs dose_groups Dose Groups (Multiple dose levels, plus control) dose_groups->dose_admin body_weight Body Weight Measurement (e.g., Days 0, 7, and 14) clinical_signs->body_weight mortality Mortality Recording body_weight->mortality necropsy Gross Necropsy (All animals at the end of the study) mortality->necropsy data_analysis Statistical Analysis (e.g., Probit analysis to calculate LD50) necropsy->data_analysis

Caption: Generalized workflow for an acute oral toxicity study to determine the LD50 value.

Methodology Details:

  • Test Animals: Typically, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are used. The use of a single sex is often justified as females are generally slightly more sensitive.

  • Housing and Feeding Conditions: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, except for the brief fasting period before dosing.

  • Dose Preparation and Administration: The cyanogenic glycoside is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The administration is performed by oral gavage to ensure accurate dosing.

  • Dose Levels: A range of dose levels is selected to elicit a range of toxic effects, from no effect to mortality. The specific doses are chosen based on preliminary range-finding studies. A control group receiving only the vehicle is always included.

  • Observations: Animals are observed for clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of onset, intensity, and duration of these signs are recorded.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, which models the relationship between the dose and the mortality rate.

Signaling Pathway of Cyanide Toxicity

The toxicity of this compound and other cyanogenic glycosides is mediated by the cyanide ion (CN-), which is a potent inhibitor of cellular respiration. The following diagram illustrates the key steps in the signaling pathway of cyanide toxicity.

G cluster_intake Intake and Hydrolysis cluster_cellular Cellular Toxicity cluster_physiological Physiological Effects CG Cyanogenic Glycoside (e.g., this compound) Enzyme β-glucosidase CG->Enzyme Hydrolysis HCN_release Hydrogen Cyanide (HCN) Release Enzyme->HCN_release HCN HCN HCN_release->HCN Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC CytC Cytochrome c Oxidase (Complex IV) ETC->CytC ATP_prod ATP Production CytC->ATP_prod Cell_hypoxia Cellular Hypoxia ATP_prod->Cell_hypoxia Depletion leads to HCN->CytC Inhibition Anaerobic Shift to Anaerobic Metabolism Cell_hypoxia->Anaerobic Lactic_acid Lactic Acidosis Anaerobic->Lactic_acid CNS_Heart CNS and Heart Dysfunction Lactic_acid->CNS_Heart Death Systemic Failure and Death CNS_Heart->Death

Caption: Signaling pathway of cyanide toxicity from cyanogenic glycosides.

Upon ingestion, cyanogenic glycosides like this compound are hydrolyzed by β-glucosidases, releasing hydrogen cyanide. HCN rapidly diffuses into cells and enters the mitochondria. There, it binds to the ferric iron in cytochrome c oxidase (Complex IV) of the electron transport chain. This binding inhibits the final step of oxidative phosphorylation, effectively halting aerobic respiration and the production of ATP. The resulting cellular hypoxia forces cells to switch to anaerobic metabolism, leading to a rapid accumulation of lactic acid and subsequent metabolic acidosis. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable, leading to rapid systemic failure and, if the dose is sufficient, death.

References

Lotaustralin's Role in Herbivore Deterrence: A Comparative Guide to Plant Defense Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate arms race between plants and herbivores, a diverse arsenal of chemical defenses has evolved. Among these, lotaustralin, a cyanogenic glycoside, plays a significant role in deterring herbivory. This guide provides a comparative analysis of this compound's effectiveness against other major classes of plant defense compounds, supported by experimental data and detailed methodologies.

Introduction to Plant Chemical Defenses

Plants produce a vast array of secondary metabolites that are not essential for primary metabolism but are crucial for survival and interaction with the environment. These compounds are often classified based on their biosynthetic origins and chemical structures. The primary role of many of these secondary metabolites is to deter herbivores through toxicity, repellency, or by reducing the nutritional value of the plant tissue.[1][2] The effectiveness of these compounds can vary significantly depending on the herbivore species, its level of specialization, and its physiological ability to detoxify or sequester these toxins.

This guide focuses on a comparison between this compound and three other major classes of defense compounds: alkaloids, terpenoids, and phenolics.

Comparative Analysis of Defense Compounds

While direct quantitative comparisons of the deterrence effects of this compound, alkaloids, terpenoids, and phenolics from a single, comprehensive study are scarce in publicly available literature, we can synthesize findings from various studies to provide a comparative overview. The following tables summarize the general properties and deterrence mechanisms of these compound classes.

Table 1: General Properties and Mechanisms of Action of Major Plant Defense Compounds

Defense Compound ClassExamplesPrimary Mechanism of ActionTarget Herbivores
Cyanogenic Glycosides (e.g., this compound) This compound, Linamarin, Amygdalin, DhurrinRelease of toxic hydrogen cyanide (HCN) upon tissue damage, inhibiting cellular respiration.[1]Generalist herbivores. Some specialists have evolved mechanisms to detoxify or sequester these compounds.
Alkaloids Nicotine, Caffeine, Morphine, Quinine, AtropineNeurotoxins, enzyme inhibitors, membrane transport disrupters. Often bitter-tasting, acting as feeding deterrents.[1][3]Broad-spectrum, affecting both vertebrates and invertebrates.
Terpenoids Menthol, Pinene, Limonene, Azadirachtin, PhytoecdysteroidsToxic, repellent, or act as feeding deterrents. Some mimic insect hormones, disrupting development.Wide range of insects and other herbivores.
Phenolics Tannins, Lignins, Flavonoids, Salicylic AcidBind to proteins, reducing nutrient absorption and enzyme activity. Some are toxic or act as feeding deterrents.[4]Generalist herbivores.

Quantitative Deterrence Data

Quantifying the deterrent effect of a specific compound is typically achieved through controlled laboratory bioassays. The "Feeding Deterrence Index" (FDI) is a common metric used to express the antifeedant properties of a substance. It is calculated based on the amount of food consumed from a treated source versus a control source.

Table 2: Illustrative Quantitative Comparison of Herbivore Deterrence (Hypothetical Data)

CompoundHerbivore SpeciesConcentration (mg/g in artificial diet)Feeding Deterrence Index (FDI %)Reference
This compound Spodoptera littoralis (Generalist)1.065%Hypothetical
Nicotine (Alkaloid) Spodoptera littoralis (Generalist)1.085%Hypothetical
Azadirachtin (Terpenoid) Spodoptera littoralis (Generalist)1.095%Hypothetical
Tannic Acid (Phenolic) Spodoptera littoralis (Generalist)1.050%Hypothetical

Note: This data is for illustrative purposes only and is intended to show how comparative data would be structured. The actual FDI values can vary significantly based on the specific compound, its concentration, the herbivore species, and the experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data on herbivore deterrence. Below are detailed methodologies for conducting feeding bioassays and calculating the Feeding Deterrence Index.

Protocol 1: Herbivore Feeding Bioassay (Choice Test)

This protocol is designed to assess the feeding preference of an herbivore when presented with a choice between a control diet and a diet containing a test compound.

Materials:

  • Herbivore of interest (e.g., larvae of Spodoptera littoralis).

  • Artificial diet suitable for the herbivore.

  • Test compounds (this compound, representative alkaloid, terpenoid, and phenolic).

  • Solvent for dissolving test compounds (e.g., ethanol, acetone, water).

  • Petri dishes or multi-well plates.

  • Filter paper discs.

  • Forceps.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard recipe for the chosen herbivore.

  • Test Compound Incorporation:

    • Dissolve a known amount of the test compound in a minimal amount of an appropriate solvent.

    • Incorporate the dissolved compound into the molten artificial diet at the desired concentration (e.g., 1.0 mg/g).

    • Prepare a control diet by adding the same amount of solvent without the test compound.

    • Pour the diets into separate petri dishes and allow them to solidify.

  • Bioassay Setup:

    • Cut equal-sized discs from both the control and treated diets using a cork borer.

    • In each petri dish, place one control disc and one treated disc on opposite sides.

    • Starve the herbivores for a period of 2-4 hours before introducing them to the assay.

    • Place one herbivore larva in the center of each petri dish.

    • Replicate the setup at least 20 times for each test compound.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle) for a predetermined period (e.g., 24 or 48 hours).

  • Data Collection:

    • After the incubation period, remove the herbivore and the remaining diet discs.

    • Dry the diet discs in an oven at 60°C to a constant weight.

    • Record the initial and final dry weights of both the control and treated discs.

    • Calculate the amount of diet consumed for both control (C) and treated (T) discs.

Protocol 2: Calculation of Feeding Deterrence Index (FDI)

The Feeding Deterrence Index is calculated using the following formula:

FDI (%) = [ (C - T) / (C + T) ] x 100

Where:

  • C = Amount of control diet consumed

  • T = Amount of treated diet consumed

A higher FDI value indicates a stronger deterrent effect of the test compound.[5]

Signaling Pathways in Plant Defense

The production of defense compounds like this compound is tightly regulated by complex signaling pathways that are activated in response to herbivore attack. The jasmonate and salicylate pathways are two of the most critical signaling cascades involved in plant defense.[6][7][8]

Jasmonate Signaling Pathway

The jasmonate (JA) pathway is primarily activated in response to chewing herbivores.[9] Herbivore feeding triggers the synthesis of jasmonic acid, which then leads to the expression of genes involved in the biosynthesis of various defense compounds, including cyanogenic glycosides.

Jasmonate_Signaling_Pathway herbivore_attack Herbivore Attack (Chewing) linolenic_acid α-Linolenic Acid herbivore_attack->linolenic_acid releases jasmonic_acid Jasmonic Acid (JA) linolenic_acid->jasmonic_acid converted to scf_coi1 SCF(COI1) Complex jasmonic_acid->scf_coi1 promotes binding to jaz_proteins JAZ Repressor Proteins myc2 MYC2 (Transcription Factor) jaz_proteins->myc2 represses defense_genes Defense Gene Expression myc2->defense_genes activates lotaustralin_biosynthesis This compound Biosynthesis defense_genes->lotaustralin_biosynthesis scf_coi1->jaz_proteins targets for degradation

Jasmonate signaling pathway in response to herbivory.
Salicylate Signaling Pathway

The salicylate (SA) pathway is often associated with defense against piercing-sucking insects and biotrophic pathogens.[10][11] There can be crosstalk between the JA and SA pathways, which can be either synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.

Salicylate_Signaling_Pathway herbivore_attack Herbivore Attack (Piercing-Sucking) chorismate Chorismate herbivore_attack->chorismate induces biosynthesis from salicylic_acid Salicylic Acid (SA) chorismate->salicylic_acid converted to npr1 NPR1 (Master Regulator) salicylic_acid->npr1 activates pr_genes Pathogenesis-Related (PR) Gene Expression npr1->pr_genes induces systemic_resistance Systemic Acquired Resistance (SAR) pr_genes->systemic_resistance

Salicylate signaling pathway in plant defense.
Experimental Workflow for Studying Herbivore Deterrence

The following diagram illustrates a typical workflow for a research project aimed at comparing the deterrent effects of different plant defense compounds.

Experimental_Workflow compound_selection 1. Select Defense Compounds (this compound, Alkaloid, Terpenoid, Phenolic) bioassay_design 3. Design Feeding Bioassay (Choice or No-Choice) compound_selection->bioassay_design herbivore_selection 2. Select Herbivore Species (e.g., Spodoptera littoralis) herbivore_selection->bioassay_design diet_preparation 4. Prepare Artificial Diets (Control and Treated) bioassay_design->diet_preparation run_bioassay 5. Conduct Bioassay diet_preparation->run_bioassay data_collection 6. Collect Consumption Data run_bioassay->data_collection fdi_calculation 7. Calculate Feeding Deterrence Index (FDI) data_collection->fdi_calculation statistical_analysis 8. Statistical Analysis fdi_calculation->statistical_analysis conclusion 9. Draw Conclusions statistical_analysis->conclusion

Workflow for comparing herbivore deterrence of plant compounds.

Conclusion

This compound, as a cyanogenic glycoside, represents a potent and effective defense mechanism against many generalist herbivores. Its mode of action, the rapid release of hydrogen cyanide upon tissue damage, is a powerful deterrent. However, the overall defensive capability of a plant is often determined by a suite of different chemical compounds. Alkaloids and terpenoids frequently exhibit strong toxic and repellent properties, while phenolics can significantly reduce the nutritional quality of plant tissues.

The evolution of plant chemical defenses is a dynamic process, with herbivores co-evolving mechanisms to overcome these defenses. Therefore, a comprehensive understanding of the comparative efficacy of different defense compounds, as well as the intricate signaling networks that regulate their production, is crucial for developing novel and sustainable strategies for crop protection and for the discovery of new bioactive molecules with potential applications in medicine and agriculture. Further research involving direct, quantitative comparisons of a wide range of defense compounds against various herbivore species will be invaluable in advancing our knowledge in this field.

References

Differential Expression of Lotaustralin in Response to Herbivory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential expression of the cyanogenic glucoside lotaustralin in plants subjected to herbivory. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows. This compound, a key defense compound in many plant species, releases toxic hydrogen cyanide upon tissue damage, acting as a deterrent to herbivores. Understanding its regulation is crucial for research in plant defense mechanisms, chemical ecology, and the development of novel pest control strategies.

Quantitative Data Summary

The following table summarizes the quantitative changes in this compound concentration in response to herbivory, based on available experimental data.

Plant SpeciesHerbivore SpeciesTissue AnalyzedThis compound Concentration (Control)This compound Concentration (Herbivory)Fold ChangeReference
Lotus japonicusPlutella xylostella (Diamondback moth larvae)Leaves~1.2 mg/g fresh weight~2.0 mg/g fresh weight~1.67[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Herbivory Treatment and Sample Collection (Lotus japonicus)

This protocol is based on the methodology described by Chen et al. (2022).

  • Plant Growth: Lotus japonicus plants are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Herbivore Rearing: Plutella xylostella larvae are reared on artificial diet in a separate controlled environment.

  • Herbivory Treatment: Third-instar P. xylostella larvae are placed on the leaves of 4-week-old L. japonicus plants. The larvae are allowed to feed for 24 hours. Control plants are kept under the same conditions but without herbivores.

  • Sample Collection: After the 24-hour feeding period, leaves from both the herbivore-treated and control plants are harvested, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

Quantification of this compound using HPLC-MS

This protocol is a representative method compiled from standard practices for cyanogenic glucoside analysis.

  • Extraction:

    • A precisely weighed amount of frozen leaf tissue (e.g., 100 mg) is ground to a fine powder in liquid nitrogen.

    • The powdered tissue is extracted with a specific volume (e.g., 1 mL) of 80% methanol.

    • The mixture is vortexed thoroughly and then sonicated for 15 minutes.

    • The extract is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.

    • The supernatant is carefully transferred to a new tube.

  • Sample Cleanup (Optional but Recommended):

    • The supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

  • HPLC-MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is used.

    • Column: A C18 reversed-phase column is typically employed for separation.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid for better ionization) and acetonitrile is used.

    • Injection Volume: A small volume of the extract (e.g., 5-10 µL) is injected into the HPLC system.

    • MS Detection: The mass spectrometer is operated in a mode to specifically detect and quantify this compound based on its mass-to-charge ratio (m/z). This often involves selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification:

    • A standard curve is generated using pure this compound standards of known concentrations.

    • The peak area of this compound in the plant samples is compared to the standard curve to determine its concentration.

    • The final concentration is typically expressed as milligrams of this compound per gram of plant tissue (fresh or dry weight).

Visualizations

Signaling Pathway

The following diagram illustrates the jasmonate signaling pathway leading to the increased production of this compound in response to herbivory, as elucidated in Lotus japonicus.

G Herbivory-Induced this compound Biosynthesis Signaling Pathway Herbivory Herbivory (e.g., insect feeding) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 binds to JAZ JAZ Proteins (Repressors) COI1->JAZ promotes degradation of LjbHLH7 LjbHLH7 (Transcription Factor) JAZ->LjbHLH7 represses CYP79D3 CYP79D3 Gene (Rate-limiting enzyme) LjbHLH7->CYP79D3 activates transcription of Lotaustralin_Biosynthesis This compound Biosynthesis CYP79D3->Lotaustralin_Biosynthesis This compound Increased this compound Lotaustralin_Biosynthesis->this compound

Caption: Jasmonate signaling cascade initiated by herbivory, leading to increased this compound production.

Experimental Workflow

The diagram below outlines the general workflow for studying the differential expression of this compound in response to herbivory.

Experimental Workflow for this compound Differential Expression Analysis Plant_Growth Plant Cultivation (e.g., Lotus japonicus) Experimental_Setup Experimental Setup: Control vs. Herbivory Treatment Plant_Growth->Experimental_Setup Herbivore_Rearing Herbivore Rearing (e.g., Plutella xylostella) Herbivore_Rearing->Experimental_Setup Sample_Harvesting Leaf Sample Harvesting (after 24h) Experimental_Setup->Sample_Harvesting Extraction Metabolite Extraction (80% Methanol) Sample_Harvesting->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Quantification This compound Quantification (Standard Curve) Analysis->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

References

A Comparative Metabolic Analysis of Lotaustralin and Dhurrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two prominent cyanogenic glucosides: lotaustralin and dhurrin. Cyanogenic glucosides are plant-derived secondary metabolites that play crucial roles in chemical defense by releasing toxic hydrogen cyanide (HCN) upon tissue disruption. Understanding their biosynthesis and catabolism is vital for fields ranging from agricultural science to toxicology and drug development. This document summarizes key metabolic differences, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the relevant pathways.

Biosynthesis: A Tale of Two Amino Acids

The biosynthetic pathways of this compound and dhurrin share a conserved enzymatic cascade involving cytochrome P450s and a UDP-glucosyltransferase. However, they diverge at the initial substrate, utilizing different amino acids, which dictates their chemical structure and the plant species in which they are found.

This compound originates from the branched-chain amino acid L-isoleucine, while dhurrin is derived from the aromatic amino acid L-tyrosine.[1][2][3] The initial steps in both pathways involve the conversion of the respective amino acid to an oxime, a reaction catalyzed by a multifunctional cytochrome P450 enzyme from the CYP79 family.[2][4][5] Subsequent steps, catalyzed by a CYP71 family enzyme, convert the oxime to a cyanohydrin, which is then stabilized by glycosylation via a UDP-glucosyltransferase (UGT) to form the final cyanogenic glucoside.[1][2]

Key Biosynthetic Enzymes and Precursors
FeatureThis compoundDhurrin
Precursor Amino Acid L-IsoleucineL-Tyrosine
Key Cytochrome P450s CYP79D1/D2, CYP79D3/D4, CYP71E7[2][3][6]CYP79A1, CYP71E1[1][5]
UDP-Glucosyltransferase UGT85K31 (in Phaseolus lunatus)[7]UGT85B1[1][8]
Key Intermediates (Z)-2-methylbutanal oxime, 2-hydroxy-2-methylbutyronitrile[2][6](Z)-p-hydroxyphenylacetaldehyde oxime, p-hydroxymandelonitrile[1][2]

Biosynthetic Pathway of this compound

G cluster_this compound This compound Biosynthesis L-Isoleucine L-Isoleucine N-Hydroxy-L-isoleucine N-Hydroxy-L-isoleucine L-Isoleucine->N-Hydroxy-L-isoleucine CYP79D1/D2 (Z)-2-methylbutanal oxime (Z)-2-methylbutanal oxime N-Hydroxy-L-isoleucine->(Z)-2-methylbutanal oxime CYP79D1/D2 2-Hydroxy-2-methylbutyronitrile 2-Hydroxy-2-methylbutyronitrile (Z)-2-methylbutanal oxime->2-Hydroxy-2-methylbutyronitrile CYP71E7 This compound This compound 2-Hydroxy-2-methylbutyronitrile->this compound UGT G cluster_dhurrin Dhurrin Biosynthesis L-Tyrosine L-Tyrosine (Z)-p-hydroxyphenylacetaldehyde oxime (Z)-p-hydroxyphenylacetaldehyde oxime L-Tyrosine->(Z)-p-hydroxyphenylacetaldehyde oxime CYP79A1 p-Hydroxymandelonitrile p-Hydroxymandelonitrile (Z)-p-hydroxyphenylacetaldehyde oxime->p-Hydroxymandelonitrile CYP71E1 Dhurrin Dhurrin p-Hydroxymandelonitrile->Dhurrin UGT85B1 G cluster_catabolism Cyanogenesis Cyanogenic Glucoside Cyanogenic Glucoside Cyanohydrin + Glucose Cyanohydrin + Glucose Cyanogenic Glucoside->Cyanohydrin + Glucose β-glucosidase Ketone/Aldehyde + HCN Ketone/Aldehyde + HCN Cyanohydrin + Glucose->Ketone/Aldehyde + HCN spontaneous or hydroxynitrile lyase G cluster_workflow Comparative Metabolic Study Workflow Plant Tissue Selection Plant Tissue Selection Metabolite Extraction Metabolite Extraction Plant Tissue Selection->Metabolite Extraction Enzyme Extraction Enzyme Extraction Plant Tissue Selection->Enzyme Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Identification & Quantification Identification & Quantification LC-MS Analysis->Identification & Quantification Data Analysis & Comparison Data Analysis & Comparison Identification & Quantification->Data Analysis & Comparison In Vitro Enzyme Assays In Vitro Enzyme Assays Enzyme Extraction->In Vitro Enzyme Assays Kinetic Parameter Determination Kinetic Parameter Determination In Vitro Enzyme Assays->Kinetic Parameter Determination Kinetic Parameter Determination->Data Analysis & Comparison

References

A Comparative Guide to UPLC-MS/MS Method Validation for Lotaustralin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyanogenic glycosides like lotaustralin is critical. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound quantification, supported by experimental data and detailed protocols.

Methodology Comparison

The UPLC-MS/MS method offers superior sensitivity and selectivity compared to other analytical techniques. A typical workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A detailed experimental protocol for the UPLC-MS/MS quantification of this compound is outlined below. This protocol is based on established and validated methods in the scientific literature.

1. Sample Preparation

Sample preparation is a critical step to ensure accurate quantification. A common method involves the following steps:

  • Extraction: Powdered plant material (e.g., from Rhodiola species) is extracted with a solvent such as 70% (v/v) methanol.[1] An internal standard, like linustatin, is often added at this stage.[1]

  • Solid-Phase Extraction (SPE): The extract is cleaned up using SPE to remove interfering matrix components.[2]

  • Final Preparation: The dried extract is reconstituted in the mobile phase and filtered before injection into the UPLC system.[1]

2. UPLC-MS/MS Analysis

The prepared sample is then analyzed using a UPLC-MS/MS system.

  • Chromatographic Separation: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.[1][2][3][4]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][4] This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.[1][5] this compound is often analyzed in negative ion mode.[1][5]

Data Presentation: Performance Characteristics

The validation of the UPLC-MS/MS method is crucial to demonstrate its reliability. Key validation parameters are summarized in the table below.

Validation ParameterTypical Performance
Linearity (r²) > 0.995[6]
Lower Limit of Quantification (LLOQ) In the low ng/mL range (e.g., 2 ng/mL)[7]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 80-120%[1][7]
Matrix Effect Monitored to ensure it does not significantly impact quantification
Alternative Quantification Methods

While UPLC-MS/MS is a powerful technique, other methods have been used for the analysis of cyanogenic glycosides.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on chromatography with UV or other detectors.[2]Widely available.Lower sensitivity and selectivity compared to MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[2]High resolution.Requires derivatization for non-volatile compounds.
Colorimetric Assays (e.g., Picrate Method) Chemical reaction that produces a colored product for spectrophotometric measurement.[8]Simple and inexpensive.Prone to interferences and measures total cyanide, not specific glycosides.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) A broader category that includes UPLC-MS/MS, offering good sensitivity and selectivity.[3]Highly sensitive and selective.Higher equipment cost.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the analytical process, a diagram of the UPLC-MS/MS workflow is provided below.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction with Solvent (+ Internal Standard) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Result Result Quantification->Result This compound Concentration

Caption: Workflow for this compound Quantification by UPLC-MS/MS.

The biosynthesis of this compound involves a series of enzymatic reactions, starting from the amino acid isoleucine. The key steps in this signaling pathway are visualized below.

Lotaustralin_Biosynthesis Isoleucine Isoleucine Oxime (Z)-2-methylbutanal oxime Isoleucine->Oxime CYP79D1/D2 Cyanohydrin 2-hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71E7 This compound This compound Cyanohydrin->this compound UGT

Caption: Biosynthetic Pathway of this compound.[3][9]

References

Safety Operating Guide

Safe Disposal of Lotaustralin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Lotaustralin, a cyanogenic glucoside, requires careful handling and disposal due to its potential to release toxic hydrogen cyanide.[1][2][3] Adherence to strict safety protocols is essential to mitigate risks to laboratory personnel and the environment. This guide provides detailed procedures for the proper disposal of this compound waste, drawing from established methods for managing cyanide-containing compounds.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][6]

  • Ventilation: All handling and disposal steps must be performed in a properly functioning chemical fume hood to prevent the inhalation of any potentially released hydrogen cyanide gas.[4][5][6]

  • Emergency Preparedness: An emergency plan should be in place for accidental exposures or spills. Ensure that safety showers and eyewash stations are readily accessible.[5]

II. This compound Waste Disposal Protocol

The primary method for rendering this compound waste non-toxic is through chemical neutralization, which converts the cyanide group into less harmful cyanate.[4] This procedure should only be carried out by trained personnel.

Experimental Protocol for Neutralization:

  • Waste Collection:

    • Collect all this compound waste, including contaminated solutions and solids, in a dedicated and clearly labeled hazardous waste container.[7][8]

    • The container must be sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[5][6][8]

    • Label the container as "Hazardous Waste: Cyanide" and specify "No Acids".[8]

  • Preparation of the Waste Solution:

    • If the waste is solid, carefully dissolve or suspend it in cold water within a chemical fume hood.

    • The concentration of the this compound waste in the solution should be kept low, ideally below 1% (w/v), to control the reaction rate.[4]

  • Alkalinization:

    • Slowly add a solution of sodium hydroxide (NaOH) to the waste solution while stirring to adjust the pH to 10 or higher.[4]

    • This step is critical to prevent the formation of highly toxic hydrogen cyanide gas, which can be released under acidic conditions.[7]

    • Use a calibrated pH meter to monitor the pH of the solution.

  • Oxidation:

    • While stirring the alkaline solution, slowly add an oxidizing agent such as a sodium hypochlorite (bleach) solution.

    • An excess of the oxidizing agent is required to ensure the complete destruction of the cyanide. A general guideline is to use approximately 1.25 gallons of 5.25% sodium hypochlorite solution for every gram of cyanide.[7]

    • Allow the reaction to proceed for at least one hour to ensure complete neutralization.

  • Final Disposal:

    • After the reaction is complete, the resulting solution can be disposed of in accordance with local, state, and federal regulations.[9][10]

    • Even after treatment, it is recommended to dispose of the final solution as hazardous waste.[8]

    • Do not pour the treated or untreated waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local wastewater treatment plant.[11][12]

III. Quantitative Data for Disposal

ParameterRecommended Value/GuidelineSource
Waste Solution Concentration< 1% (w/v)[4]
pH for Alkalinization≥ 10[4][8]
Oxidizing Agent (Sodium Hypochlorite)~1.25 gallons of 5.25% solution per gram of cyanide[7]
Waste Container Size Limit≤ 1 quart (0.94 liters)[8]

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and contamination.

  • Small Spills (<1 L of solution or small amount of dry salt):

    • If the spill is contained within the fume hood, it can be cleaned up by trained lab personnel wearing appropriate PPE.[6]

    • For liquid spills, use chemical absorbent pads to wipe up the solution.[8]

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4]

    • Wipe the spill area thoroughly with a damp cloth and then with a soap and water solution with a pH of 10.[8]

    • All cleanup materials must be double-bagged, sealed, labeled as hazardous waste, and disposed of through your institution's EHS office.[5][7]

  • Large Spills (>1 L of solution or outside a fume hood):

    • Evacuate the area immediately and alert others.[7][8]

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS office or emergency response team for assistance.[6][7]

V. Disposal Workflow Diagram

Lotaustralin_Disposal_Workflow cluster_Preparation Preparation cluster_Waste_Handling Waste Handling cluster_Neutralization Neutralization cluster_Final_Disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood CollectWaste Collect this compound Waste in a Labeled Container FumeHood->CollectWaste Dissolve Dissolve/Suspend Waste in Water (<1% w/v) CollectWaste->Dissolve Alkalinize Adjust pH to ≥ 10 with NaOH Dissolve->Alkalinize Oxidize Add Excess Sodium Hypochlorite Alkalinize->Oxidize React Allow to React for ≥ 1 hour Oxidize->React Dispose Dispose of Treated Waste via EHS React->Dispose

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like Lotaustralin. This cyanogenic glycoside, while not acutely toxic in its intact form, can hydrolyze to produce highly toxic hydrogen cyanide (HCN)[1][2][3]. Adherence to strict safety protocols is therefore essential. This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound.

Hazard Identification and Risk Assessment

This compound is a cyanogenic glucoside that can be found in various plants, including cassava and lima beans[3][4]. The primary hazard associated with this compound is its potential to release hydrogen cyanide upon enzymatic or acidic hydrolysis[1][2][3]. Hydrogen cyanide is a potent cellular respiration inhibitor and can be fatal if inhaled, ingested, or absorbed through the skin[5][6].

Signs and Symptoms of Cyanide Exposure: Symptoms of cyanide poisoning can appear rapidly and include weakness, headache, dizziness, rapid breathing, nausea, and vomiting[2][6]. Severe exposure can lead to convulsions, loss of consciousness, and death[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cyanogenic glycosides and cyanide compounds[1][6][7][8][9][10].

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile or neoprene glovesProvides a robust barrier against skin contact and absorption. Thicker, chemical-resistant gloves are recommended, especially when prolonged contact is possible[6][8][9][10].
Eyes Chemical safety goggles and a face shieldProtects against splashes of solutions or accidental generation of dust. A face shield offers an additional layer of protection for the entire face[8][9][10].
Body Chemical-resistant lab coat or apronA lab coat made of a non-absorbent material should be worn to protect against spills. An apron provides an extra layer of protection when handling larger quantities[8][9].
Respiratory Use in a certified chemical fume hoodAll handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential hydrogen cyanide gas[6][8][9][11].
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidental release.

Handling:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[6][8][9][11].

  • Avoid Dust and Aerosols: Take care to avoid the generation of dust when handling the solid form of this compound[1].

  • Avoid Ingestion and Skin Contact: Do not eat, drink, or smoke in the laboratory. Avoid all personal contact with the substance[1].

  • Contingency Planning: Ensure that an emergency plan is in place and that all personnel are familiar with it. An emergency shower and eyewash station should be readily accessible[9][10].

Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container[7].

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents[1].

  • Security: Due to its potential toxicity, consider storing this compound in a locked cabinet or an area with restricted access[9].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[7][12][13].
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[7][12][13].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[7][12][13].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7][12][14].

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, and if it is safe to do so, contain the spill using an absorbent material.

  • Clean-up: Wear appropriate PPE and clean the spill area.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste[15].

Operational Plan: A Step-by-Step Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Lotaustralin_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Verify Emergency Equipment Accessibility B->C D Weigh Solid this compound in Hood C->D E Prepare Solution in Hood D->E F Conduct Experiment E->F G Decontaminate Glassware and Surfaces F->G H Segregate Waste G->H I Label Hazardous Waste H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

References

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